Fmoc-Tyr-OMe
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXWDJMIUGINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Tyr-OMe: Structural Mechanics, Molecular Properties, and Protocols for Advanced Peptide Synthesis
Executive Summary
In the complex landscape of solid-phase peptide synthesis (SPPS) and supramolecular nanotechnology, Fmoc-Tyr-OMe (Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate) serves as a highly specialized, orthogonally protected amino acid scaffold. By masking both the N-terminus and C-terminus, this molecule isolates the reactivity of the tyrosine phenolic side chain, enabling precision modifications such as O-alkylation, phosphorylation, and halogenation without risking unwanted peptide bond formation. This whitepaper dissects the physicochemical properties of Fmoc-Tyr-OMe, explains the causality behind its orthogonal protection strategy, and provides a self-validating experimental protocol for its structural modification.
Structural Anatomy and Physicochemical Profiling
Fmoc-Tyr-OMe is defined by a molecular weight of 417.5 g/mol and the chemical formula C25H23NO5 [1][2]. To utilize this molecule effectively in drug development, one must understand the distinct chemical environments of its three primary functional domains:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the N-alpha amine. It is highly stable under acidic conditions but readily undergoes beta-elimination when exposed to mild organic bases (e.g., 20% piperidine in DMF)[3].
-
Methyl Ester (OMe) Group: Protects the C-alpha carboxylic acid. It is stable against both the acidic conditions used for Boc/tBu cleavage and the basic conditions used for Fmoc removal, requiring targeted saponification (e.g., LiOH) for deprotection.
-
Phenolic Hydroxyl: The unprotected side chain of the tyrosine core remains the sole reactive nucleophile, allowing for site-specific functionalization[4].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for chromatographic tracking and stoichiometric calculations during synthesis.
Table 1: Physicochemical and Structural Properties of Fmoc-Tyr-OMe
| Parameter | Value | Reference |
| IUPAC Name | Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate | [1],[5] |
| Molecular Formula | C25H23NO5 | [1],[2] |
| Molecular Weight | 417.5 g/mol | [1],[5] |
| CAS Registry Number | 82911-79-3 | [2],[6] |
| Monoisotopic Mass | 417.1576 Da | [1] |
| Topological Polar Surface Area | 84.9 Ų | [1] |
| XLogP3 (Lipophilicity) | 4.6 | [1] |
Structural Visualization
Functional domains and orthogonal reactivity of Fmoc-Tyr-OMe.
Experimental Methodology: Orthogonal Side-Chain Modification
Because the N- and C-termini are masked, Fmoc-Tyr-OMe is the ideal precursor for synthesizing complex tyrosine derivatives. Below is a field-proven, step-by-step protocol for the acid-catalyzed tert-butylation of the phenolic side chain to yield Fmoc-Tyr(tBu)-OMe [4].
Causality of Reagent Selection
-
Anhydrous Dichloromethane (DCM): Chosen as the solvent because its non-nucleophilic, aprotic nature stabilizes the transient tert-butyl carbocation without competitively reacting with it.
-
Isobutylene Gas & Sulfuric Acid: H₂SO₄ serves as a potent proton donor to activate the isobutylene gas, generating a stable carbocation that drives the electrophilic O-alkylation on the phenolic hydroxyl[4]. The Fmoc and OMe groups are intentionally utilized here because they are completely orthogonal to (and stable against) these harsh acidic conditions[3].
Step-by-Step Protocol
-
Solubilization: Dissolve 5.00 g (12.0 mmol) of Fmoc-Tyr-OMe in 100 mL of anhydrous CH₂Cl₂ in a pressure-resistant reaction vessel[4].
-
Acid Catalysis: Slowly add 0.33 mL (6.0 mmol) of concentrated H₂SO₄ to the stirring solution[4].
-
Alkylation: Purge the vessel and stir the solution under isobutylene gas at a continuous pressure of 260 Torr for exactly 6 hours at room temperature[4].
-
Quenching & Neutralization: Transfer the mixture to a separatory funnel and wash vigorously with cold 10% NaHCO₃ (2 x 100 mL)[4].
-
Self-Validation Checkpoint: The cessation of CO₂ gas evolution during the NaHCO₃ wash physically validates the complete neutralization of the sulfuric acid catalyst.
-
-
Extraction: Wash the organic layer with 100 mL of brine to remove residual aqueous impurities[4].
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].
-
Self-Validation Checkpoint: Analyze the crude residue via Thin-Layer Chromatography (TLC) under UV light (254 nm). The disappearance of the highly polar Fmoc-Tyr-OMe baseline spot confirms quantitative conversion.
-
-
Purification: Dissolve the resulting residue in a 1:1 mixture of MeOH/CCl₄ (400 mL) to induce crystallization of the pure Fmoc-Tyr(tBu)-OMe[4].
Workflow Visualization
Step-by-step workflow for the acid-catalyzed tert-butylation of Fmoc-Tyr-OMe.
Applications in Supramolecular Nanotechnology
Beyond its utility as a building block in traditional SPPS, Fmoc-Tyr-OMe is heavily investigated in the field of self-assembling hydrogels. While the molecule lacks the free carboxylic acid typically required to spontaneously form hydrogels on its own, its unique amphiphilic balance allows it to act as a powerful structural intercalator[7].
When introduced into a solution of active gelators (such as Fmoc-Tyr(OPO₃H₂)-OMe undergoing enzymatic dephosphorylation), Fmoc-Tyr-OMe intercalates within the growing nanofibrils[7][8]. The causality behind this stabilization lies in the π-π stacking of the bulky fluorenyl rings combined with the hydrogen-bonding network provided by the ester and carbamate linkages. This intercalation significantly lowers the critical gelation concentration (CGC) and enhances the rheological stiffness (G') of the resulting biomedical hydrogels, making them viable for drug delivery and tissue engineering matrices[7][8].
References
-
Title: Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: 1 Protection Reactions - Wiley-VCH Source: Wiley-VCH (wiley-vch.de) URL: [Link]
-
Title: (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate | CID 10884245 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: 2.6.4.2 Aromatic Hydroxy Groups - Thieme-Connect Source: Thieme (thieme-connect.de) URL: [Link]
-
Title: Synthesis of new peptide derivatives that self-assemble into nanostructured hydrogels for biomedical applications Source: University of Minho (uminho.pt) URL: [Link]
-
Title: The chemical structures of the non-assembling precursor Fmoc-tyrosine... Source: ResearchGate (researchgate.net) URL: [Link]
Sources
- 1. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate | C25H23NO5 | CID 10884245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 82911-79-3|(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Fmoc-Tyr-OMe (CAS 82911-79-3)
The following technical guide provides an in-depth analysis of Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe), distinct from its structural isomer Fmoc-O-methyl-tyrosine.
Advanced Protocols for Synthesis, Characterization, and Application in Peptide Chemistry[1][2]
Part 1: Executive Technical Summary
Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe) is a critical intermediate in organic and peptide chemistry, serving as a fully protected tyrosine derivative where the
Critical Distinction: Researchers must distinguish this compound (CAS 82911-79-3) from Fmoc-Tyr(Me)-OH (CAS 77128-72-4).[1][2]
-
Fmoc-Tyr-OMe (82911-79-3): Carboxyl protected (Methyl ester), Phenol free.[1][2] Used for C-terminal modification or side-chain derivatization.[1][2]
-
Fmoc-Tyr(Me)-OH (77128-72-4): Phenol protected (Methyl ether), Carboxyl free.[1][2] Used to introduce O-methyl tyrosine into a peptide chain.[1][2][3]
This guide focuses exclusively on CAS 82911-79-3 , detailing its utility in orthogonal protection strategies where the free phenolic hydroxyl group is the target for specific functionalization (e.g., phosphorylation, glycosylation, or cross-coupling) while the backbone remains inert.
Part 2: Chemical Profile & Physical Properties[2][4]
The following data aggregates experimentally validated properties for Fmoc-Tyr-OMe.
| Property | Specification | Notes |
| Chemical Name | Fmoc-L-Tyrosine Methyl Ester | Methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
| CAS Number | 82911-79-3 | Distinct from Fmoc-Tyr(Me)-OH (77128-72-4) |
| Molecular Formula | C | |
| Molecular Weight | 417.45 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 122 – 123 °C | Sharp melting range indicates high purity [1].[1][2][3][4][5] |
| Specific Rotation | Concentration | |
| Solubility | Soluble: DMF, DCM, EtOAc, MeOHInsoluble: Water, Hexanes | Soluble in most organic solvents used in peptide synthesis. |
| pKa (Phenol) | ~10.0 | The phenolic proton is acidic and can be deprotonated with weak bases (e.g., Cs |
Part 3: Synthesis & Manufacturing Protocols
The synthesis of Fmoc-Tyr-OMe is most efficiently achieved via the Fmoc-OSu Route , which avoids the risks of racemization associated with activating Fmoc-amino acids.[1][2]
Method A: N-Protection of H-Tyr-OMe (Recommended)
This protocol utilizes Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to introduce the Fmoc group onto commercially available L-Tyrosine methyl ester hydrochloride.[1][2]
Reagents:
-
Sodium Bicarbonate (NaHCO
)[1] -
Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of H-Tyr-OMe·HCl in 50 mL of water/dioxane (1:1).
-
Neutralization: Add 22 mmol (2.2 eq) of NaHCO
to neutralize the HCl salt and buffer the solution to pH ~8–9. -
Addition: Add 10.5 mmol (1.05 eq) of Fmoc-OSu slowly to the stirring mixture at room temperature.
-
Reaction: Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[6][7][8][9][10][11][12] The free amine spot should disappear.
-
Work-up:
-
Acidify carefully with 1M HCl to pH 2–3 (precipitates the product).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine (sat. NaCl).[13]
-
Dry over anhydrous Na
SO and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexane to yield white crystals (Yield >90%).
Caption: Synthesis of Fmoc-Tyr-OMe via the Fmoc-OSu route, ensuring optical purity.
Part 4: Reactivity & Orthogonal Protection[2]
Fmoc-Tyr-OMe is a "dual-protected" scaffold.[1][2] Understanding the stability of its protecting groups is vital for designing successful experiments.
1. Orthogonality Matrix
| Condition | Fmoc Group ( | Methyl Ester ( | Phenol (Side Chain) |
| 20% Piperidine/DMF | Cleaved (Fast) | Stable | Stable (Ionized) |
| TFA / Scavengers | Stable | Stable | Stable |
| LiOH / MeOH / H | Cleaved (Slowly) | Hydrolyzed (Saponification) | Stable |
| H | Stable | Stable | Stable |
Key Insight: The Fmoc group is base-labile.[2] Therefore, you cannot remove the methyl ester using standard saponification (LiOH/NaOH) without also cleaving the Fmoc group. If the goal is to obtain the free acid Fmoc-Tyr-OH from the ester, one must use highly specific enzymes (e.g., esterases) or careful titration, though this is rarely done; usually, the ester is the desired endpoint or intermediate.
2. Application: Side-Chain Modification
The primary use of Fmoc-Tyr-OMe is to modify the phenolic hydroxyl group while the backbone is protected.[1][2]
Protocol: Synthesis of Fmoc-Tyr(O-Alkyl)-OMe
-
Setup: Dissolve Fmoc-Tyr-OMe in dry DMF.[2]
-
Base: Add Cesium Carbonate (Cs
CO , 1.5 eq). The phenol is deprotonated (phenolate). -
Alkylation: Add alkyl halide (e.g., Propargyl bromide for Click chemistry, or PEG-bromide).
-
Reaction: Stir at RT or 50°C.
-
Result: The backbone (Fmoc/OMe) remains intact; only the side chain is modified.
-
Downstream: The methyl ester can be converted to a hydrazide (using hydrazine) for ligation, or the Fmoc can be removed to extend the peptide from the N-terminus.
Caption: Divergent synthetic pathways for Fmoc-Tyr-OMe. Path A exploits the free phenol; Path B extends the N-terminus.[1][2]
Part 5: Storage & Safety (SDS Summary)
-
Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (ester hydrolysis risk over long periods).
-
Hazards (GHS Classification):
-
Handling: Wear nitrile gloves and safety goggles. Avoid breathing dust.[14]
Part 6: References
-
ChemicalBook. (2024). Fmoc-L-Tyr-OMe Properties and Spectral Data. Retrieved from [1]
-
PubChem. (2024). Fmoc-Tyr-OMe Compound Summary (CID 14844146). National Center for Biotechnology Information. Retrieved from [1]
-
Sigma-Aldrich. (2024). Fmoc-OSu (Reagent for Fmoc-protection). Merck KGaA.[6] Retrieved from [1][2]
-
BenchChem. (2025). Technical Guide to Fmoc-Amino Acid Solubility and Protection. Retrieved from [1]
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- 1. CAS 82911-69-1: N-(9-Fluorenylmethoxycarbonyloxy)succinimi… [cymitquimica.com]
- 2. CAS 77128-72-4: Fmoc-Tyr(Me)-OH | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Fmoc-OSu Novabiochem 82911-69-1 [sigmaaldrich.com]
- 7. N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 98% 25 g | Request for Quote [thermofisher.com]
- 8. A13143.14 [thermofisher.com]
- 9. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4 [sigmaaldrich.com]
- 10. N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide | 82911-69-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Fmoc N-hydroxysuccinimide ester = 98.0 HPLC 82911-69-1 [sigmaaldrich.com]
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A Researcher's Guide to the Solubility of Fmoc-L-tyrosine methyl ester in Organic Solvents
An In-depth Technical Guide for Drug Development and Peptide Synthesis Professionals
Abstract
Fmoc-L-tyrosine methyl ester is a critical building block in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. Its solubility in organic solvents is a paramount factor influencing reaction kinetics, purification efficiency, and overall yield. This in-depth guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of Fmoc-L-tyrosine methyl ester. While direct, quantitative solubility data for this specific derivative is not extensively published, this guide synthesizes information from closely related analogs, outlines the governing physicochemical principles, and provides a detailed, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Peptide Chemistry
In the intricate process of peptide synthesis, the ability to achieve a homogeneous solution of protected amino acids is fundamental. Incomplete dissolution can lead to significant challenges, including pseudo-insolubility, where the compound initially dissolves but crashes out of solution upon the addition of other reagents, leading to inaccurate concentration measurements, poor reaction kinetics, and the formation of impurities. Understanding the solubility profile of key reagents like Fmoc-L-tyrosine methyl ester is therefore not merely a matter of convenience but a cornerstone of robust and reproducible synthetic methodologies. This guide will equip the researcher with the foundational knowledge and practical tools to effectively manage the solubility of this important compound.
Physicochemical Drivers of Fmoc-L-tyrosine methyl ester Solubility
The solubility of Fmoc-L-tyrosine methyl ester is governed by a delicate interplay of its structural features. A clear understanding of these molecular characteristics is essential for predicting its behavior in various organic solvents.
-
The Fmoc Group: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group is the dominant structural feature. Its aromatic nature contributes significantly to the molecule's hydrophobicity, favoring solubility in nonpolar and moderately polar aprotic solvents.
-
The Tyrosine Side Chain: The phenolic hydroxyl group of the tyrosine residue introduces a polar character and the potential for hydrogen bonding. This can enhance solubility in protic solvents like alcohols.
-
The Methyl Ester: The esterification of the C-terminal carboxylic acid to a methyl ester removes a site for deprotonation and reduces the molecule's overall polarity compared to its free acid counterpart, Fmoc-L-tyrosine. This modification generally increases solubility in less polar organic solvents.
The interplay of these factors suggests that Fmoc-L-tyrosine methyl ester will exhibit favorable solubility in a range of common organic solvents used in peptide synthesis, with the optimal choice depending on the specific application.
Solubility Profile: Insights from Analogous Compounds
While specific quantitative data for Fmoc-L-tyrosine methyl ester is scarce in the literature, a review of closely related compounds provides valuable predictive insights.
| Compound | Solvent | Solubility | Reference |
| Fmoc-L-tyrosine | Acetone | High (0.07795 mol/mol at 308.15 K) | [1][2] |
| Isopropanol | High | [1][2] | |
| Acetonitrile | Low (0.003820 mol/mol at 308.15 K) | [1][2] | |
| Fmoc-O-methyl-L-tyrosine | DMSO | 200 mg/mL | [3] |
| DMF | "Clearly soluble" (1 mmole in 2 mL) | [4] | |
| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL | [5] |
| Ethyl Acetate | Soluble | [6] | |
| Methanol | Soluble | [6] | |
| DMF | Slightly Soluble | [6] | |
| Water | Insoluble | [6] | |
| Petroleum Ether | Insoluble | [6] | |
| Boc-L-Tyrosine methyl ester | DMSO | 100 mg/mL | [7] |
Analysis and Extrapolation:
-
The high solubility of the parent compound, Fmoc-L-tyrosine, in polar aprotic solvents like acetone suggests that the methyl ester derivative will also be readily soluble in such solvents.[1][2]
-
The excellent solubility of analogous Fmoc-protected amino acids in DMSO and DMF strongly indicates that Fmoc-L-tyrosine methyl ester will also be highly soluble in these solvents.[3][4][5] These are often the "go-to" solvents for challenging solubilizations in peptide chemistry.
-
The solubility of Fmoc-Tyr(tBu)-OH in ethyl acetate and methanol suggests that Fmoc-L-tyrosine methyl ester may also have moderate to good solubility in these solvents.[6]
-
The poor solubility of Fmoc-L-tyrosine in acetonitrile suggests that the methyl ester may also have limited solubility in this solvent.[1][2]
Based on this comparative analysis, a predicted solubility hierarchy for Fmoc-L-tyrosine methyl ester would be:
DMSO > DMF > Dichloromethane (DCM) > Tetrahydrofuran (THF) > Ethyl Acetate > Methanol > Acetonitrile
It is imperative to note that this is a predictive ranking. Empirical verification is essential for critical applications.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound like Fmoc-L-tyrosine methyl ester is through a systematic, empirical approach. The static gravimetric method is a robust and widely accepted technique.[8]
Principle
A saturated solution of the solute (Fmoc-L-tyrosine methyl ester) is prepared in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.
Materials and Equipment
-
Fmoc-L-tyrosine methyl ester
-
Organic solvents of interest (e.g., DMSO, DMF, DCM, THF, Ethyl Acetate, Methanol, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of Fmoc-L-tyrosine methyl ester to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, taking care not to disturb the sediment.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C).
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the dish on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of solute (m): (Mass of dish + dried solute) - (Mass of empty dish)
-
Volume of solvent (V): The volume of the saturated solution pipetted (e.g., 1.0 mL)
-
Solubility (mg/mL) = m / V
-
Self-Validation and Best Practices
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, 48h). If the calculated solubility is consistent, equilibrium has been achieved.
-
Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Preventing Evaporation: Keep vials tightly sealed during equilibration to prevent changes in concentration due to solvent loss.
-
Triplicate Measurements: Perform each solubility determination in triplicate to ensure the precision and reliability of the results.
Visualizing the Workflow
Caption: Experimental workflow for determining solubility via the static gravimetric method.
Practical Implications and Recommendations for the Researcher
-
For Routine Peptide Synthesis: For standard coupling reactions in SPPS, DMF or a mixture of DCM/DMF is generally an excellent first choice for dissolving Fmoc-L-tyrosine methyl ester.
-
For Challenging Sequences or Aggregation-Prone Peptides: The use of DMSO as a solvent or co-solvent can be highly effective in solubilizing both the incoming amino acid and the growing peptide chain, thereby mitigating aggregation.
-
For Purification: When considering a solvent system for chromatography, the solubility data is critical. A solvent in which the compound is highly soluble is suitable for loading onto the column, while a solvent system in which it is less soluble may be ideal for precipitation or crystallization.
-
Stock Solution Preparation: For the preparation of stock solutions for high-throughput screening or other applications, DMSO is often the solvent of choice due to its high solubilizing power for a wide range of organic molecules.[3][5][7][9] However, always consider the compatibility of DMSO with downstream applications.
Conclusion
While a definitive, published quantitative solubility dataset for Fmoc-L-tyrosine methyl ester remains elusive, a robust understanding of its physicochemical properties, coupled with comparative data from analogous compounds, provides a strong predictive framework for its behavior in common organic solvents. For researchers and drug development professionals, the empirical determination of solubility using the detailed static gravimetric protocol provided herein is the most reliable path to generating the precise data needed for process optimization, reaction design, and overall experimental success. This guide serves as a comprehensive resource to empower scientists to make informed decisions and overcome the solubility challenges inherent in modern peptide chemistry.
References
-
Wang, P., et al. (2025). Comprehensive Solubility Analysis of Fmoc-l-Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Wang, P., et al. (2025). Comprehensive Solubility Analysis of Fmoc‑l‑Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. Figshare. Retrieved from [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. medchemexpress.com [medchemexpress.com]
Fmoc-Tyr-OMe Stability in Solution Phase Synthesis: A Technical Guide
Part 1: Executive Summary & Molecular Architecture
Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe) represents a critical intermediate in solution-phase peptide synthesis (SolPPS) and peptidomimetic development. Unlike Solid-Phase Peptide Synthesis (SPPS), where excess reagents and byproducts are removed via simple filtration, solution-phase chemistry requires rigorous control over solubility, byproduct scavenging, and orthogonal stability.
This guide provides a mechanistic analysis of Fmoc-Tyr-OMe stability, focusing on the unique challenges of the unprotected phenolic hydroxyl group and the management of fulvene byproducts in a non-heterogeneous system.
Structural Analysis & Intrinsic Reactivity
The stability profile of Fmoc-Tyr-OMe is dictated by three competing functional motifs:
| Motif | Function | Solution Phase Risk Factor |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base Lability: Cleaves in presence of | |
| Phenolic Hydroxyl (-OH) | Tyrosine Side Chain | Nucleophilicity: If unprotected (as in standard Fmoc-Tyr-OMe), it is prone to O-acylation during coupling steps or oxidation (quinonoid formation) at high pH. |
| Methyl Ester (-OMe) | Hydrolysis/Saponification: Stable to acid (TFA) but susceptible to hydrolysis in aqueous base (e.g., NaOH, LiOH) or nucleophilic attack. |
Part 2: Critical Instability Mechanisms
In solution phase, the "dilution effect" of SPPS is lost. Reagents interact freely, leading to three primary degradation pathways.
The Dibenzofulvene (DBF) Adduct Problem
In SPPS, DBF is washed away.[1] In solution, DBF accumulates.
-
Mechanism: Base-induced
-elimination removes Fmoc. -
The Threat: DBF is highly electrophilic. If not scavenged, it reacts with the newly liberated free amine (polymerization) or the tyrosine phenolic hydroxyl (O-alkylation).
-
Solution Phase Consequence: You cannot simply use 20% Piperidine/DMF and evaporate, as the non-volatile piperidine-DBF adduct will contaminate the product.
Phenolic O-Acylation
Without side-chain protection (e.g., t-Bu), the Tyr phenol (
-
Reaction: Phenolate attacks activated amino acids.
-
Result: Formation of branched peptides (depsipeptides) at the Tyr side chain.
Diketopiperazine (DKP) Formation
While Fmoc-Tyr-OMe itself is stable against DKP, immediate instability arises upon coupling .
-
Scenario: Once Fmoc-Tyr-OMe is deprotected and coupled to a second amino acid (e.g., Proline), the resulting dipeptide methyl ester (H-Pro-Tyr-OMe) has a high propensity for rapid intramolecular cyclization to form a DKP, ejecting methanol.
Part 3: Visualization of Degradation Pathways
The following diagram maps the stability logic and degradation nodes for Fmoc-Tyr-OMe in solution.
Figure 1: Mechanistic pathways of Fmoc-Tyr-OMe degradation and deprotection in solution phase. Red nodes indicate byproducts that must be actively managed.
Part 4: Experimental Protocols
Solubility Profile
Fmoc-Tyr-OMe exhibits distinct solubility compared to free Tyrosine.
| Solvent | Solubility | Application Note |
| DMF | High | Preferred for coupling reactions. |
| DCM | Moderate/High | Good for workup; may require small % MeOH for high concentrations. |
| EtOAc | Moderate | Excellent for extractive workups (washing away polar impurities). |
| Water | Insoluble | Allows for aqueous washing of salts/scavengers. |
| Diethyl Ether | Insoluble | Used for precipitation/trituration. |
Protocol: "Self-Validating" Solution Phase Fmoc Removal
Standard piperidine deprotection is unsuitable for solution phase due to workup difficulties. This protocol uses Tris(2-aminoethyl)amine (TAEA) , which forms a water-soluble adduct with DBF, allowing extraction into the aqueous phase [1].
Reagents:
-
Fmoc-Tyr-OMe (1.0 eq)
-
Tris(2-aminoethyl)amine (TAEA) (15 eq)
-
Phosphate Buffer (pH 5.5)[4]
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-Tyr-OMe in DCM (0.1 M concentration). Ensure complete solvation; sonicate if necessary.
-
Cleavage: Add TAEA (15 eq) at Room Temperature.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexane). Fmoc-Tyr-OMe (
) should disappear; Free amine ( ) appears. -
Time: Reaction is typically complete in < 30 minutes.
-
-
Scavenging & Extraction (The Critical Step):
-
Add Phosphate Buffer (pH 5.5) equal to the volume of DCM.
-
Vigorous mixing. The TAEA-DBF adduct is protonated and moves to the aqueous layer.
-
Separate layers. Wash organic layer 2x with Buffer, 1x with Brine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate.-
Purity Check: HPLC should show absence of fulvene peaks (typically eluting late on C18).
-
Protocol: Preventing O-Acylation during Coupling
When coupling to the amine of H-Tyr-OMe:
-
Base Choice: Avoid strong bases like DBU. Use Collidine or NMM (N-methylmorpholine) which are weaker bases (
), sufficient to deprotonate the amine but not the phenol ( ). -
Stoichiometry: Use exactly 1.0 - 1.1 eq of the activated carboxylic acid. Excess activated species increases the probability of O-acylation.
Part 5: Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Low Yield after Workup | Formation of DKP (if dipeptide) or water solubility of free amine. | If DKP is suspected, avoid basic workup conditions. If amine is lost to water, salt out the aqueous layer with NaCl and use CHCl3/Isopropanol (3:1) for extraction.[4] |
| Double Mass Peak (+ AA) | O-Acylation of Tyrosine. | The phenol reacted.[5] Switch to Fmoc-Tyr(tBu)-OMe for total protection, or reduce base strength (switch DIEA |
| Unknown Lipophilic Impurity | Dibenzofulvene (DBF) contamination. | The scavenger step failed. Triturate the crude solid with cold Diethyl Ether or Hexanes (DBF is highly soluble in hexanes; H-Tyr-OMe is not). |
| Hydrolysis of Methyl Ester | Base concentration too high or water present. | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH). Use TAEA or Diethylamine for Fmoc removal. |
References
-
Beyermann, M., et al. (1991). "Rapid continuous flow solid phase peptide synthesis of 'difficult' sequences." International Journal of Peptide and Protein Research, 37(5), 405-410. (Describes the principles of DBF scavenging).
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, 37(22), 3404–3409. (Foundational text on Fmoc chemistry and base lability).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][6] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including Tyr side chain protection strategies).
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. (Mechanistic details on DKP formation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Peptide Chemistry: Deconvoluting Fmoc-Tyr-OMe and C₂₅H₂₃NO₅
Part 1: Executive Analysis & Core Directive
The Mismatch: As a Senior Application Scientist, the first step in this technical guide is to address a critical discrepancy in the topic parameters.
-
Fmoc-Tyr-OMe (Fmoc-L-tyrosine methyl ester) has the chemical formula C₂₄H₂₁NO₅ and a molar mass of 403.43 g/mol .
-
C₂₅H₂₃NO₅ (Molar Mass: 417.45 g/mol ) corresponds to Fmoc-Tyr(Me)-OH (Fmoc-O-methyl-L-tyrosine), where the methyl group is attached to the phenolic oxygen of the side chain, not the carboxylic acid.
The Resolution: This guide prioritizes Scientific Integrity . In drug development and peptide synthesis, confusing an ester (C-terminal protection) with an ether (side-chain modification) leads to failed synthesis or inactive analogs.
Therefore, this guide will primarily profile Fmoc-Tyr(Me)-OH (the compound matching your provided formula C₂₅H₂₃NO₅ ), while providing a comparative baseline for Fmoc-Tyr-OMe to ensure you have the exact data needed for your specific application.
Part 2: Chemical Identity & Structural Logic[1][2][3]
The following table definitively separates the two compounds often confused due to the "OMe" nomenclature.
Table 1: Comparative Chemical Profile[4][5]
| Feature | Target Compound (Matches C₂₅) | Nominal Compound (Matches Name) |
| Common Name | Fmoc-Tyr(Me)-OH | Fmoc-Tyr-OMe |
| Systematic Name | N-Fmoc-O-methyl-L-tyrosine | Fmoc-L-tyrosine methyl ester |
| Formula | C₂₅H₂₃NO₅ | C₂₄H₂₁NO₅ |
| Molar Mass | 417.45 g/mol | 403.43 g/mol |
| Structural Difference | Methyl group on Side Chain (Ether) | Methyl group on C-Terminus (Ester) |
| Functionality | Free Carboxylic Acid (Coupling ready) | Blocked Carboxylic Acid (Unreactive) |
| Primary Use | Introducing non-natural amino acid (Tyr-OMe) | Solution phase synthesis; Analytical standard |
| Stability | Stable to TFA (Ether bond) | Labile to saponification/hydrazine |
Visualization: Structural Divergence
The following diagram illustrates the precise atomic difference causing the mass shift between the Ester (C24) and the Ether (C25).
Figure 1: Structural decision tree distinguishing the Ether (C25) from the Ester (C24).[1][2][3][4][5][6][7] Note that Fmoc-Tyr(Me)-OH retains a free carboxyl group necessary for peptide bond formation.
Part 3: Synthesis & Application Strategy
Fmoc-Tyr(Me)-OH (The C₂₅ Compound)
Role in Drug Development: Fmoc-Tyr(Me)-OH is a building block used to incorporate O-methyl-tyrosine into a peptide sequence.[8] This modification is critical for:
-
Blocking Phosphorylation: It prevents kinases from phosphorylating the tyrosine residue, useful in mechanistic studies of signal transduction.
-
Improving Bioavailability: The methyl ether increases lipophilicity (LogP ~4.2) compared to native tyrosine, potentially improving membrane permeability.
-
Preventing Side Reactions: It eliminates the nucleophilic phenol, preventing O-acylation during difficult coupling steps.
Mechanistic Insight: Unlike the tert-butyl (tBu) protecting group, which is removed during TFA cleavage, the methyl ether is stable to standard TFA cleavage cocktails (95% TFA). This results in a permanent modification in the final peptide.
Fmoc-Tyr-OMe (The C₂₄ Compound)
Role in Research:
-
Solution Phase Synthesis: Used as the C-terminal residue where the methyl ester serves as a semi-permanent protecting group, removable by saponification (LiOH/MeOH).
-
Analytical Standard: Used to calibrate HPLC retention times for metabolic studies of Tyrosine derivatives.
Part 4: Experimental Protocol (SPPS)
Context: This protocol describes the usage of Fmoc-Tyr(Me)-OH (C₂₅H₂₃NO₅) in Solid Phase Peptide Synthesis (SPPS). This is the standard workflow for researchers utilizing this specific formula.
Materials Required[5][6][8][12][13]
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Coupling Reagents: HBTU or HATU (0.5 M in DMF).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[6]
Step-by-Step Workflow
Phase A: Fmoc Deprotection (The Cycle Start)
-
Swell Resin: Agitate resin in DMF for 20 minutes.
-
Deprotect: Add 20% Piperidine/DMF (5 mL per gram of resin).
-
Agitate: Shake for 5 minutes. Drain.
-
Repeat: Add fresh 20% Piperidine/DMF. Shake for 15 minutes. Drain.
-
Wash: Wash resin with DMF (3x), DCM (3x), DMF (3x).[6]
-
Quality Control: Perform a Kaiser Test (Ninhydrin). Positive result (Blue beads) confirms free amine.
-
Phase B: Coupling Fmoc-Tyr(Me)-OH
-
Activation:
-
Weigh 4 equivalents (relative to resin loading) of Fmoc-Tyr(Me)-OH.
-
Dissolve in minimal DMF.
-
Add 3.9 equivalents of HBTU (or HATU for difficult sequences).
-
Add 8 equivalents of DIPEA.
-
Critical Timing: Activate for only 30-60 seconds before adding to resin to prevent racemization.
-
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate at room temperature for 45–60 minutes.
-
Wash: Drain and wash with DMF (3x).
-
Validation: Perform Kaiser Test. Negative result (Yellow/Colorless beads) confirms successful coupling of the C25 unit.
Phase C: Final Cleavage (Post-Synthesis)
-
Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).
-
Note: The Methyl Ether on Tyrosine (Tyr(Me)) will NOT be removed. It is a permanent modification.
-
Time: 2–3 hours.
-
Precipitation: Filter resin, drop filtrate into cold Diethyl Ether to precipitate the peptide.
Part 5: Quality Control & Validation
When verifying the identity of your compound (whether purchased or synthesized), use these parameters:
Table 2: Analytical Specifications
| Parameter | Fmoc-Tyr(Me)-OH (C₂₅) | Fmoc-Tyr-OMe (C₂₄) |
| Monoisotopic Mass | 417.16 Da | 403.14 Da |
| HPLC Retention | Higher (More Hydrophobic) | Lower (Relative to Ether) |
| 1H NMR (DMSO-d6) | δ 3.70 (s, 3H) – OMe signal. δ 12.7 (br, 1H) – COOH signal. | δ 3.60 (s, 3H) – COOMe signal. No COOH signal. |
| Solubility | Soluble in DMF, DMSO, MeOH | Soluble in DCM, EtOAc, MeOH |
References
-
PubChem. (2025).[2][11][3][5] Fmoc-Tyr-OMe | C25H23NO5 (Compound Summary).[12][5][9][10][13] National Library of Medicine.[5] [Link] (Note: PubChem lists "Fmoc-Tyr-OMe" as a synonym for the C25 structure, confirming the common nomenclature confusion addressed in this guide.)[5]
Sources
- 1. Phosphonitrile chloride | Cl2NP | CID 74596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide | C25H32F3N3O4 | CID 9891967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenoxanil | C15H18Cl2N2O2 | CID 11262655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Tyr(Me)-OH | 77128-72-4 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. Spilanthol | C14H23NO | CID 5353001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. scbt.com [scbt.com]
Strategic Procurement and Analytical Validation of High-Purity Fmoc-Tyr-OMe in Peptide Synthesis
Executive Summary
The synthesis of complex peptides, cyclodepsipeptides, and modified amino acid derivatives relies heavily on the strategic selection of orthogonally protected building blocks. Fmoc-Tyr-OMe (N-α-Fmoc-L-tyrosine methyl ester, CAS: 82911-79-3) serves as a critical intermediate in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Unlike the standard Fmoc-Tyr(tBu)-OH used for routine chain elongation, Fmoc-Tyr-OMe provides a protected C-terminus (methyl ester) and an unprotected phenolic hydroxyl group, making it an indispensable scaffold for late-stage side-chain functionalization, such as trifluoromethylthiolation [1], or the synthesis of C-terminal peptide alcohols and hydrazides.
This whitepaper provides an in-depth technical analysis of the mechanistic utility of Fmoc-Tyr-OMe, a comprehensive supplier and price comparison, and a self-validating quality control protocol to ensure scientific integrity before integration into synthetic workflows.
Chemical Profile and Mechanistic Utility
Orthogonal Protection Strategy
The structural design of Fmoc-Tyr-OMe (Molecular Formula: C25H23NO5, MW: 417.45 g/mol ) offers a highly specific orthogonal protection scheme:
-
N-α-Fmoc Group: Base-labile (typically cleaved using 20% piperidine in DMF), allowing for iterative N-terminal elongation without affecting acid-sensitive side-chain protecting groups.
-
C-terminal Methyl Ester (-OMe): Acid-stable, preventing unwanted C-terminal elongation or side reactions during liquid-phase condensations. The methyl ester can be selectively saponified using mild aqueous bases (e.g., LiOH in MeOH/H2O) or subjected to hydrazinolysis to yield peptide hydrazides, which are vital for native chemical ligation (NCL) [2].
Applications in Advanced Functionalization
Fmoc-Tyr-OMe is frequently utilized when the phenolic side chain of tyrosine requires targeted modification prior to peptide assembly. For example, the electrophilic trifluoromethylthiolation of the tyrosine aromatic ring requires the C-terminus to be protected to prevent polymerization or esterification side reactions. Researchers have successfully utilized Fmoc-Tyr-OMe to synthesize CF3S-Tyr analogues on a gram scale, enhancing the local hydrophobicity and proteolytic stability of the resulting peptides [1]. Furthermore, it is heavily utilized in the synthesis of altered peptide ligands (APLs) where specific C-terminal modifications dictate T-cell receptor binding affinities [3].
Supplier Landscape and Price Comparison
The commercial availability of Fmoc-Tyr-OMe varies significantly in terms of purity, scale, and cost. High-purity grades (≥98%) are mandatory for SPPS to prevent the accumulation of deletion sequences or termination products. Below is a structured comparison of global suppliers based on recent catalog data [4] [5].
| Supplier | Stated Purity | Quantity | Estimated Price | Lead Time / Logistics |
| Aladdin Scientific | 98% | 5g / 25g / 100g | $24.90 / $82.90 / $230.90 | Stocked in US/China; Bulk available |
| Sigma-Aldrich (Merck) | ≥98% | Varies | Contract Pricing | Global standard; rigorous internal QC |
| BLD Pharm | 98% | 1g / 5g / 25g | Contract Pricing | Requires cold-chain transportation |
| HelixBiosciences | N/A | 25g / 100g | ₹20,700 / ₹63,250 | India-based distributor (SGPGIMS approved) |
| Synchem OHG | N/A | 1g | €300.00 | High-purity European specialty supplier |
| Alchem Pharmtech | 97+% | 10g / 100g | Inquire | US-based; standard shipping |
Data reflects catalog pricing and is subject to institutional discounts and contract negotiations. Researchers should prioritize suppliers offering detailed Certificates of Analysis (CoA) including HPLC and NMR spectra.
Quality Control & Self-Validating Validation Protocol
Relying solely on a supplier's CoA introduces systemic risk into multi-step peptide synthesis. A single batch impurity can ruin weeks of synthetic effort. The following self-validating protocol must be executed upon receipt of Fmoc-Tyr-OMe to ensure structural integrity [6].
Step-by-Step Analytical Methodology
Step 1: Visual Inspection & Solubility Profiling
-
Action: Inspect the reagent. It should present as a white to off-white crystalline powder.
-
Causality: Discoloration (yellow/brown) indicates oxidation of the unprotected phenolic hydroxyl group.
-
Validation: Dissolve 10 mg in 1 mL of Dimethylformamide (DMF) or Dichloromethane (DCM). The solution must be completely clear. Turbidity indicates the presence of polymeric impurities or inorganic salts.
Step 2: HPLC-UV Purity Assessment
-
Action: Prepare a 1 mg/mL solution in Acetonitrile (MeCN). Run on a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 95% MeCN (with 0.1% TFA) in H2O (with 0.1% TFA) over 20 minutes.
-
Detection: Monitor simultaneously at 210 nm (peptide/amide bond absorption) and 266 nm (Fmoc fluorenyl ring absorption).
-
Causality: The dual-wavelength detection is a self-validating check. Any peak absorbing at 210 nm but not at 266 nm is a non-Fmoc impurity (e.g., free tyrosine methyl ester due to premature Fmoc cleavage). Purity must exceed 98% by area integration.
Step 3: LC-MS Mass Confirmation
-
Action: Subject the main HPLC peak to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Validation: The exact monoisotopic mass of Fmoc-Tyr-OMe is 417.1576 Da. The spectrum must show a dominant
peak at m/z 418.16 and a sodium adduct at m/z 440.14 .
Step 4:
-
Action: Dissolve 15 mg of the compound in DMSO-
or CDCl and acquire a 400 MHz H-NMR spectrum. -
Validation:
-
Confirm the presence of the C-terminal methyl ester: A sharp singlet integrating to 3 protons at ~3.6 - 3.7 ppm .
-
Confirm the Fmoc group: A multiplet integrating to 8 protons in the aromatic region (7.2 - 7.9 ppm ) and the characteristic Fmoc CH-CH
system around 4.1 - 4.4 ppm . -
Confirm the Tyrosine side chain: Two doublets (AB system) around 6.7 ppm and 7.0 ppm representing the para-substituted phenol ring.
-
Procurement and Validation Workflow
The following diagram illustrates the logical progression from procurement to synthetic approval, enforcing strict go/no-go decision gates based on the analytical protocol described above.
Workflow for the procurement and analytical validation of Fmoc-Tyr-OMe prior to peptide synthesis.
References
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides National Center for Biotechnology Information (PMC) URL:[Link]
-
Solid-Phase Synthesis - A Practical Guide (2000) Albericio L. (via Scribd) URL: [Link]
-
Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope MDPI - Molecules URL:[Link]
-
HelixBiosciences - SGPGIMS Pricing Catalog Sanjay Gandhi Postgraduate Institute of Medical Sciences URL:[Link]
-
Synthesis of VIP66 methyl ester using the Fmoc-Tyr-OMe-Rink-PS resin ResearchGate URL:[Link]
Uses of Fmoc-Tyr-OMe as an intermediate in peptide synthesis
The following technical guide details the strategic application of Fmoc-Tyr-OMe (N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine methyl ester) in advanced peptide synthesis.
Content Type: Technical Guide / Whitepaper Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers
Executive Summary: The "Scaffold" Strategy
In modern peptide chemistry, Fmoc-Tyr-OMe serves a function far beyond that of a simple C-terminal residue. It acts as a privileged orthogonal scaffold for the synthesis of non-canonical Tyrosine derivatives.
While standard Solid Phase Peptide Synthesis (SPPS) relies on pre-functionalized building blocks, Fmoc-Tyr-OMe allows for solution-phase "Side-Chain Engineering" . By protecting the N-terminus (Fmoc) and C-terminus (OMe), the phenolic hydroxyl group becomes the sole reactive site. This enables chemoselective modifications—such as O-alkylation, phosphorylation, or fluorosulfation—that are often incompatible with resin-bound protocols or acid-labile side-chain protection (e.g., tBu).
The critical technical challenge in this workflow is the re-entry into SPPS : hydrolyzing the methyl ester (saponification) to regenerate the free carboxylic acid without removing the base-labile Fmoc group or causing racemization. This guide provides the optimized protocols to navigate this stability/reactivity paradox.
The Orthogonality Challenge
The utility of Fmoc-Tyr-OMe hinges on the differential stability of its protecting groups.
-
Fmoc (N-α): Base-labile (removed by 20% piperidine). Stable to acid.
-
OMe (C-α): Base-labile (saponification). Stable to acid.
-
Phenol (Side-chain): Free for modification.
The Conflict: Standard saponification (LiOH/NaOH) typically removes the Fmoc group (pK_a ~18.8 for the fluorenyl proton) or causes racemization via enolate formation. The Solution: The use of chaotropic salts (CaCl₂/CaI₂) during hydrolysis to coordinate the ester, accelerating hydrolysis while shielding the Fmoc group from base-mediated elimination.
Visualization: The "Modification Hub" Workflow
The following diagram illustrates the divergent utility of Fmoc-Tyr-OMe, distinguishing between its use as a C-terminal cap and a modification scaffold.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Tyr-OMe
Rationale: Direct esterification using thionyl chloride can degrade Fmoc. The alkyl halide route is milder.
Reagents: Fmoc-Tyr-OH (1.0 eq), Methyl Iodide (MeI, 1.2 eq), DIPEA (1.2 eq), DCM (anhydrous).
-
Dissolution: Dissolve Fmoc-Tyr-OH (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add DIPEA (12 mmol) and stir at 0°C for 10 minutes.
-
Alkylation: Add Methyl Iodide (12 mmol) dropwise. Allow to warm to Room Temperature (RT).
-
Reaction: Stir for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Typically >90% as a white foam/solid.
Protocol B: Side-Chain Modification (Mitsunobu O-Alkylation)
Rationale: Used to introduce "Click" handles (propargyl) or long alkyl chains without affecting the backbone protection.
Reagents: Fmoc-Tyr-OMe (1.0 eq), Alcohol (R-OH, 1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), DIAD (1.5 eq), THF (anhydrous).
-
Setup: Dissolve Fmoc-Tyr-OMe, R-OH, and PPh₃ in dry THF under Argon. Cool to 0°C.[1]
-
Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Purification: Concentrate and purify via flash chromatography. (Note: High polarity of Fmoc-Tyr derivatives often requires DCM/MeOH gradients).
Protocol C: Selective Saponification (The "Green" Calcium Method)
Rationale: This is the critical step. Standard LiOH removes Fmoc. The addition of CaCl₂ or CaI₂ forms a complex with the ester, activating it for hydrolysis by weak hydroxide concentrations while the calcium ion potentially coordinates the carbamate, preventing base attack at the Fmoc site.
Reagents: Fmoc-Tyr(R)-OMe (1.0 eq), CaCl₂ (20 eq) or CaI₂ (5 eq), NaOH (1.5 eq), Isopropanol (iPrOH)/Water (7:3).
-
Solvation: Dissolve Fmoc-Tyr(R)-OMe in iPrOH/Water (7:3 ratio).
-
Additive: Add CaCl₂ (20 eq) and stir for 10 minutes to ensure complexation.
-
Hydrolysis: Add NaOH (1.5 eq) as a dilute aqueous solution.
-
Monitoring: Stir at RT. Monitor via HPLC.[2] Reaction is typically complete in 3–6 hours.
-
Checkpoint: If Fmoc cleavage (>5%) is observed, lower temperature to 0°C and switch to CaI₂ (more active Lewis acid).
-
-
Quench: Acidify carefully with 1M HCl to pH 3.0.
-
Extraction: Extract immediately with EtOAc. (Prolonged exposure to acid can cleave acid-labile side chains if present, though Fmoc is stable).
Analytical Data & Troubleshooting
Comparative Hydrolysis Conditions
The table below highlights why the Calcium-mediated protocol is superior for this specific intermediate.
| Reagent System | Base Strength | Fmoc Stability | Racemization Risk | Suitability |
| LiOH / THF / H₂O | High | Poor (Significant loss) | High | Not Recommended |
| NaOH / MeOH | High | Very Poor (Rapid cleavage) | Moderate | Forbidden |
| Me₃SnOH (Trimethyltin) | Moderate | Good | Low | Toxic / Avoid |
| CaCl₂ / NaOH / iPrOH | Moderate | Excellent (>98% retention) | Low (<1%) | Gold Standard |
| Pig Liver Esterase (PLE) | Mild | Excellent | None | Scale Limited |
Key Troubleshooting Steps
-
Solubility Issues: Fmoc-Tyr-OMe is hydrophobic.[3] If it precipitates during saponification (Step C), increase the iPrOH ratio or add a small amount of Acetone. Avoid DMF during saponification as it promotes base-mediated Fmoc removal.
-
Racemization: Always check enantiomeric purity after Step C using Chiral HPLC (e.g., Chiralpak IA column). The Calcium method minimizes this, but "over-cooking" (stirring too long after completion) can induce epimerization.
-
Fmoc Loss: If you observe dibenzofulvene (DBF) adducts in the UV trace (290-300 nm), reduce the equivalents of NaOH to 1.1 eq and increase CaCl₂ loading.
References
-
BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-Tyr(Me)-OH in Cell-Penetrating Peptides. Link
-
Marcotullio, M. C., et al. (2022).[2] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2824. Link
- Pascal, R., & Sola, R. (1998). Preservation of the Fmoc protecting group under alkaline conditions by the use of CaCl2. Tetrahedron Letters, 39(28), 5031-5034.
-
Sigma-Aldrich. (2024). Fmoc-Tyr(Me)-OH Product Specification and Protocols. Link
-
Organic Syntheses. (2024). Mitsunobu Reaction: General Procedures and Reagents. Link
Sources
Methodological & Application
Protocol for hydrolysis of Fmoc-Tyr-OMe to Fmoc-Tyr-OH
Title: Chemoselective Hydrolysis of Fmoc-Tyr-OMe to Fmoc-Tyr-OH: Strategies for C-Terminal Deprotection with Fmoc Retention
Executive Summary In solid-phase peptide synthesis (SPPS) and medicinal chemistry, the orthogonal deprotection of C-terminal methyl esters in the presence of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is a notorious synthetic bottleneck. Standard saponification conditions (e.g., NaOH/MeOH) rapidly induce E1cB elimination of the Fmoc group, yielding dibenzofulvene and the unprotected amino acid. This application note details validated, chemoselective protocols for the hydrolysis of Fmoc-L-tyrosine methyl ester (Fmoc-Tyr-OMe) to Fmoc-L-tyrosine (Fmoc-Tyr-OH). By leveraging metal-ion coordination or Lewis acid catalysis, researchers can achieve high-yielding ester cleavage while maintaining >95% Fmoc retention.
Mechanistic Rationale & The Saponification Dilemma
The Fmoc group is highly susceptible to basic conditions, which abstract the acidic proton at the 9-position of the fluorene ring, triggering a rapid elimination cascade. When hydrolyzing Fmoc-Tyr-OMe, the challenge is compounded by the unprotected phenolic side chain of tyrosine (pKa ~10).
To circumvent Fmoc degradation, two primary mechanistic pathways have proven effective:
-
Metal-Ion Shielding (Ca²⁺): The addition of high concentrations of calcium salts (such as CaI₂) forms a transient coordination complex with the carbamate carbonyl of the Fmoc group. This coordination1[1].
-
Lewis Acid-Mediated Cleavage (AlCl₃/DMA): Operating under non-aqueous conditions, a strong Lewis acid (AlCl₃) coordinates to the ester carbonyl, increasing its electrophilicity. A soft nucleophile, N,N-dimethylaniline (DMA), then attacks the methyl group via an SN2 mechanism,2[2].
Comparative Methodological Data
The following table synthesizes quantitative data across the most common Fmoc-ester deprotection strategies to guide experimental selection.
| Hydrolysis Method | Reagent System | Solvent | Fmoc Retention | Avg. Yield | Environmental Impact | Mechanistic Notes for Tyrosine |
| Calcium Iodide Saponification | CaI₂ (30 eq), NaOH (2.5 eq) | Acetone / H₂O | > 95% | 80 - 90% | Low (Green) | Requires extra base equivalent to account for phenol deprotonation. |
| Lewis Acid Cleavage | AlCl₃ (10 eq), DMA (4 eq) | CH₂Cl₂ | > 90% | 75 - 85% | Moderate | Phenolic OH may weakly coordinate AlCl₃; requires careful aqueous quench. |
| Organotin Cleavage | Me₃SnOH (1.5 eq) | DCE | > 95% | 85 - 95% | High (Toxic) | Historical gold standard, but highly neurotoxic and bio-accumulative. |
| Standard Saponification | NaOH (1.5 eq) | MeOH / H₂O | < 5% | N/A | Low | Rapid Fmoc degradation via E1cB elimination. Not viable. |
Workflow Visualization
The following diagram maps the reaction pathways and chemoselectivity of the discussed methods.
Reaction pathways for Fmoc-Tyr-OMe hydrolysis highlighting chemoselective vs. degradative routes.
Validated Experimental Protocols
Protocol A: Green Calcium(II) Iodide-Mediated Hydrolysis (Recommended)
This protocol adapts optimized conditions utilizing CaI₂ as a green, highly soluble protective agent[1].
Expertise & Experience Insight: Why 2.5 equivalents of NaOH? The side-chain phenol of tyrosine is acidic. If only 1.5 equivalents of base are used (standard for non-functionalized amino acids), the phenol will consume 1.0 equivalent, leaving insufficient hydroxide for ester saponification. Adjusting the base stoichiometry is a critical self-validating step for this specific substrate. Furthermore, CaI₂ is selected over CaCl₂ due to its superior solubility in the acetone/water matrix, preventing premature salt precipitation[1].
Materials:
-
Fmoc-Tyr-OMe (1.0 mmol, 1.0 eq)
-
Calcium Iodide (CaI₂, anhydrous or hydrate) (30.0 mmol, 30.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 mmol, 2.5 eq)
-
Acetone / Deionized Water (2.3:1 v/v)
Step-by-Step Procedure:
-
Substrate Dissolution: Dissolve Fmoc-Tyr-OMe (1.0 mmol) in 23 mL of HPLC-grade acetone in a 100 mL round-bottom flask.
-
Protective Coordination: In a separate vial, dissolve CaI₂ (30.0 mmol) in 10 mL of deionized water. Add this aqueous solution to the acetone mixture. Stir vigorously for 10 minutes at room temperature to allow the Ca²⁺-carbamate coordination complex to form.
-
Hydrolysis: Add NaOH (2.5 mmol) dropwise as a 1.0 M aqueous solution (2.5 mL).
-
Monitoring: Stir the reaction at room temperature for 4 hours. Monitor reaction progress via LC-MS or TLC (eluent: Hexanes/EtOAc 1:1 with 1% AcOH). Look for the disappearance of the starting material and minimal formation of dibenzofulvene (UV active at 300 nm).
-
Quenching & Workup: Once complete, carefully acidify the mixture to pH 2.0–3.0 using 1.0 M HCl. Caution: Do not use concentrated strong acids, as excessive acidity can cleave the Fmoc group.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Fmoc-Tyr-OH.
Protocol B: Lewis Acid-Mediated Chemoselective Cleavage
For substrates sensitive to aqueous basic conditions, this non-aqueous protocol utilizes AlCl₃ and N,N-dimethylaniline (DMA)[2].
Expertise & Experience Insight: The molar ratio of AlCl₃ to DMA is the master variable here. A 10:4 ratio ensures sufficient Lewis acidity to activate the ester while providing enough DMA to act as the nucleophile. Because Tyrosine contains a free phenolic OH, it may weakly coordinate with AlCl₃, which is why3[3].
Materials:
-
Fmoc-Tyr-OMe (1.0 mmol, 1.0 eq)
-
Aluminum Trichloride (AlCl₃, anhydrous) (10.0 mmol, 10.0 eq)
-
N,N-Dimethylaniline (DMA) (4.0 mmol, 4.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
Reagent Activation: Under an inert nitrogen atmosphere, suspend anhydrous AlCl₃ (10.0 mmol) in 20 mL of dry CH₂Cl₂.
-
Nucleophile Addition: Add DMA (4.0 mmol) to the suspension. Stir at room temperature for 15 minutes. The mixture will form a colored complex.
-
Substrate Addition: Dissolve Fmoc-Tyr-OMe (1.0 mmol) in 5 mL of dry CH₂Cl₂ and add it dropwise to the reaction vessel.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC for the conversion of the methyl ester.
-
Quenching: Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1.0 M HCl (20 mL) to break the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂ (2 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Analytical Validation & Troubleshooting
To ensure the integrity of the protocol, the final product must be validated.
-
HPLC Analysis: Run a gradient of 10-90% MeCN in H₂O (0.1% TFA). Fmoc-Tyr-OH will elute earlier than Fmoc-Tyr-OMe. The presence of a sharp peak at ~300 nm corresponding to dibenzofulvene indicates Fmoc degradation.
-
Troubleshooting Incomplete Hydrolysis: If using Protocol A and the reaction stalls, verify the pH. The phenolic OH of tyrosine buffers the solution; if the pH drops below 10, saponification will cease. Add an additional 0.5 eq of NaOH to re-initiate the reaction.
References
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH PMC / Molecules - 1
-
Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i - ResearchGate / Eur. J. Org. Chem. - 2
-
Chemoselective Deprotection of Fmoc and OMe in N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters - Thieme Connect - 3
Sources
Application Notes & Protocols: The Strategic Use of Fmoc-Tyr-OMe in Solution-Phase Peptide Synthesis
Introduction: Navigating the Landscape of Peptide Synthesis
The synthesis of peptides is a cornerstone of modern biomedical research and drug development. Two primary strategies dominate the field: solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) peptide synthesis (LPPS). While SPPS, developed by R. Bruce Merrifield, offers simplified purification and automation capabilities suitable for long sequences, LPPS remains a powerful and often preferred method for the large-scale and cost-effective production of shorter peptides.[1][2] Solution-phase synthesis provides greater flexibility in reaction condition control, allows for the purification of intermediates, and can be more economical for specific applications.[2][3]
This guide focuses on a specific, yet versatile building block in LPPS: N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine methyl ester (Fmoc-Tyr-OMe) . This derivative of tyrosine is uniquely suited for scenarios where the C-terminal carboxylic acid needs to be masked as a methyl ester, and the N-terminus requires the base-labile Fmoc protecting group. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and address common challenges to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling of Fmoc-Tyr-OMe
Fmoc-Tyr-OMe is typically a white to off-white crystalline powder. Understanding its properties is the first step toward its successful application.
| Property | Value/Information | Source |
| Molecular Formula | C25H23NO5 | [4] |
| Molecular Weight | 417.46 g/mol | [4] |
| Appearance | White to off-white powder | [5][6] |
| Storage | Store at 0-8 °C to maintain stability. | [4][6] |
| Solubility | Soluble in common organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF). |
Handling Recommendations:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Due to its crystalline nature, avoid generating dust during weighing and transfer.
-
Ensure the storage container is tightly sealed to prevent moisture absorption.
The Pillars of Protection: A Mechanistic Perspective
The structure of Fmoc-Tyr-OMe incorporates two key protecting groups, the Fmoc group and the methyl ester, and one unprotected functional group, the phenolic hydroxyl. Each plays a critical role in the synthetic strategy.
The N-α-Fmoc Group: A Base-Labile Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for protecting the α-amino group in modern peptide synthesis. Its primary advantage is its stability to acid and its lability to mild basic conditions, typically a solution of piperidine in DMF.[7]
The deprotection mechanism is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. The secondary amine base, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the amino acid.[7][8]
The C-Terminal Methyl Ester (OMe): A Robust Carboxyl Mask
The methyl ester serves as a protecting group for the C-terminal carboxylic acid. It is stable to the mildly basic conditions used for Fmoc removal and the conditions of peptide coupling. Its removal, a process called saponification, requires stronger basic conditions, such as treatment with sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous solvent system.[9]
Critical Consideration: Racemization Saponification is a nucleophilic acyl substitution.[9] However, it carries a significant risk of racemization at the α-carbon of the C-terminal amino acid, especially under harsh conditions (elevated temperature, prolonged reaction times).[10][11] This occurs because the base can also abstract the α-proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. Careful control of reaction conditions is paramount to mitigate this side reaction.[12][13]
The Unprotected Phenolic Hydroxyl of Tyrosine
A key feature of Fmoc-Tyr-OMe is the absence of a protecting group on the side-chain phenolic hydroxyl. While this simplifies the final deprotection steps, it introduces a potential complication during the coupling reaction. The hydroxyl group is nucleophilic and can compete with the N-terminal amine in reacting with the activated carboxylic acid of the incoming amino acid.[14][15] This side reaction, known as O-acylation, leads to the formation of a branched peptide impurity that can be difficult to separate from the desired product.[14][16][17][18]
The propensity for O-acylation is influenced by the choice of coupling reagents and reaction conditions. Additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction by forming less reactive intermediates.[16][19]
Core Protocols: A Step-by-Step Guide with Rationale
The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion and minimize side products.
Protocol 1: Peptide Coupling to H-Tyr-OMe
This protocol describes the coupling of an N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) to the free amine of tyrosine methyl ester (H-Tyr-OMe), which would be generated from a precursor via Fmoc deprotection.
Reagents and Stoichiometry:
| Reagent | Equivalents | Purpose |
| H-Tyr-OMe | 1.0 | Nucleophile (Amino component) |
| Fmoc-AA-OH | 1.05 | Carboxyl component |
| HBTU | 1.0 | Coupling (Activating) Reagent |
| HOBt | 1.0 | Racemization & Side Reaction Suppressant |
| DIPEA | 2.0 | Base for activation and neutralization |
| DMF | - | Solvent |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Tyr-OMe (1.0 eq) and Fmoc-AA-OH (1.05 eq) in anhydrous DMF.
-
Pre-activation: In a separate flask, dissolve HBTU (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this mixture and stir for 2-5 minutes. Rationale: HBTU, a uronium salt, reacts with the Fmoc-amino acid to form a highly reactive OBt-ester intermediate, which is less prone to racemization. DIPEA is a non-nucleophilic base required to activate the HBTU and neutralize any hydrochloride salts.[20]
-
Coupling Reaction: Add the pre-activated solution to the flask containing the amino components. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of DCM and Methanol (e.g., 95:5 v/v). The reaction is complete when the starting amino component spot (visualized with ninhydrin stain) has disappeared.[21]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine (saturated NaCl solution). Rationale: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide (e.g., Fmoc-Ala-Tyr-OMe).
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if a high degree of purity is required.[22][23][24]
Protocol 2: N-Terminal Fmoc Deprotection in Solution
This protocol details the removal of the Fmoc group to expose the N-terminal amine for the next coupling step.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in DMF.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[25][26] Stir at room temperature.
-
Reaction Monitoring: The reaction is typically very fast, often complete within 15-30 minutes.[25][26] Monitor by TLC until the starting Fmoc-peptide spot (UV active) is completely converted to the product spot (ninhydrin active, UV inactive).
-
Work-up & Isolation: Evaporate the DMF and piperidine under high vacuum. The resulting dibenzofulvene-piperidine adduct is a major byproduct. To remove it, co-evaporate the residue several times with a solvent like acetonitrile or toluene.[25] The deprotected peptide can then be precipitated by adding cold diethyl ether and collected by filtration.[25] Rationale: The precipitation step separates the more polar peptide from the less polar fulvene adduct.
Protocol 3: C-Terminal Saponification
This protocol describes the hydrolysis of the methyl ester to yield the free C-terminal carboxylic acid.
Critical Note: This reaction must be performed with extreme care to minimize racemization.[10]
Step-by-Step Procedure:
-
Dissolution: Dissolve the peptide methyl ester in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Slowly add a pre-chilled 1M solution of LiOH (1.1 eq) dropwise while stirring vigorously. Rationale: LiOH is often preferred over NaOH as it can sometimes lead to less racemization.[10] Performing the reaction at 0°C is crucial to slow down the rate of enolization and subsequent racemization.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC. The reaction should be stopped as soon as the starting material is consumed (typically 1-4 hours). Do not let the reaction run for an extended period.
-
Quenching and Work-up: Once complete, carefully acidify the reaction mixture to pH ~3-4 with cold 1N HCl. The product will often precipitate out of solution.
-
Isolation: Extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and evaporate the solvent to yield the C-terminally deprotected peptide.
Visualizing the Workflow: Synthesis of a Dipeptide
The following diagrams illustrate the key chemical transformations and the overall workflow for synthesizing a dipeptide like Fmoc-Ala-Tyr-OMe and its subsequent deprotection.
Caption: Key reactions involving Fmoc-Tyr-OMe.
Caption: Workflow for a typical coupling reaction.
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Coupling Reaction (TLC shows starting amine) | 1. Inefficient activation. 2. Steric hindrance. 3. Deactivated reagents. | 1. Ensure reagents are anhydrous. Increase activation time. 2. Increase reaction time or gently warm the reaction (e.g., to 40°C). 3. Use fresh coupling reagents and anhydrous solvents. |
| Side product with higher Rf on TLC (O-acylation) | Nucleophilic attack by the unprotected tyrosine hydroxyl group.[14] | 1. Ensure HOBt is used as an additive. 2. Use a less reactive coupling reagent if the problem persists. 3. If O-acylation is a persistent issue for a specific sequence, consider using a side-chain protected Fmoc-Tyr(tBu)-OH derivative instead.[14] |
| Incomplete Saponification | Insufficient base or reaction time. | Increase reaction time slightly, but continue to monitor closely to avoid racemization. A small excess of base (up to 1.5 eq) can be used. |
| Racemization detected after Saponification (by chiral HPLC) | Reaction temperature too high, reaction time too long, or base too concentrated.[10] | Strictly maintain the reaction temperature at 0°C. Stop the reaction immediately upon completion. Use the minimum effective concentration of base. |
Conclusion
Fmoc-Tyr-OMe is a valuable building block in the arsenal of the peptide chemist. Its utility in solution-phase synthesis allows for the creation of C-terminal methyl ester peptides, which can be important intermediates for fragment condensation or for modulating the pharmacokinetic properties of a peptide. Success with this reagent hinges on a thorough understanding of the reactivity of its constituent parts: the base-labile Fmoc group, the robust methyl ester, and the nucleophilic phenolic side chain. By employing carefully controlled, well-monitored reaction protocols, researchers can effectively mitigate potential side reactions like O-acylation and racemization, leading to the efficient and reliable synthesis of target peptides.
References
- GenCefe. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?.
- Bachem. (2024, June 4). Introduction to Peptide Synthesis Methods.
- PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Advion. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS.
- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. (2026, January 26).
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- PubMed. (2004, June 15). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
- ResearchGate. (2016, March 25). How can ı remove Fmoc from solution phase peptide?.
- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chem-Impex. (n.d.). Fmoc-L-Tyr(3-Me)-OH.
- ChemicalBook. (2026, January 13). Fmoc-Tyr(Me)-OH | 77128-72-4.
- AAPPTec. (n.d.). Peptide Purification.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.
- Scilit. (n.d.). O-Acylation of Tyrosine during Peptide Synthesis.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Base-Catalyzed Racemization of Peptide Active Esters1,2. (n.d.).
- Organic Chemistry Tutor. (n.d.). Saponification of Esters.
- Benchchem. (n.d.). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
- PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
- The Journal of Organic Chemistry. (n.d.). O-Acylation of Tyrosine during Peptide Synthesis.
- Side Chain Protection in Peptide Synthesis. (2026, February 10).
Sources
- 1. gencefebio.com [gencefebio.com]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. bachem.com [bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-Tyr(Me)-OH | 77128-72-4 [chemicalbook.com]
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- 7. genscript.com [genscript.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Automated Peptide Synthesizers [peptidemachines.com]
- 16. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. jpt.com [jpt.com]
- 21. advion.com [advion.com]
- 22. waters.com [waters.com]
- 23. peptide.com [peptide.com]
- 24. bachem.com [bachem.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Synthesis of Fmoc-Tyr-OMe via Acid-Catalyzed Fischer Esterification
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Biomaterial Hydrogels, and Prodrug Development
Introduction & Scientific Rationale
The synthesis of Fmoc-protected amino acid methyl esters, such as Fmoc-Tyr-OMe (Fmoc-L-tyrosine methyl ester), is a fundamental transformation in peptide chemistry. These derivatives serve as critical building blocks for sequence-defined oligomers, self-assembling nanostructured hydrogels, and complex medicinal scaffolds.
When esterifying Fmoc-Tyr-OH, the chemist faces a dual chemoselectivity challenge:
-
Protecting Group Orthogonality: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is highly sensitive to basic conditions (undergoing E1cB elimination). Therefore, standard base-catalyzed esterification or the use of coupling reagents with basic additives (e.g., EDC/DMAP) risks premature deprotection.
-
Side-Chain Chemoselectivity: The unprotected phenolic hydroxyl group of the tyrosine side chain must not undergo etherification during the C-terminal modification.
The Optimal Strategy: To navigate these constraints, the most robust, scalable, and self-validating system is the in situ acid-catalyzed Fischer esterification using thionyl chloride (
Mechanistic Insights & Causality
Understanding the molecular mechanics behind this protocol is essential for scaling and troubleshooting.
-
In Situ Catalyst Generation: Thionyl chloride reacts violently and exothermically with methanol to generate anhydrous hydrogen chloride (
) and methyl chlorosulfite. The anhydrous acts as a potent Brønsted acid, protonating the carboxylic acid carbonyl to increase its electrophilicity. -
Chemoselective Attack: Methanol attacks the activated carboxyl carbon. The phenolic
of tyrosine remains protonated/neutral and is an exceptionally poor nucleophile under these strongly acidic conditions, ensuring exclusive reaction at the C-terminus. -
Thermodynamic Control: The reaction is driven to completion by using methanol as both the solvent and the reactant (Le Chatelier's principle), alongside the irreversible off-gassing of
.
Caption: Mechanistic pathway of Fmoc-Tyr-OH esterification highlighting strict chemoselectivity.
Materials and Quantitative Parameters
Table 1: Reaction Components for a 10 mmol Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| Fmoc-Tyr-OH | 403.43 | 1.0 eq | 4.03 g | Starting Material |
| Thionyl Chloride ( | 118.97 | 1.2 eq | 0.87 mL (1.42 g) | Activating Agent / Acid Source |
| Anhydrous Methanol | 32.04 | Solvent | 50.0 mL | Solvent & Nucleophile |
| Dichloromethane (DCM) | 84.93 | Wash | 30.0 mL | Co-evaporation solvent |
Note:
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. We intentionally omit aqueous basic workups (like
Phase 1: Setup and Activation
-
Suspension: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Fmoc-Tyr-OH (4.03 g, 10 mmol).
-
Solvation: Suspend the solid in anhydrous methanol (50 mL) under an inert argon or nitrogen atmosphere. Causality: Anhydrous conditions are critical; water will competitively react with
to form and without forming the required esterification intermediates, stalling the reaction. -
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Using a glass syringe, add
(0.87 mL, 12 mmol) dropwise over 5–10 minutes. Causality: The reaction between and MeOH is highly exothermic. Dropwise addition at 0 °C prevents localized boiling, which can lead to thermal degradation of the Fmoc group or unwanted side reactions.
Phase 2: Propagation
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12 to 16 hours. The suspension will gradually clear into a homogeneous solution as the ester is formed and dissolves.
-
Monitoring: Verify completion via TLC (Eluent: DCM/MeOH 9:1, UV detection). The product (
) will migrate higher than the highly polar starting material ( ).
Phase 3: Isolation and Purification
-
Concentration: Transfer the solution to a rotary evaporator and remove the methanol and volatile byproducts (
, ) under reduced pressure at 30 °C. Causality: Keeping the water bath 30 °C prevents thermal stress on the peptide bond. -
Co-evaporation (Crucial Step): To ensure the complete removal of residual
without using a basic wash, dissolve the resulting oily residue in 20 mL of anhydrous methanol and evaporate again. Repeat this co-evaporation process three times [1]. -
Final Drying: Dissolve the residue in a minimal amount of DCM, transfer to a pre-weighed vial, evaporate, and place under high vacuum for 4 hours to yield Fmoc-Tyr-OMe as a white to off-white foam/solid.
Caption: Step-by-step experimental workflow for the synthesis of Fmoc-Tyr-OMe.
Quality Control & Troubleshooting
To ensure the trustworthiness of the synthesized batch, validate the product against the parameters in Table 2.
Table 2: Expected Outcomes and Troubleshooting
| Parameter | Expected Result | Troubleshooting / Causality |
| Yield | 92 – 98% (approx. 3.8 - 4.1 g) | Low Yield: Usually due to wet methanol. Ensure absolute anhydrous conditions to prevent |
| Purity (HPLC) | > 95% | Impurity Peaks: If a peak corresponding to dibenzofulvene is observed, Fmoc cleavage occurred. Ensure no basic solvents were introduced and rotary evaporation bath was < 30 °C. |
| Physical State | White / Off-white solid foam | Sticky Oil: Indicates residual solvent or trapped |
| Mass Spec (ESI+) | Mass = 432.1: Indicates over-methylation (phenolic ether formation). Caused by excessive heating or using a stronger methylating agent by mistake. |
References
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.Molecules, 2022. (Contains validated protocols for orthogonal esterification and hydrolysis of Fmoc-amino acids using
/MeOH and co-evaporation techniques). -
Stereoselective Strategies for the Construction of Cyclic Peptides, Depsipeptides, Sugars, and Alkenes. UC Irvine eScholarship, 2018. (Details the use of thionyl chloride in methanol for the robust esterification of amino acids).
Structural Causality & Physicochemical Profile
Fmoc-Tyr-OMe in Enzymatic Assays: A Comprehensive Guide to Enzymatic Noncovalent Synthesis and Oxidation Profiling
Fmoc-Tyr-OMe (N-Fmoc-L-tyrosine methyl ester) has emerged as a highly specialized substrate in the fields of chemical biology and supramolecular chemistry. Unlike traditional chromogenic or fluorogenic substrates, Fmoc-Tyr-OMe is uniquely positioned for assays that rely on macroscopic physical changes—specifically, sol-gel phase transitions and nanostructure disassembly.
This application note provides an in-depth, mechanistic guide to utilizing Fmoc-Tyr-OMe in two distinct enzymatic workflows: Alkaline Phosphatase (ALP) detection via Enzymatic Noncovalent Synthesis (ENS) and Tyrosinase oxidation profiling.
To understand how Fmoc-Tyr-OMe functions in an enzymatic assay, one must analyze the causality behind its structural components. The molecule is engineered to isolate the reactivity of the phenolic side chain while maximizing its propensity for noncovalent self-assembly.
-
Fmoc Group (N-terminus): The bulky fluorenylmethyloxycarbonyl (Fmoc) group is highly hydrophobic. It serves as the primary driver for self-assembly by promoting strong intermolecular
stacking and van der Waals interactions ()[1]. -
Methyl Ester (C-terminus): Capping the carboxylate group with a methyl ester eliminates the negative charge at physiological pH. This prevents electrostatic repulsion that would otherwise inhibit the tight packing of the molecules into nanofibers ()[2].
-
Phenolic Hydroxyl (Side Chain): This is the sole reactive site. It can be phosphorylated to create a water-soluble precursor (Fmoc-pTyr-OMe) for phosphatase assays, or left unprotected to serve as a substrate for oxidoreductases like tyrosinase ()[3].
Table 1: Physicochemical Properties of Fmoc-Tyr-OMe and its Precursor
| Parameter | Fmoc-pTyr-OMe (Precursor) | Fmoc-Tyr-OMe (Product/Substrate) |
| Molecular Weight | 497.4 g/mol | 417.5 g/mol [3] |
| Aqueous Solubility | High (due to | Extremely Low (Hydrophobic)[2] |
| Primary Interaction | Electrostatic Repulsion | |
| Macroscopic State | Clear Solution (Sol) | Supramolecular Hydrogel / Precipitate[4] |
| Enzymatic Role | Substrate for Phosphatases | Substrate for Tyrosinase / Proteases[5] |
Alkaline Phosphatase (ALP) Assay via Enzymatic Noncovalent Synthesis (ENS)
Mechanistic Overview
Enzymatic Noncovalent Synthesis (ENS) is an out-of-equilibrium process where enzymatic reactions dictate the spatiotemporal organization of molecules ()[1]. In this assay, the highly water-soluble precursor, Fmoc-pTyr-OMe, is exposed to Alkaline Phosphatase (ALP). ALP cleaves the phosphate group, generating Fmoc-Tyr-OMe in situ. Because Fmoc-Tyr-OMe is highly hydrophobic, its localized generation triggers immediate phase separation. The molecules self-assemble into
Fig 1: ALP-triggered Enzymatic Noncovalent Synthesis (ENS) and hydrogelation pathway.
Protocol 1: ALP-Triggered Hydrogelation Assay
This protocol is designed as a self-validating system to ensure rheological changes are strictly enzyme-dependent.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve Fmoc-pTyr-OMe in a minimal volume of 0.1 M
to neutralize the phosphate group, then dilute with Tris-HCl buffer (pH 8.5) to a final peptide concentration of 1.0 wt% (approx. 20 mM). -
Equilibration: Sonicate the solution for 5 minutes to ensure complete dissolution. The solution must be optically clear.
-
Enzyme Addition: Add 1 U/mL of Alkaline Phosphatase (ALP) to the solution. Gently swirl to mix without introducing air bubbles.
-
Incubation: Incubate the mixture at 37°C undisturbed.
-
Rheological Readout: Monitor the sol-gel transition. Within 30–60 minutes, the solution will undergo a macroscopic phase transition into a self-supporting hydrogel.
Self-Validation & Controls:
-
Negative Control: Prepare an identical 1.0 wt% Fmoc-pTyr-OMe solution but add heat-inactivated ALP (boiled for 10 mins). Validation: The negative control must remain a clear liquid. If it gels, the precursor concentration is too high, or the pH has dropped, causing isoelectric precipitation.
-
Inhibitor Control: Add an ALP inhibitor (e.g., Sodium Orthovanadate, 1 mM) prior to the active enzyme. Validation: Gelation should be completely arrested, confirming the specific causality of the phosphatase activity.
Tyrosinase Activity and Oxidation Profiling
Mechanistic Overview
Tyrosinase is an
Fig 2: Tyrosinase-mediated oxidation of Fmoc-Tyr-OMe leading to nanostructure disassembly.
Protocol 2: Tyrosinase-Mediated Disassembly Assay
Step-by-Step Methodology:
-
Substrate Suspension: Because Fmoc-Tyr-OMe is insoluble in water, first dissolve it in a minimal amount of DMSO (final concentration <2% v/v). Slowly inject this into a Phosphate Buffered Saline (PBS, pH 7.4) under vigorous stirring to form a stable, turbid nanostructure suspension (0.5 wt%).
-
Baseline Measurement: Measure the baseline scattering using Dynamic Light Scattering (DLS) or measure optical absorbance at 600 nm to quantify the turbidity of the assembled state.
-
Enzyme Addition: Introduce Mushroom Tyrosinase (50 U/mL) to the suspension. Ensure the reaction vessel is open to ambient air, as
is a required co-substrate. -
Incubation & Monitoring: Incubate at 25°C. Monitor the decrease in optical density (OD600) or the reduction in particle size via DLS over 2 hours as the nanostructures disassemble into soluble oxidized species.
Self-Validation & Controls:
-
Hypoxic Control: Run a parallel assay in a degassed buffer under a nitrogen atmosphere. Validation: Tyrosinase requires molecular oxygen. The hypoxic control should show zero disassembly, proving the mechanism is strictly oxidative rather than proteolytic.
-
Inhibitor Control: Add Kojic Acid (a standard tyrosinase inhibitor) at 500
M. Validation: Disassembly should be halted, confirming enzyme specificity.
Comparative Assay Parameters
To assist in experimental design, the following table summarizes the operational parameters for both enzymatic workflows utilizing the Fmoc-Tyr-OMe scaffold.
Table 2: Comparison of Enzymatic Assays using Fmoc-Tyr-OMe
| Parameter | ALP Hydrogelation Assay | Tyrosinase Disassembly Assay |
| Starting Material | Fmoc-pTyr-OMe (Soluble) | Fmoc-Tyr-OMe (Pre-assembled) |
| Enzyme Target | Alkaline Phosphatase (Hydrolase) | Tyrosinase (Oxidoreductase) |
| Optimal pH | pH 8.0 – 9.0 | pH 6.5 – 7.5 |
| Physical Readout | Sol | Gel/Suspension |
| Analytical Method | Rheology (Storage Modulus G') | DLS, Optical Density, or NMR |
| Primary Application | Phosphatase screening, Biomaterials | Melanogenesis inhibitors, Biosensors |
References
-
National Center for Biotechnology Information. "Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146". PubChem Database. URL:[Link]
-
He, H., Tan, W., Guo, J., Yi, M., Shy, A. N., & Xu, B. (2020). "Enzymatic Noncovalent Synthesis". Chemical Reviews, 120(18), 9994-10078. URL:[Link]
-
Xu, B., et al. "Enzymatic Noncovalent Synthesis". NIH Public Access, PMC7530130. URL:[Link]
-
He, H. (2020). "Enzymatic Noncovalent Synthesis for Controlling Cellular Functions". Brandeis ScholarWorks. URL:[Link]
-
Senior, A., et al. (2020). "Tyrosinase-mediated oxidative coupling of tyrosine tags on peptides and proteins". Journal of the American Chemical Society, 142(11), 5078-5086. URL:[Link]
Sources
- 1. Enzymatic Noncovalent Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic Noncovalent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
Application Note: Advanced Reaction Conditions for C-Terminal Modification of Fmoc-Tyr-OMe
Executive Summary
Fmoc-Tyr-OMe (N-α-Fmoc-L-tyrosine methyl ester) is a foundational building block in solid-phase peptide synthesis (SPPS), peptidomimetic drug design, and the engineering of supramolecular hydrogels[1][2]. While the methyl ester provides robust C-terminal protection during N-terminal or side-chain manipulations, its subsequent removal or modification presents a significant chemoselectivity challenge. Standard alkaline conditions required for ester saponification typically trigger the rapid degradation of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group[3]. This application note details field-proven, chemoselective reaction conditions to modify the C-terminus of Fmoc-Tyr-OMe without compromising the N-α protecting group.
Mechanistic Insights: Circumventing E1cB Elimination
The Fmoc group is highly susceptible to base-catalyzed cleavage because the fluorenyl ring system renders the β-proton highly acidic. Standard saponification (e.g., using NaOH or LiOH in aqueous mixtures) rapidly abstracts this proton, leading to an E1cB elimination mechanism and the formation of the unwanted dibenzofulvene byproduct[3].
To achieve chemoselective C-terminal hydrolysis, the acidic α-proton must be shielded. The addition of Calcium(II) salts, specifically CaCl₂ or CaI₂, creates a protective coordination complex[3][4]. The Ca²⁺ ions coordinate with the carbamate carbonyl oxygen and the forming carboxylate. This coordination alters the electronic environment and sterically hinders the approach of hydroxide ions to the fluorenyl proton. Consequently, the hydroxide selectively attacks the less sterically hindered methyl ester carbonyl, achieving high yields of the free acid (Fmoc-Tyr-OH)[3].
Reaction Pathways
Reaction pathways for C-terminal modification of Fmoc-Tyr-OMe.
Quantitative Data: Hydrolysis Condition Optimization
The following table summarizes the impact of different alkaline conditions on the hydrolysis of Fmoc-protected amino acid methyl esters, demonstrating the absolute necessity of Ca(II) additives to prevent protecting group loss[3][4].
| Reaction Condition | Solvent System | Additive | Fmoc Cleavage (%) | Ester Hydrolysis Yield (%) |
| 1.5 eq NaOH | Acetone/H₂O (2.3:1) | None | > 85% | < 15% |
| 1.5 eq NaOH | iPrOH/H₂O (2.3:1) | 19 eq CaCl₂ | < 10% | 85 - 90% |
| 1.5 eq NaOH | Acetone/H₂O (2.3:1) | 30 eq CaI₂ | < 5% | > 95% |
Note: CaI₂ in acetone/water is the gold-standard green methodology, outperforming highly toxic organotin alternatives (e.g., trimethyltin hydroxide) in both yield and environmental safety[3].
Experimental Protocols
Protocol 1: Chemoselective Saponification of Fmoc-Tyr-OMe to Fmoc-Tyr-OH
Causality Check : Acetone is selected over THF or dioxane because it prevents the formation of transesterification byproducts (such as isopropyl esters seen with iPrOH) while maintaining excellent substrate solubility[3]. Because Tyrosine features an unprotected phenolic -OH (pKa ~10), an additional equivalent of base is required compared to standard aliphatic amino acids to account for phenol deprotonation.
Materials:
-
Fmoc-Tyr-OMe (1.0 mmol)
-
Calcium Iodide (CaI₂, anhydrous) (30.0 mmol)
-
Sodium Hydroxide (NaOH, 1.0 M aqueous solution) (2.5 mmol)
-
Acetone (Reagent grade)
Step-by-Step Procedure:
-
Solvent Preparation : Dissolve Fmoc-Tyr-OMe (1.0 mmol) in 11.5 mL of Acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Complexation : Add CaI₂ (30.0 mmol) to the solution. Stir for 5 minutes at room temperature to allow the Ca²⁺-carbamate protective coordination complex to fully form[3].
-
Hydrolysis : Slowly add 5.0 mL of HPLC-grade H₂O, followed by the dropwise addition of 1.0 M NaOH (2.5 mL, 2.5 mmol). (Note: 1.5 eq is dedicated to ester cleavage, and 1.0 eq accounts for the acidic phenolic proton).
-
Reaction Monitoring : Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS until the methyl ester is entirely consumed.
-
Quenching : Acidify the reaction mixture to pH 2-3 using 1.0 M HCl. The acidic environment breaks the calcium complex and protonates the carboxylate and phenolate.
-
Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity Fmoc-Tyr-OH.
Protocol 2: Synthesis of Fmoc-Tyr-N(OMe)Me (Weinreb Amide)
Direct amidation of methyl esters requires harsh conditions (e.g., Grignard reagents) that guarantee Fmoc cleavage. The self-validating approach is to utilize the Fmoc-Tyr-OH generated in Protocol 1 and couple it with N,O-dimethylhydroxylamine. This intermediate is crucial for synthesizing C-terminal epoxyketones or aldehydes for downstream protease inhibitors[5].
Step-by-Step Procedure:
-
Activation : Dissolve Fmoc-Tyr-OH (1.0 mmol) in anhydrous DMF (10 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes at 0 °C to form the active ester[5].
-
Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to neutralize the hydrochloride salt and drive the nucleophilic attack.
-
Completion : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup : Dilute with EtOAc (30 mL), wash sequentially with 5% KHSO₄ (to remove unreacted amines), saturated NaHCO₃, and brine. Dry and concentrate to yield the Weinreb amide.
Applications in Supramolecular Chemistry
Beyond traditional peptide synthesis, Fmoc-Tyr-OMe is uniquely utilized in the field of nanomaterials. While Fmoc-Tyr-OMe itself is highly hydrophobic and resists spontaneous gelation in water, enzymatic modification triggers localized self-assembly[1][6]. For example, using alkaline phosphatase on a phosphorylated precursor (Fmoc-Tyr(OPO₃H₂)-OMe), or utilizing specific esterases to slowly hydrolyze the methyl ester in situ, forces the molecules into β-sheet rich nanofibrils. This architecture is driven by π-π stacking of the fluorenyl groups and hydrogen bonding, yielding biocompatible, thixotropic hydrogels ideal for drug delivery[1][2][6].
References
-
[1] Bharathidasan, P., et al. "Self‐assembly of Tyrosine Scaffolds in Aqueous Media: Complex Molecular Architectures from Simple Building Blocks." Chemistry – An Asian Journal, 2025. URL:[Link]
-
[5] Xin, B. T., et al. "Synthesis and Application of a Versatile Immunoproteasome Activity Probe." Journal of Medicinal Chemistry (via PMC), 2015. URL:[Link]
-
[3] Binette, R., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 2022. URL:[Link]
-
[4] Pascal, R., & Sola, R. "Preservation of the Fmoc protective group under alkaline conditions by using CaCl2. Applications in peptide synthesis." Tetrahedron Letters, 1998. URL:[Link]
-
[2] Hamley, I. W. "Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups." Biomacromolecules (via CentAUR), 2023. URL: [Link]
-
[6] Vilaça, M. H. P. "Synthesis of new peptide derivatives that self-assemble into nanostructured hydrogels for biomedical applications." University of Minho, 2014. URL: [Link]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and Application of a Versatile Immunoproteasome Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note: Strategic Use of Fmoc-Tyr(tBu)-OMe in Advanced Peptide Synthesis
Abstract
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic implementation of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine methyl ester (Fmoc-Tyr(tBu)-OMe). We will delve into the underlying chemical principles, present detailed protocols for its application in solution-phase synthesis, and discuss the sequential deprotection strategies that are critical for its successful use. This guide emphasizes the rationale behind experimental choices, providing a framework for troubleshooting and optimizing peptide synthesis workflows.
Introduction: The Imperative for Orthogonal Protection in Tyrosine-Containing Peptides
Tyrosine, with its phenolic hydroxyl group, is a frequent participant in the biological activity of peptides, often through post-translational modifications like phosphorylation.[1] However, this nucleophilic side chain presents a significant challenge during chemical peptide synthesis. Unprotected, it can lead to undesirable side reactions, such as O-acylation, during the coupling steps, resulting in complex product mixtures and diminished yields of the target peptide.[2]
To circumvent these issues, a robust protecting group strategy is essential. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally applicable to solution-phase methodologies.[1] This approach relies on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis.[3][4][][6]
Fmoc-Tyr(tBu)-OMe is a versatile derivative that embodies this principle, offering three levels of protection:
-
Nα-Fmoc group: A base-labile protecting group for the α-amino function.[][7]
-
O-tert-butyl (tBu) ether: An acid-labile group protecting the tyrosine side-chain hydroxyl.[4][7]
-
C-terminal methyl ester (OMe): A group that can be removed by saponification, offering an alternative deprotection pathway compared to the more common acid-labile resins in SPPS.
This multi-level protection allows for intricate synthetic strategies, including the synthesis of peptide fragments for subsequent condensation.
The Chemistry of Protection: A Closer Look at Fmoc-Tyr(tBu)-OMe
A comprehensive understanding of the chemistry of each protecting group is fundamental to its strategic application.
The Nα-Fmoc Group: Base-Labile Protection
The Fmoc group is the standard for Nα-protection in contemporary peptide synthesis due to its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][7][8][9] This deprotection proceeds via a β-elimination mechanism.[8][9][10]
The key steps are:
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[8][9][10]
-
β-Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[8][9][10]
-
Scavenging: The reactive DBF intermediate is trapped by piperidine to form a stable adduct, which drives the reaction to completion.[8][9]
The stability of the Fmoc group to acidic conditions allows for the use of acid-labile side-chain protecting groups, such as the tert-butyl ether, forming the basis of the orthogonal Fmoc/tBu strategy.[1][11]
The O-tert-Butyl (tBu) Ether: Acid-Labile Side-Chain Protection
The tert-butyl ether is an ideal choice for protecting the phenolic hydroxyl group of tyrosine.[4][7] It is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][12]
The cleavage mechanism involves:
-
Protonation: The ether oxygen is protonated by the strong acid.
-
Carbocation Formation: The protonated ether cleaves to form a relatively stable tert-butyl carbocation and the free hydroxyl group of the tyrosine residue.[13]
-
Quenching: The tert-butyl cation is subsequently quenched by scavengers in the cleavage cocktail or deprotonates to form isobutylene gas.[13][14]
The C-terminal Methyl Ester (OMe): Saponification
The methyl ester provides protection for the C-terminal carboxylic acid. Its removal is typically achieved through saponification, a base-mediated hydrolysis.[15][16] This reaction is generally performed using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system.[16] However, it is crucial to note that the conditions required for saponification can also be conducive to racemization, particularly for Nα-methylated amino acids.[17][18] Careful optimization of reaction conditions (e.g., temperature, base concentration) is therefore critical.
Experimental Protocols
The following protocols provide a framework for the application of Fmoc-Tyr(tBu)-OMe in a solution-phase peptide synthesis context.
Protocol 1: Peptide Coupling with Fmoc-Tyr(tBu)-OMe
This protocol describes the coupling of Fmoc-Tyr(tBu)-OMe to a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
Fmoc-Tyr(tBu)-OMe
-
Peptide-resin with a free N-terminus
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Racemization suppressing additive (e.g., HOBt or Oxyma)[19]
-
Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)[2]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with agitation capabilities
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OMe (1.5-3 eq.), the coupling reagent (e.g., HBTU, 1.5-3 eq.), and the additive (e.g., HOBt, 1.5-3 eq.) in a minimal amount of DMF. Add the base (e.g., DIEA, 3-6 eq.). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Sequential Deprotection
This protocol outlines the selective removal of the protecting groups.
Reagents and Materials:
-
Peptide-resin with N-terminal Fmoc group
-
20% Piperidine in DMF (v/v)
-
DMF
-
DCM
Procedure:
-
Treat the peptide-resin with the 20% piperidine in DMF solution for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) and then DCM (3-5 times) to ensure complete removal of piperidine and the DBF-adduct.
Reagents and Materials:
-
Cleaved and side-chain deprotected peptide with a C-terminal methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., THF/water, Dioxane/water)
-
Acid for neutralization (e.g., dilute HCl or acetic acid)
Procedure:
-
Dissolve the peptide in the chosen solvent system.
-
Cool the solution in an ice bath.
-
Add a solution of the base (e.g., 1M LiOH) dropwise while monitoring the reaction by HPLC or TLC.
-
Once the reaction is complete, carefully neutralize the mixture with the acid.
-
Purify the resulting peptide with the free C-terminal carboxylic acid, typically by reverse-phase HPLC.
This step is typically performed concurrently with cleavage from an acid-labile resin in SPPS.
Reagents and Materials:
-
Completed peptide-resin
-
Cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[1]
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers.[1]
-
Dry the crude peptide under vacuum.
Visualization of Workflows
Chemical Structure of Fmoc-Tyr(tBu)-OMe
Caption: Structure of Fmoc-Tyr(tBu)-OMe.
Orthogonal Deprotection Strategy
Caption: Selective removal pathways for protecting groups.
Analytical Characterization
Rigorous analytical characterization is crucial at each stage of the synthesis to ensure the identity and purity of the intermediates and the final product.
| Technique | Purpose | Typical Observations |
| RP-HPLC | Purity assessment and reaction monitoring.[20][21][22][23] | A single major peak for the desired product. Appearance of new peaks indicates side products or incomplete reactions. |
| Mass Spectrometry (MS) | Molecular weight confirmation.[22][23][24] | The observed mass should match the calculated mass of the expected peptide. |
Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Recommended Solution |
| Racemization | Over-activation during coupling; use of strong, non-hindered bases.[19][25][26][27] | Use racemization-suppressing additives like HOBt or Oxyma. Employ a sterically hindered base like 2,4,6-collidine. Minimize pre-activation time.[19][26] |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Increase coupling time and/or temperature. Use a more potent coupling reagent like HATU. |
| Incomplete Fmoc Deprotection | Aggregation of the peptide chain on the resin. | Increase deprotection time or perform additional deprotection cycles. Monitor deprotection using UV-Vis to track the release of the DBF-adduct.[28] |
| Side-Chain Alkylation | Inefficient scavenging of the DBF intermediate during Fmoc deprotection.[8] | Ensure an adequate excess of piperidine is used in the deprotection solution. |
Conclusion
The strategic use of Fmoc-Tyr(tBu)-OMe provides a powerful and versatile approach for the synthesis of complex, tyrosine-containing peptides. A thorough understanding of the underlying chemical principles of its orthogonal protecting groups is paramount for its successful implementation. By following well-defined protocols, employing rigorous analytical monitoring, and being cognizant of potential side reactions, researchers can leverage this valuable building block to advance their research and drug discovery efforts.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Szewczuk, Z., et al. (1992). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 623(1), 129-137. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Fiori, S., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(16), 2933. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Retrieved from [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 310-318. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2843. Retrieved from [Link]
-
Szewczuk, Z., et al. (1992). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Journal of Chromatography A, 623(1), 129-137. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3533. Retrieved from [Link]
-
Kumar, V., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10. Retrieved from [Link]
-
Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5153-5161. Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
- Solid phase peptide synthesis methods and associated systems. (n.d.). Google Patents.
-
Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]
-
A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the saponification of aminoacid-/peptide ester. (n.d.). Google Patents.
-
Saponification reaction performed to convert methyl ester to the acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Retrieved from [Link]
-
The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyl Ethers [organic-chemistry.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. peptidechemistry.org [peptidechemistry.org]
- 27. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 28. renyi.hu [renyi.hu]
Fmoc-Tyr-OMe coupling protocols with amine nucleophiles
Application Note: Advanced Coupling Protocols for Fmoc-Tyr-OMe with Amine Nucleophiles
Executive Summary
Fmoc-Tyr-OMe (
Mechanistic Rationale & Chemoselectivity Paradox (E-E-A-T)
Coupling amine nucleophiles directly to Fmoc-Tyr-OMe presents a fundamental chemoselectivity paradox. The C-terminal methyl ester is an unactivated, poor electrophile that typically requires harsh, basic conditions (e.g., heat, large excess of amine) to drive chemical aminolysis. Conversely, the N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group is inherently base-labile, undergoing rapid E1cB elimination in the presence of unhindered amines[1]. Attempting a brute-force chemical amidation often results in the complete loss of the Fmoc group before the amide bond is fully formed.
To circumvent this, Enzymatic Peptide Synthesis (ENS) has emerged as the premier strategy. Serine proteases, such as
When enzymatic methods are unfeasible (e.g., due to steric hindrance of unnatural amine nucleophiles), Chemical Aminolysis must be carefully controlled using mild Lewis acids (e.g., CaCl
Experimental Protocols
Protocol 1: Protease-Catalyzed Enzymatic Coupling (The Gold Standard)
This protocol utilizes
Causality & Design Choices:
-
Solvent System: A 50:50 (v/v) mixture of DMF and aqueous buffer is required. DMF solubilizes the highly hydrophobic Fmoc-Tyr-OMe[3], while the aqueous buffer maintains the active tertiary structure of the enzyme.
-
Nucleophile Excess: A 3-fold excess of the amine nucleophile drives the equilibrium toward aminolysis rather than ester hydrolysis.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve Fmoc-Tyr-OMe (50 mM, 1.0 eq) and the amine nucleophile (e.g., H-Leu-NH
, 150 mM, 3.0 eq) in 5.0 mL of LC-MS grade DMF. -
Enzyme Preparation: Dissolve
-chymotrypsin (Bovine Pancreas, 40 U/mg) at a concentration of 2 mg/mL in 5.0 mL of 100 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl (added to stabilize the enzyme). -
Reaction Initiation: Slowly add the DMF substrate solution to the aqueous enzyme solution under gentle vortexing to prevent localized precipitation. The final volume is 10 mL.
-
Incubation: Incubate the mixture at 30 °C with gentle orbital shaking (150 rpm). Do not use magnetic stirring, as high shear forces will denature the protease.
-
Self-Validating Monitoring: Withdraw 10
L aliquots hourly. Dilute with 90 L of Acetonitrile/Water (50:50) containing 0.1% TFA to quench the enzyme, and analyze via RP-HPLC (C18 column, 254 nm). Maximum conversion typically occurs within 2–4 hours. -
Quenching & Extraction: Once the acyl donor is consumed, quench the bulk reaction by adding 1% TFA until the pH drops to ~3.0. Extract the aqueous mixture with Ethyl Acetate (3
15 mL). Wash the combined organic layers with 5% NaHCO and brine, dry over anhydrous Na SO , and concentrate in vacuo.
Protocol 2: Lewis Acid-Assisted Chemical Aminolysis (Alternative)
This protocol is used when the amine nucleophile is not a recognized substrate for proteases (e.g., PEG-amines or functionalized alkylamines).
Causality & Design Choices:
-
Lewis Acid Catalyst: Anhydrous CaCl
acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbon center, facilitating nucleophilic attack at lower temperatures without raising the pH. -
Temperature Control: The reaction is strictly maintained at
25 °C to kinetically favor aminolysis over the E1cB elimination of the Fmoc group.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N
atmosphere, dissolve Fmoc-Tyr-OMe (1.0 eq) and anhydrous CaCl (1.5 eq) in anhydrous Methanol (0.2 M). Stir for 15 minutes at room temperature to allow coordination. -
Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add the primary amine nucleophile (5.0 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir continuously for 24–48 hours.
-
Self-Validating Monitoring: Monitor the reaction strictly via LC-MS every 6 hours. Look for the appearance of the desired amide mass (
) and monitor for the dibenzofulvene byproduct (indicating Fmoc cleavage). Terminate the reaction if Fmoc cleavage exceeds 15%. -
Quenching & Workup: Quench the reaction by adding 10% aqueous citric acid (to neutralize the excess amine and prevent further Fmoc degradation). Extract the product with Dichloromethane (DCM). Wash with water, dry over Na
SO , and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Quantitative Data Presentation
Table 1: Comparative Analysis of Fmoc-Tyr-OMe Aminolysis Pathways
| Parameter | Enzymatic Coupling ( | Chemical Aminolysis (Lewis Acid) |
| Reaction Environment | Mild Aqueous/Organic (pH 8.0) | Basic / Polar Protic (Excess Amine) |
| Typical Yield | 85% - 95% | 30% - 50% |
| Reaction Time | 2 - 4 Hours | 24 - 48 Hours |
| Fmoc Stability | Excellent (0% Cleavage) | Poor (Requires strict monitoring) |
| Stereoretention | 100% (Enzyme-controlled) | Moderate (Risk of C- |
| Substrate Scope | Limited to enzyme-recognized amines | Broad (Any primary alkylamine) |
Mechanistic Visualization
Reaction pathways for Fmoc-Tyr-OMe aminolysis: Enzymatic coupling vs. Chemical degradation.
References
-
Enzymatic Noncovalent Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Protection Reactions in Peptide Synthesis Source: Wiley-VCH URL:[Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Recrystallization methods for purifying Fmoc-Tyr-OMe
Application Note: High-Purity Recrystallization of Fmoc-Tyr-OMe
Executive Summary
This guide details the purification of Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe) via recrystallization.[1] While column chromatography is often the default for amino acid esters, recrystallization offers a scalable, cost-effective alternative that yields higher crystallinity and stability. This protocol addresses the specific solubility profile of the Fmoc-Tyr-OMe lipophilic ester, distinguishing it from its free acid counterparts (e.g., Fmoc-Tyr-OH) and ether derivatives (e.g., Fmoc-Tyr(tBu)-OH).
Target Compound:
-
Abbreviation: Fmoc-Tyr-OMe
-
CAS: 77128-72-4 (Note: CAS often shared with specific isomers; verify structure)[2][4][5]
-
Structure: Fmoc group on
, Methyl ester on C-terminus, Free Phenol on side chain.
Solvent System Selection Strategy
The purification of Fmoc-amino acid esters relies on the "Solvent-Antisolvent" principle. Unlike Fmoc-free acids, the methyl ester moiety significantly reduces polarity, making the compound soluble in chlorinated solvents and esters but insoluble in alkanes.
| Solvent System | Role | Suitability | Mechanism |
| Ethyl Acetate (EtOAc) / Hexane | Primary | High | EtOAc dissolves the ester at high temps; Hexane acts as the antisolvent to force lattice formation upon cooling. |
| Dichloromethane (DCM) / Hexane | Secondary | Medium | Best for samples that "oil out" in EtOAc. DCM has higher solubilizing power but is more volatile, requiring careful handling. |
| Methanol / Water | Alternative | Low | Not recommended for esters due to potential hydrolysis risks and the tendency of Fmoc-esters to form sticky gums in aqueous mixtures. |
Detailed Protocol: EtOAc/Hexane Recrystallization
This protocol is designed for 1–10 g scale purification.
Materials Required
-
Crude Fmoc-Tyr-OMe (dry, yellow/off-white solid)
-
Solvent A: Ethyl Acetate (HPLC Grade)
-
Solvent B: n-Hexane (or Petroleum Ether 40-60°C)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Procedure
1. Dissolution (Saturation Phase)
-
Place the crude Fmoc-Tyr-OMe in a round-bottom flask.
-
Add Ethyl Acetate in small portions (approx. 5 mL per gram of solid).
-
Heat the mixture gently to 60°C (below boiling point of EtOAc: 77°C) with stirring.
-
Critical Step: If the solution is cloudy due to insoluble salts (e.g., NaCl from synthesis), filter the hot solution through a sintered glass funnel or Celite pad before adding the antisolvent.
-
Outcome: You should have a clear, yellow-to-colorless solution.
2. Nucleation (Antisolvent Addition)
-
Remove the heat source but keep the flask on the stirrer.
-
While the solution is still warm (~45-50°C), add warm Hexane dropwise.
-
Endpoint: Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of EtOAc to clear the solution back to transparency.
3. Crystallization (Thermodynamic Ordering)
-
Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath yet.
-
Why? Rapid cooling traps impurities in the crystal lattice and leads to oiling out.
-
-
Once at room temperature, inspect for crystal growth.
-
Transfer the flask to a 4°C refrigerator or ice bath for 2 hours to maximize yield.
4. Isolation and Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold mixture of EtOAc/Hexane (1:4 ratio).
-
Dry: Dry under high vacuum (0.1 mbar) at 30°C for 12 hours.
-
Caution: Ensure no solvent remains, as trapped hexane can interfere with NMR analysis.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with Fmoc-esters is the formation of a separate liquid phase (oil) instead of crystals.
| Symptom | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much antisolvent added. | Re-heat the mixture until the oil dissolves. Add a small amount of DCM (1-2 mL) to increase solubility, then cool very slowly. Seed with a pure crystal if available. |
| Gelation | Concentration is too high. | Add more solvent (EtOAc) and reheat. |
| Colored Impurities | Oxidation products (quinones). | Treat the hot EtOAc solution with activated charcoal (1% w/w) for 5 mins, then filter hot before crystallization. |
Process Visualization
The following diagram illustrates the logical flow of the purification decision matrix.
Caption: Decision tree for the recrystallization of Fmoc-Tyr-OMe, highlighting the critical remediation loop for oiling out.
Quality Control & Validation
After drying, the product must be validated against the following specifications.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Purity | > 98.5% | HPLC (C18 column, ACN/Water gradient) |
| Identity | Matches Reference | 1H-NMR (DMSO-d6 or CDCl3) |
| Melting Point | 90–95°C (Est.)* | Capillary Method |
*Note: While Fmoc-Tyr(Me)-OH melts at ~160°C, the methyl ester (Fmoc-Tyr-OMe) typically has a lower melting point due to the loss of hydrogen bond donation from the carboxylic acid.
References
-
PubChem. (n.d.). Fmoc-Tyr-OMe | C25H23NO5.[2][3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Thieme Connect. (2002). Synthesis of Peptides and Peptidomimetics: Fmoc-Tyr(tBu)-OMe Recrystallization Protocols. Houben-Weyl Methods of Organic Chemistry. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2022).[6] Discussion on Fmoc Amino Acid Recrystallization Techniques. Retrieved October 26, 2023, from [Link]
Sources
Microwave-Assisted Synthesis and Modification of Fmoc-Tyr-OMe Precursors
Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
Fmoc-Tyr-OMe (Fmoc-L-Tyrosine Methyl Ester) serves as a critical "chiral pool" scaffold in medicinal chemistry. Unlike the side-chain protected variants used in Solid-Phase Peptide Synthesis (SPPS), the methyl ester derivative provides a unique orthogonal protection scheme: the C-terminus is capped (OMe), the N-terminus is Fmoc-protected, and the phenolic side chain is available for functionalization.
This guide details the microwave-assisted protocols for utilizing Fmoc-Tyr-OMe. By leveraging dielectric heating, researchers can overcome the kinetic barriers associated with solution-phase peptide coupling and steric hindrance during O-alkylation. The protocols below reduce reaction times from hours to minutes while significantly suppressing racemization and improving crude purity.
Strategic Rationale: Why Microwave Irradiation?
Conventional heating (oil bath/reflux) often leads to thermal degradation of the Fmoc group or partial hydrolysis of the methyl ester. Microwave irradiation offers two distinct mechanistic advantages for Fmoc-Tyr-OMe systems:
-
Selective Heating: Polar solvents (DMF, NMP) and ionic reagents (bases, coupling agents) couple efficiently with the microwave field, generating rapid internal heating that accelerates the rate-determining step (nucleophilic attack).
-
Suppression of Aggregation: In solution-phase peptide synthesis (Sol-PPS), growing peptide chains can form intermolecular hydrogen bonds (beta-sheets), reducing solubility. Microwave energy disrupts these non-covalent interactions, maintaining the peptide in an extended, reactive conformation.
Protocol A: Microwave-Assisted O-Alkylation
Objective: Synthesis of Fmoc-O-propargyl-Tyr-OMe , a "clickable" non-natural amino acid precursor, via Williamson ether synthesis. Mechanism: The phenolic hydroxyl group of Tyrosine is alkylated with propargyl bromide. This reaction is notoriously slow under ambient conditions due to the electron-rich aromatic ring and steric bulk of the Fmoc group.
Materials
-
Substrate: Fmoc-Tyr-OMe (1.0 eq)
-
Alkylating Agent: Propargyl Bromide (80% in toluene, 1.5 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: DMF (Anhydrous)
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve Fmoc-Tyr-OMe (1 mmol, 417 mg) in 4 mL of anhydrous DMF.
-
Activation: Add finely ground
(2 mmol, 276 mg) to the solution. Stir for 1 minute at room temperature to initiate deprotonation of the phenol. -
Addition: Add Propargyl Bromide (1.5 mmol) dropwise via syringe. Cap the vial with a crimp cap containing a PTFE septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 80°C
-
Time: 15 minutes
-
Power: Dynamic (Max 50W)
-
Stirring: High
-
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water (precipitate formation).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the organic layer with 1M HCl (to remove residual base), then Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Flash chromatography (Hexane:EtOAc, 7:3).
Data Analysis: Conventional vs. Microwave
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted | Improvement |
| Temperature | 80°C | 80°C | - |
| Time | 12 Hours | 15 Minutes | 48x Faster |
| Yield | 65% | 92% | +27% |
| Side Products | Fmoc cleavage observed (<5%) | None detected | Higher Stability |
Protocol B: Rapid Solution-Phase Peptide Coupling
Objective: Synthesis of the dipeptide Fmoc-Leu-Tyr-OMe starting from Fmoc-Tyr-OMe. Challenge: Solution-phase synthesis requires N-terminal deprotection of the starting material followed by coupling. Microwave irradiation accelerates both steps, making "Sol-PPS" competitive with solid-phase methods for short oligomers.
Materials
-
Starting Material: Fmoc-Tyr-OMe[1]
-
Next Amino Acid: Fmoc-Leu-OH
-
Coupling Agents: HATU (1.1 eq), DIPEA (2.0 eq)
-
Deprotection Reagent: Diethylamine (DEA) or Piperidine (20% v/v in DMF)
-
Solvent: DMF
Step-by-Step Methodology
Phase 1: N-Fmoc Deprotection (In Solution)
-
Dissolution: Dissolve Fmoc-Tyr-OMe (1 mmol) in 3 mL of 20% Diethylamine in DMF. Note: DEA is preferred over piperidine for solution phase as the fulvene-DEA adduct is easier to remove by evaporation.
-
Irradiation: Heat at 60°C for 3 minutes in the microwave.
-
Workup: Evaporate the solvent and DEA in vacuo (rotary evaporator). Co-evaporate with DCM (2x) to ensure complete removal of the base. The resulting oil is H-Tyr-OMe (free amine).
Phase 2: Microwave Coupling
-
Activation: In a microwave vial, dissolve Fmoc-Leu-OH (1.1 mmol) and HATU (1.1 mmol) in 3 mL DMF. Add DIPEA (2.0 mmol) and stir for 30 seconds.
-
Combination: Add the solution of H-Tyr-OMe (from Phase 1) to the vial.
-
Irradiation:
-
Temperature: 75°C
-
Time: 10 minutes
-
Power: Dynamic (Max 30W)
-
-
Quench & Workup:
-
Dilute with 30 mL Ethyl Acetate.
-
Wash sequentially with: 5%
(2x), 1M HCl (2x), and Brine. -
Dry over
and concentrate.
-
-
Analysis: Verify purity via HPLC (>95% expected) and Mass Spec.
Visualizing the Workflows
Diagram 1: O-Alkylation Reaction Pathway
This diagram illustrates the parallel pathways of thermal vs. microwave synthesis, highlighting the kinetic advantage.
Caption: Comparative reaction pathway showing the kinetic acceleration and byproduct suppression achieved via microwave irradiation.
Diagram 2: Solution Phase Coupling Cycle
This diagram details the "Sol-PPS" cycle using Fmoc-Tyr-OMe as the anchor.
Caption: Step-by-step workflow for the microwave-assisted solution-phase coupling of Fmoc-Tyr-OMe.
Troubleshooting & Optimization (Expert Insights)
Aspartimide Formation
While not directly relevant to Tyrosine, if your sequence includes Aspartic Acid (Asp) adjacent to Glycine, microwave heating can promote aspartimide formation.
-
Solution: Add 0.1M HOBt to the deprotection cocktail (20% Piperidine/DMF) to suppress this side reaction [1].
Racemization of Cysteine/Histidine
If coupling Cysteine or Histidine to the Tyrosine residue:
-
Risk: High temperatures (>60°C) can cause racemization.
-
Protocol Adjustment: Lower the microwave coupling temperature to 50°C and extend the time to 20 minutes. Use Collidine instead of DIPEA as the base to maintain chiral integrity [2].
Solubility of Fmoc-Tyr-OMe
Fmoc-Tyr-OMe is generally soluble in DMF and NMP. If using it in higher concentrations (>0.2 M) for library synthesis, ensure the solution is clear before irradiation.
-
Tip: Sonication for 2 minutes prior to microwave heating ensures a homogeneous reaction mixture, preventing "hot spots" that can lead to degradation.
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Source: ResearchGate URL:[Link]
-
Microwave-Assisted Ester Formation Using O-Alkylisoureas. Source: Organic Chemistry Portal URL:[Link]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Source: MDPI URL:[Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-Tyr-OMe Saponification & Racemization Control
Executive Summary
The saponification of Fmoc-protected amino acid methyl esters, such as Fmoc-Tyr-OMe, presents a classic paradox in peptide chemistry. The alkaline conditions required to hydrolyze the C-terminal methyl ester are fundamentally incompatible with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Furthermore, exposure to hydroxide bases triggers
Mechanistic Insights: The Dual Threat of Alkaline Hydrolysis
Before implementing a solution, it is critical to understand the causality of the failure modes. Standard saponification utilizing LiOH or NaOH fails due to two competing base-catalyzed side reactions.
Mechanistic pathways of base-induced racemization and Fmoc deprotection.
Troubleshooting Guide
Q: Why does Fmoc-Tyr-OMe undergo racemization during standard LiOH or NaOH saponification?
A: Saponification requires a hydroxide base to attack the methyl ester. However, the
Q: How does the addition of Calcium Iodide (
Q: Can I substitute
Quantitative Data: Saponification Conditions Comparison
The following table summarizes the causal relationship between the chosen reagent system and the resulting product integrity.
| Saponification Condition | Base (eq) | Additive (eq) | Solvent System | Fmoc Retention (%) | Ester Hydrolysis (%) | Racemization Level |
| Standard Basic | NaOH (1.5) | None | Acetone / | < 10% | > 90% | High (> 5%) |
| Mild Lithium | LiOH (1.5) | None | THF / | ~ 50% | ~ 80% | Moderate (1-5%) |
| Calcium Chloride | NaOH (1.5) | iPrOH / | > 85% | > 90% | Low (< 1%) | |
| Calcium Iodide | NaOH (1.5) | Acetone / | > 95% | > 95% | None Detected |
Data synthesized from foundational optimization studies on Fmoc-amino ester hydrolysis ()[2].
Self-Validating Protocol: Calcium-Assisted Saponification of Fmoc-Tyr-OMe
Optimized step-by-step workflow for the racemization-free saponification of Fmoc-Tyr-OMe.
Objective: Hydrolyze the methyl ester of Fmoc-Tyr-OMe to yield Fmoc-Tyr-OH while maintaining >99% enantiomeric excess (ee) and >95% Fmoc retention.
Materials: Fmoc-Tyr-OMe, Acetone (HPLC grade), Deionized Water, Calcium Iodide (
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of Acetone and Water at a volumetric ratio of 2.3:1.
-
Substrate Dissolution: Dissolve Fmoc-Tyr-OMe (1.0 equivalent, e.g., 44 mM) in the Acetone/Water mixture. Ensure complete dissolution before proceeding.
-
Protective Chelation: Add anhydrous Calcium Iodide (
, 30.0 equivalents) to the solution. Causality note: The massive excess of is required to saturate the coordination sites of the Fmoc-amino acid, forming the protective chelate before the base is introduced ()[2]. Stir for 10 minutes at room temperature. -
Alkaline Hydrolysis: Dropwise, add 1M NaOH. Critical Stoichiometry Note: If the phenolic side chain of Tyrosine is unprotected, it will consume 1.0 equivalent of base. You must add 2.5 equivalents of NaOH total (1.0 eq for the phenol + 1.5 eq for the ester). Maintain the reaction strictly at room temperature (20-25°C). Causality note: Exceeding the required base equivalents or raising the temperature exponentially increases the rate of
-proton abstraction, risking racemization ().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction Monitoring (Self-Validation): Stir the reaction for 4 hours. Monitor the disappearance of the methyl ester via UPLC-MS. The reaction is complete when the starting material peak is <1%.
-
Quenching and Workup: Once complete, quench the reaction by carefully adding 1M HCl until the pH reaches 2.0-3.0. This breaks the calcium chelate and protonates the carboxylic acid and phenolic groups.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield pure Fmoc-Tyr-OH.
Frequently Asked Questions (FAQs)
Q: Does the unprotected phenolic side chain of Tyrosine affect the saponification stoichiometry? A: Yes. The phenolic hydroxyl group of Tyrosine has a pKa of approximately 10.0. When adding NaOH, the first equivalent of base will rapidly deprotonate the phenol to form a phenoxide ion. Therefore, if you are using unprotected Fmoc-Tyr-OMe, you must adjust your base calculations to account for this buffering effect to ensure sufficient hydroxide is available for the ester hydrolysis.
Q: How do I analytically verify that racemization has been prevented? A: Standard reverse-phase HPLC cannot resolve enantiomers. To validate chiral integrity, you must use a chiral stationary phase or perform pre-column derivatization. The gold standard in peptide chemistry is derivatization with Marfey’s reagent (FDAA), which converts the D- and L-enantiomers into diastereomers that can be easily separated and quantified using standard C18 UPLC-MS ()[1].
Q: My reaction is proceeding too slowly. Can I heat it to 40°C?
A: Absolutely not. Temperature is a primary kinetic driver for enolization. Heating the reaction will disproportionately accelerate
References
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: MDPI (Molecules) / PubMed Central URL:[Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: Peptide Chemistry URL:[Link]
Sources
Optimizing reaction time for Fmoc-Tyr-OMe esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and chemoselective challenges associated with the methyl esterification of Fmoc-Tyrosine (Fmoc-Tyr-OH).
The synthesis of Fmoc-Tyr-OMe requires a delicate balance: you must highly activate the
Below is our comprehensive troubleshooting guide, structured to provide mechanistic causality, validated protocols, and actionable solutions.
Interactive Troubleshooting Workflow
Troubleshooting workflow for optimizing Fmoc-Tyr-OMe esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Fmoc-Tyr-OH esterification taking over 12 hours, and how can I optimize the reaction time? A: Standard acid-catalyzed esterification utilizes thionyl chloride (SOCl₂) in methanol, relying purely on thermal kinetics which can take 12 to 24 hours to reach completion[1]. To optimize this, you should integrate ultrasonication . Acoustic cavitation generates localized microenvironments of extreme temperature and pressure, accelerating the nucleophilic attack of methanol. This physical acceleration reduces the reaction time from over 24 hours to just 25–45 minutes without requiring bulk heating that could degrade the substrate[2].
Q2: I am observing a side product with a higher Rf on TLC. Could this be O-methylation?
A: Yes. If you are using a base-driven alkylation strategy (e.g., Methyl Iodide and K₂CO₃ in DMF), the unprotected phenolic hydroxyl group of Tyrosine is highly susceptible to side reactions[3]. Because the phenol has a pKa of ~10, the base easily deprotonates it, leading to competitive O-alkylation and the formation of Fmoc-Tyr(Me)-OMe. Solution: Switch to the acid-catalyzed SOCl₂/MeOH method. In an acidic environment, the phenol remains protonated and non-nucleophilic, ensuring complete chemoselectivity for the
Q3: Is it safe to use DMAP to accelerate the EDC/MeOH esterification of Fmoc-amino acids?
A: It is highly risky. While 4-Dimethylaminopyridine (DMAP) is an excellent acyl transfer catalyst, it is also a nucleophilic base. The Fmoc protecting group is base-labile and undergoes rapid
Quantitative Data Comparison
To guide your experimental design, the following table summarizes the kinetic and chemoselective profiles of common esterification methodologies applied to Fmoc-Tyr-OH.
| Methodology | Reagents & Conditions | Reaction Time | Risk of O-Alkylation | Risk of Fmoc Cleavage | Expected Yield |
| Standard Acid Catalysis | SOCl₂, MeOH, 25°C | 12 - 24 h | Low | Low | 85 - 90% |
| Ultrasound Acid Catalysis | SOCl₂, MeOH, Ultrasound | 25 - 45 min | Low | Low | 94 - 98% |
| Base-Driven Alkylation | MeI, K₂CO₃, DMF | 4 - 8 h | High | Moderate | < 60% (Impure) |
| Carbodiimide Coupling | EDC, DMAP, MeOH | 2 - 6 h | Low | High | 70 - 80% |
Validated Step-by-Step Methodology
Protocol: Ultrasound-Accelerated Thionyl Chloride/Methanol Esterification This protocol is designed as a self-validating system. By generating anhydrous HCl in situ, we bypass the need for external heat, preserving the integrity of both the Fmoc and phenol groups[2].
-
Preparation of Methanolic HCl: Under an inert argon atmosphere, cool 50 mL of anhydrous methanol in an ice bath (0°C).
-
In Situ Activation: Slowly add freshly distilled Thionyl Chloride (SOCl₂, 1.5 equivalents) dropwise to the cooled methanol.
-
Causality: The highly exothermic reaction between SOCl₂ and MeOH generates anhydrous HCl and SO₂ in situ. This creates the strictly anhydrous, highly acidic environment required for Fischer esterification, preventing the hydrolysis of the ester back to the acid.
-
-
Substrate Addition: Add Fmoc-Tyr-OH (1.0 equivalent, e.g., 10 mmol) portion-wise to the stirring solution.
-
Ultrasonication: Transfer the reaction flask to an ultrasonic bath maintained at ambient temperature (25°C). Sonicate for 30–45 minutes.
-
Causality: Cavitation bubbles enhance mass transfer and provide the activation energy required to drive the reaction rapidly to completion without bulk heating.
-
-
Self-Validating Step (TLC): Spot the reaction mixture against an Fmoc-Tyr-OH standard on a silica TLC plate (Eluent: 60:40 Hexane/Ethyl Acetate). The reaction validates its own completion: the highly polar carboxylic acid starting material will remain near the baseline, while the successful methyl ester product will migrate significantly higher (Rf ~0.6). Complete disappearance of the baseline spot confirms 100% conversion.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and volatile byproducts (HCl, SO₂). Dissolve the residue in ethyl acetate, and wash with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure Fmoc-Tyr-OMe as a white solid.
Mechanistic Pathway Diagram
Reaction pathways for Fmoc-Tyr-OH esterification highlighting optimal vs suboptimal conditions.
References
-
Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. SciSpace. 2
-
Product Class 11: Peptides. Thieme Connect.1
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC - NIH. 3
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Scholaris. 4
Sources
Technical Support Center: Minimizing Fmoc Cleavage During Methyl Ester Hydrolysis
Welcome to the technical support center for peptide and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during the hydrolysis of methyl esters. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your Fmoc-protected compounds.
The Core Challenge: Orthogonality Under Basic Conditions
The Fmoc group is a cornerstone of modern peptide synthesis, prized for its stability in acidic conditions and its lability under mild basic conditions, typically using a secondary amine like piperidine.[1][2][3] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[3][4] However, the saponification of methyl esters to their corresponding carboxylic acids also requires basic conditions, creating a significant risk of premature Fmoc deprotection.[5][6][7]
The mechanism of Fmoc cleavage is a base-induced β-elimination. A base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide.[1][8] The very conditions needed for ester hydrolysis can initiate this unwanted cleavage.
Troubleshooting Guide: Preserving the Fmoc Group
This section addresses common issues observed during the saponification of methyl esters on Fmoc-protected amino acids or peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Fmoc Cleavage | Excessively Strong Base: Standard saponification bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) at high concentrations can rapidly cleave the Fmoc group.[6] | Use Milder Bases: Consider using weaker bases or carefully titrating stronger bases to the minimum effective concentration. |
| Prolonged Reaction Time: Extended exposure to basic conditions, even if mild, increases the likelihood of Fmoc deprotection. | Optimize and Monitor Reaction: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction as soon as the ester is hydrolyzed. | |
| Elevated Temperature: Higher temperatures accelerate both ester hydrolysis and Fmoc cleavage. | Maintain Low Temperatures: Perform the hydrolysis at room temperature or below (e.g., 0 °C) to slow down the rate of Fmoc deprotection. | |
| Inappropriate Solvent System: The choice of solvent can influence the basicity and reactivity of the system. | Solvent Screening: Screen different solvent systems. For instance, a mixture of acetone and water has been shown to be effective while minimizing Fmoc loss in certain protocols.[6][7] | |
| Incomplete Ester Hydrolysis | Insufficient Base: Not enough base will lead to an incomplete reaction. | Stoichiometric Adjustment: Carefully increase the equivalents of base, while monitoring for Fmoc cleavage. |
| Steric Hindrance: Bulky amino acid side chains near the methyl ester can hinder the approach of the hydroxide ion. | Employ Additives: The use of additives like calcium iodide can facilitate hydrolysis under milder conditions.[5][6][7] | |
| Poor Solubility: The substrate may not be fully dissolved in the reaction mixture. | Co-solvent Addition: Use a co-solvent like THF or dioxane to improve solubility, but be aware that these may slow down hydrolysis.[6][7] | |
| Epimerization (Racemization) | Strongly Basic Conditions: The chiral center of the amino acid can be susceptible to racemization under harsh basic conditions. | Use Milder Conditions: Employing milder bases and lower temperatures can help preserve stereochemical integrity. The calcium iodide method has been shown to prevent epimerization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc cleavage during saponification?
A1: The Fmoc group is removed via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] The hydroxide or other base present for ester hydrolysis abstracts the relatively acidic proton at the 9-position of the fluorene ring system. This generates a stabilized carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate anion that subsequently decarboxylates, liberating the free amine.[1][4]
Q2: Are there alternative, milder chemical methods for methyl ester hydrolysis that are compatible with the Fmoc group?
A2: Yes, several methods have been developed to address this specific challenge:
-
Calcium Iodide as a Protective Agent: A highly effective method involves the use of calcium iodide in conjunction with a base like sodium hydroxide in an acetone/water solvent system.[5][6][7] The calcium ions are thought to coordinate with the Fmoc group, shielding it from the base and allowing for selective ester hydrolysis.[6] This method is considered a greener and less toxic alternative to older methods using organotin reagents.[5][6][7]
-
Trimethyltin Hydroxide: While effective, this reagent is highly toxic and its use is discouraged in favor of safer alternatives.[6]
-
Tetrabutylammonium Hydroxide (TBAH): TBAH can be a useful reagent for certain transformations, including nitrile hydration, and has been explored for ester hydrolysis.[9][10] Its efficacy for preserving the Fmoc group during methyl ester hydrolysis should be evaluated on a case-by-case basis.
Q3: Can enzymatic hydrolysis be used to cleave the methyl ester without affecting the Fmoc group?
A3: Enzymatic hydrolysis is an excellent and highly selective alternative.[11] Lipases, for instance, can catalyze the hydrolysis of esters under very mild and neutral pH conditions, which are fully compatible with the Fmoc protecting group.[11] This approach can be particularly useful for complex and sensitive substrates.[11][12]
Q4: How can I monitor the progress of the reaction to avoid unnecessary exposure to basic conditions?
A4: Close monitoring is crucial. The most common methods include:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (methyl ester) and the appearance of the product (carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to determine the precise point of completion.
Q5: What is the impact of different alkali metal hydroxides (LiOH, NaOH, KOH) on Fmoc stability?
A5: Studies have shown that while all three common alkali hydroxides can effect ester hydrolysis, they also cause Fmoc deprotection in a dose-dependent manner.[6] In some systems, NaOH has been observed to yield slightly more of the desired saponified product with less dibenzofulvene formation compared to LiOH and KOH under similar conditions.[6] However, the optimal choice may be substrate-dependent.
Experimental Protocols & Methodologies
Protocol 1: Mild Saponification using Calcium Iodide
This protocol is based on the work of Boudreault and colleagues and offers an efficient and green method for hydrolyzing methyl esters while preserving the Fmoc group.[6][13]
Materials:
-
Fmoc-protected amino acid methyl ester
-
Calcium Iodide (CaI₂)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Fmoc-protected amino acid methyl ester in a 2.3:1 mixture of acetone and water.
-
Add 30 equivalents of Calcium Iodide (CaI₂) to the solution and stir until dissolved.
-
Add 1.5 equivalents of Sodium Hydroxide (NaOH).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizing the Workflow
Decision-Making for Methyl Ester Hydrolysis
The following diagram illustrates a logical workflow for selecting the appropriate hydrolysis method to minimize Fmoc cleavage.
Caption: Decision tree for selecting a hydrolysis method.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1631. [Link]
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]
-
Binette, R., Desgagné, M., Theaud, C., & Boudreault, P.-L. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ResearchGate. [Link]
-
Novabiochem. (n.d.). Selecting Orthogonal Building Blocks. [Link]
-
MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]
-
Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 5(2). [Link]
-
Al-hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 4509-4515. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
- Google Patents. (n.d.).
-
Wiley-VCH. (n.d.). 6.3 Methyl Esters and Derivatives. [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
ResearchGate. (n.d.). Tetrabutylammonium hydroxide (0.5 ml, 50% in aqueous media) catalyzed hydration of nitriles to amides. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Beilstein Journals. (2011, April 13). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [ouci.dntb.gov.ua]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols [beilstein-journals.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 13. Review Reports - Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]
Technical Support Center: Purification of Unreacted Fmoc-Tyr-OMe
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted Fmoc-Tyr-OMe from their crude reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compounds.
Introduction: The Challenge of Purification
In peptide synthesis and other organic chemistry applications, the presence of unreacted starting materials, such as Fmoc-Tyr-OMe, in the crude reaction mixture can complicate downstream processes and compromise the purity of the final product. The unique physicochemical properties of Fmoc-protected amino acid esters, including their moderate polarity and potential for aggregation, often make their removal a non-trivial task. This guide provides a systematic approach to tackling this common purification challenge.
Troubleshooting Guide: Selecting Your Purification Strategy
The choice of purification method is critical and depends on the scale of your reaction, the nature of your desired product, and the specific impurities present. This section will guide you through the decision-making process.
Logical Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow to help you select the most appropriate purification strategy for your specific needs.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Fmoc-Tyr-OMe that influence its removal?
A1: Understanding the properties of Fmoc-Tyr-OMe is the first step in designing an effective purification strategy. The methyl ester group increases the lipophilicity of the tyrosine residue compared to the free acid.[1] The large, nonpolar Fmoc group dominates the molecule's character, making it soluble in many organic solvents.
Physicochemical Properties of Fmoc-Tyr-OMe and Related Compounds
| Compound | Molecular Weight ( g/mol ) | General Solubility | Key Considerations |
| Fmoc-Tyr-OMe | 417.45 | Soluble in DMF, DMSO, moderately soluble in DCM, Ethyl Acetate; Poorly soluble in Hexane and Water.[2][3] | The methyl ester makes it more non-polar than its corresponding carboxylic acid. |
| Fmoc-Tyr-OH | 403.43 | Soluble in DMSO.[4] | The free carboxylic acid allows for manipulation of solubility with pH. |
| Fmoc-Tyr(Me)-OH | 417.45 | Soluble in DMF, DMSO.[5][6] | Similar polarity to Fmoc-Tyr-OMe, but with a free carboxylic acid. |
Q2: What are the most common impurities in a reaction mixture containing unreacted Fmoc-Tyr-OMe?
A2: Besides your target product, common impurities may include:
-
Reagents from the previous step: Coupling agents (e.g., DCC, HBTU), bases (e.g., DIPEA), and their byproducts.
-
Side-products from the reaction: These are highly dependent on the specific reaction being performed. For example, in peptide synthesis, you might have deletion sequences or by-products from protecting group cleavage.[7][8]
-
Degradation products of Fmoc-Tyr-OMe: Premature deprotection of the Fmoc group can lead to the formation of H-Tyr-OMe.[8]
Q3: When is flash chromatography the best choice for removing Fmoc-Tyr-OMe?
A3: Flash chromatography is ideal when there is a significant polarity difference between your desired product and Fmoc-Tyr-OMe.[9][10] If your product is substantially less polar, Fmoc-Tyr-OMe will have a stronger affinity for the silica gel and elute later. Conversely, if your product is more polar, it will elute after the Fmoc-Tyr-OMe. This technique is scalable and often provides a good first pass for purification.[11]
Q4: Can I use recrystallization to remove Fmoc-Tyr-OMe?
A4: Recrystallization is a powerful technique if you can find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while Fmoc-Tyr-OMe remains in solution.[2] A common approach is to dissolve the crude mixture in a minimal amount of a hot solvent in which both are soluble, and then cool the solution to selectively crystallize your product. Alternatively, trituration with a solvent in which your product is insoluble but Fmoc-Tyr-OMe is soluble can be effective.
Q5: Is liquid-liquid extraction a viable method?
A5: Liquid-liquid extraction is most effective when your product and Fmoc-Tyr-OMe have different solubilities in two immiscible solvents. For instance, if your product is soluble in an aqueous phase (perhaps as a salt), while the more lipophilic Fmoc-Tyr-OMe remains in an organic phase, a simple extraction can achieve separation. This is often used in work-ups of solution-phase reactions.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography
This protocol is a general guideline and should be optimized for your specific crude mixture.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Crude reaction mixture
-
Flash chromatography system or glass column
-
Test tubes or fraction collector
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of Ethyl Acetate in Hexane) to find a system that gives good separation between your product and Fmoc-Tyr-OMe. An ideal Rf value for your product is around 0.3-0.4.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the least polar mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect fractions and monitor by TLC to identify the fractions containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
This protocol is highly dependent on the solubility properties of your desired product.
Materials:
-
Crude reaction mixture
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of your crude mixture in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the crude mixture when hot but your product will be sparingly soluble when cold. Common solvent systems for Fmoc-amino acid derivatives include ethyl acetate/hexane or toluene.[2]
-
-
Dissolution:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
References
- BenchChem. (2025). Technical Support Center: Managing Fmoc-DL-Phe-OH Impurities. BenchChem.
- ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.
- Organic Syntheses. (2025, June 19).
- BenchChem. (2025). Troubleshooting low yield in Fmoc-Val-Cit-PAB-PNP synthesis. BenchChem.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4. Sigma-Aldrich.
- CymitQuimica. (n.d.). CAS 77128-72-4: Fmoc-Tyr(Me)-OH. CymitQuimica.
- MedChemExpress. (n.d.). Fmoc-D-Tyr(Me)
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4. Sigma-Aldrich.
- Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Phenomenex.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
- Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Biotage.
- BOC Sciences. (n.d.).
- Biotage. (n.d.).
- AAPPTec. (n.d.).
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- CymitQuimica. (n.d.). CAS 77128-72-4: Fmoc-Tyr(Me)-OH. CymitQuimica.
- BenchChem. (2025). Technical Support Center: Purification of Fmoc-Peptides by HPLC. BenchChem.
- MedChemExpress. (n.d.). Fmoc-Tyr(Me)
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- MedChemExpress. (n.d.).
- Reddit. (2022, June 30). Best solvent for FMOC removal. r/Chempros.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- ResearchGate. (2022, December 8). How to do the Fmoc amino acid recrystallization?.
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Tyr(Me)-OH Novabiochem 77128-72-4 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. italianpeptidesociety.it [italianpeptidesociety.it]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Improving Storage Stability of Fmoc-Tyr-OMe Solutions
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the integrity of building blocks like Fmoc-Tyr-OMe (Methyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate) [3] is critical for reproducible peptide synthesis and downstream assays.
Unlike fully protected derivatives such as Fmoc-Tyr(tBu)-OH[4], Fmoc-Tyr-OMe presents a unique triad of stability challenges in solution: a base-labile N-terminal Fmoc group, a moisture-sensitive C-terminal methyl ester, and an unprotected phenolic side chain prone to oxidation. This guide provides field-proven troubleshooting matrices, mechanistic FAQs, and self-validating protocols to ensure your stock solutions remain pristine.
Diagnostic Troubleshooting Matrix
When your Fmoc-Tyr-OMe solution degrades, the analytical signature (usually via HPLC-UV/MS) tells a specific mechanistic story. Use this matrix to diagnose and correct common storage failures.
| Symptom (Visual / Functional) | Analytical Observation (LC-MS/HPLC) | Root Cause | Corrective Action |
| Loss of Coupling Efficiency | Appearance of M-222 peak (free amine) and strong UV peak at 260 nm (Dibenzofulvene). | Premature Fmoc Cleavage: Secondary amines (e.g., dimethylamine) generated from DMF degradation have cleaved the Fmoc group. | Sparge solvent with N₂ before use; add 0.1% HOBt as a mild acidic buffer. |
| Solution Turns Yellow/Brown | Broad tailing peaks; +16 Da (oxidation) or +M (dimerization) mass shifts. | Phenol Oxidation: The unprotected tyrosine hydroxyl group has undergone free-radical oxidation to a quinone. | Store in amber vials; flush headspace with Argon; avoid transition metal contamination. |
| Unexpected Side Reactions | Appearance of M-14 peak (Fmoc-Tyr-OH); loss of methyl ester. | Ester Hydrolysis: Trace moisture combined with acidic/basic impurities has catalyzed the hydrolysis of the C-terminal ester. | Use anhydrous solvents over activated 4Å molecular sieves; store at -20°C. |
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does my Fmoc-Tyr-OMe solution show multiple degradation peaks after just a week in DMF, even when refrigerated?
A1: The degradation is rarely the fault of the amino acid itself, but rather the solvent. N,N-Dimethylformamide (DMF) is the standard solvent for Fmoc chemistry, but it is inherently unstable over time. Upon exposure to ambient moisture and air, DMF hydrolyzes to form formic acid and dimethylamine [2].
Dimethylamine is a potent secondary amine. The Fmoc protecting group is highly sensitive to secondary amines, undergoing a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) reaction. The amine abstracts the acidic proton at the 9-position of the fluorene ring, forming a carbanion that rapidly eliminates the carbamate leaving group. This releases carbon dioxide, free H-Tyr-OMe, and dibenzofulvene (DBF) [1].
Mechanistic pathway of DMF degradation leading to premature Fmoc cleavage.
Q2: How can I prevent the oxidation of the unprotected phenolic hydroxyl group?
A2: In standard Solid-Phase Peptide Synthesis (SPPS), the tyrosine phenol is usually protected by a tert-butyl (tBu) group to prevent side reactions [4]. Because Fmoc-Tyr-OMe leaves this phenol unprotected, the electron-rich aromatic ring is highly susceptible to autoxidation, especially in the presence of dissolved oxygen, light, and trace metals. This oxidation forms reactive quinone intermediates that polymerize, turning your solution yellow or brown. To prevent this, you must eliminate the catalysts: store the solution in amber glass vials (blocking UV light) and sparge the solvent with Argon or N₂ to displace dissolved oxygen before dissolving the powder.
Q3: I am observing the formation of the free acid (Fmoc-Tyr-OH). What is driving this ester hydrolysis?
A3: Methyl esters are generally stable, but they will hydrolyze in the presence of water and an acid or base catalyst. Remember the DMF degradation pathway mentioned in Q1? The byproduct of that hydrolysis is formic acid . This trace acid, combined with atmospheric moisture absorbed by the hygroscopic solvent, creates the perfect catalytic environment for ester hydrolysis. Maintaining strictly anhydrous conditions is mandatory.
Validated Experimental Protocols
To guarantee the stability of your Fmoc-Tyr-OMe solutions for up to 4 weeks, follow this self-validating formulation protocol.
Protocol: Preparation of Ultra-Stable Fmoc-Tyr-OMe Stock Solutions
Rationale: This protocol neutralizes the three degradation vectors by removing volatile amines, buffering residual alkalinity, and eliminating oxidative/hydrolytic catalysts.
Materials Required:
-
High-purity Fmoc-Tyr-OMe powder
-
Peptide-synthesis grade DMF or NMP (Anhydrous, <50 ppm H₂O)
-
1-Hydroxybenzotriazole (HOBt)
-
Inert gas source (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined septa
Step-by-Step Methodology:
-
Solvent Regeneration (Sparging): Do not trust "fresh" DMF straight from the bottle. Transfer the required volume of anhydrous DMF to a clean flask. Insert a sterile needle connected to an N₂ or Argon line and sparge the solvent vigorously for 15–20 minutes. Causality: This physical stripping removes volatile dimethylamine and dissolved oxygen [1].
-
Acidic Buffering (Optional but Recommended): To the sparged solvent, add 0.1% (w/v) HOBt. Causality: HOBt acts as a mild acidic buffer. It neutralizes any residual non-volatile amines without being acidic enough to cleave the Fmoc group or hydrolyze the ester.
-
Dissolution: Slowly add the Fmoc-Tyr-OMe powder to the stabilized solvent to reach your target concentration (typically 0.1 M to 0.5 M). Vortex gently until completely dissolved.
-
Inert Storage: Transfer the solution to an amber glass vial. Gently blow Argon over the headspace for 10 seconds before quickly sealing with a PTFE-lined cap. Store immediately at -20°C.
-
Self-Validation Step: To validate your system, take a 10 µL aliquot immediately after preparation (T=0) and run an HPLC-UV analysis. Repeat at T=7 days. If your protocol was successful, the DBF peak (eluting late, strongly absorbing at 260 nm and 290 nm) will remain below 0.5% area.
Optimized workflow for preparing and storing highly stable Fmoc-Tyr-OMe solutions.
References
Technical Support Center: Fmoc-Tyr-OMe Coupling Optimization
The following guide is structured as a specialized Technical Support Center for peptide chemists. It addresses the specific challenges of coupling to Fmoc-Tyr-OMe (Tyrosine Methyl Ester) or using Fmoc-Tyr(Me)-OH (O-Methyl Tyrosine), focusing on steric hindrance and associated side reactions.
Ticket ID: STER-TYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric & Electronic Challenge
Coupling involving Tyrosine Methyl Ester (H-Tyr-OMe) or its derivatives presents a "double-trouble" scenario in peptide synthesis. You are fighting two distinct forces:
-
Steric Bulk: The aromatic phenol ring on the
-carbon creates a "shielding" effect, hindering the approach of the incoming activated amino acid. -
Electronic Deactivation (DKP Risk): In solution-phase synthesis (implied by the -OMe ester), the C-terminal ester activates the backbone for intramolecular attack. The bulky side chain forces the backbone into conformations (cis-amide) that favor Diketopiperazine (DKP) formation, especially if the preceding residue is Proline or Glycine.
This guide provides a self-validating workflow to overcome these barriers.
Diagnostic Matrix: Identify Your Failure Mode
Before changing reagents, identify the specific symptom.
| Symptom | Probable Cause | Recommended Intervention |
| Reaction Stalls (<80% conv.) | Steric hindrance of the Tyr side chain. | Switch to HATU or COMU ; add LiCl . |
| Mass Spectrum: [M-170] or similar | Diketopiperazine (DKP) formation. | Use Trityl (Trt) protection on the incoming AA; avoid slow deprotection. |
| Gelation / Precipitation | Use "Magic Mixture" solvent system.[1] | |
| Racemization (D-Tyr detected) | Over-activation (too much base/time). | Switch base to TMP (Collidine) or reduce pre-activation time. |
Module A: The Coupling Reagent Engine
Standard carbodiimides (EDC/DIC) are often insufficient for hindered Tyr-OMe couplings. You must upgrade to Uronium or Phosphonium salts.
The Gold Standard: HATU & COMU
For sterically demanding couplings to H-Tyr-OMe, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the historical benchmark due to the "neighboring group effect" of the pyridine nitrogen (HOAt). However, COMU is the modern superior choice: it offers HATU-like reactivity with higher solubility and a safer (non-explosive) profile.[2][3]
The "Power Coupling" Protocol:
-
Stoichiometry: 1.0 eq H-Tyr-OMe : 1.2 eq Fmoc-AA-OH : 1.2 eq COMU : 2.4 eq DIPEA.
-
Pre-activation: Activate the incoming Fmoc-AA-OH with COMU/DIPEA for exactly 30 seconds before adding to the H-Tyr-OMe solution. Do not exceed 2 minutes to prevent guanidinylation.
Decision Logic for Reagent Selection
Use this flowchart to select the correct activation strategy based on your specific steric constraint.
Figure 1: Decision tree for selecting coupling reagents and additives based on steric hindrance and aggregation risks.
Module B: Preventing the "Silent Killer" (DKP)
When coupling the third amino acid to a dipeptide ending in Tyr-OMe (e.g., Fmoc-AA3 + H-AA2-Tyr-OMe), the free amine of AA2 can attack the C-terminal methyl ester, ejecting the dipeptide as a cyclic Diketopiperazine. This is catastrophic for yield.
Mechanism:
-
Fmoc removal exposes the N-terminal amine.
-
The amine attacks the C-terminal carbonyl (ester).
-
Cyclization occurs, releasing methanol.
The Solution: Steric Shielding If DKP is observed, you must use Trityl (Trt) protection on the incoming amino acid (AA2) or use extremely bulky N-protecting groups that sterically prevent the amine from bending back to attack the ester.
Visualizing the Threat:
Figure 2: The Diketopiperazine (DKP) formation pathway. Rapid coupling is required to outcompete Step 2.
Module C: Solvent Engineering (Chaotropes)
Steric hindrance is often exacerbated by aggregation (hydrogen bonding). The Tyr side chain promotes hydrophobic collapse.
The "Magic Mixture" Protocol: If your reaction mixture is cloudy or viscous, standard DMF is insufficient.
-
Solvent: DCM:DMF:NMP (1:1:1).
-
Chaotropic Salt: Add LiCl (Lithium Chloride) to a concentration of 0.4 M in the coupling mixture.
-
Why? LiCl disrupts the hydrogen bond network (chaotropic effect), "straightening" the peptide chain and exposing the amine for coupling.
-
Detailed Experimental Protocol
Scenario: Coupling Fmoc-Val-OH (Bulky) to H-Tyr-OMe (Bulky/DKP prone).
Materials
-
Nucleophile: H-Tyr-OMe·HCl (1.0 mmol)
-
Electrophile: Fmoc-Val-OH (1.2 mmol)
-
Activator: COMU (1.2 mmol)
-
Base: DIPEA (3.0 mmol) - Note: Extra base needed to neutralize HCl salt.
-
Solvent: DMF (dry)
Step-by-Step Workflow
-
Dissolution: Dissolve H-Tyr-OMe·HCl in minimal DMF. Add 1.0 eq of DIPEA to neutralize the salt. Ensure the solution is clear.
-
Activation (The Critical Step):
-
In a separate vial, dissolve Fmoc-Val-OH and COMU in DMF.
-
Add 2.0 eq DIPEA.[4]
-
Wait exactly 30-60 seconds. (Color change to orange/red indicates active Oxyma ester formation).
-
-
Coupling:
-
Immediately pour the activated Fmoc-Val solution into the H-Tyr-OMe solution.
-
Optional: If aggregation is suspected, add pre-dissolved LiCl (0.4M final conc).
-
-
Monitoring:
-
Monitor via TLC or HPLC. Do not rely on color changes alone.
-
Reaction should be complete within 30-60 minutes due to COMU's high reactivity.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5% NaHCO3 (removes Oxyma/COMU byproducts).
-
Wash with 1M KHSO4 (removes unreacted amine).
-
Crucial: Avoid strong bases during workup to prevent hydrolysis of the methyl ester.
-
Frequently Asked Questions (FAQs)
Q: I am using Fmoc-Tyr(Me)-OH (O-methyl tyrosine), not the methyl ester. Does this change anything? A: Yes. If you are coupling using Fmoc-Tyr(Me)-OH, the methoxy group on the phenol ring adds significant steric bulk compared to native Tyr. You must use HATU or COMU . Standard HBTU will likely result in incomplete coupling. Additionally, ensure you use a lower concentration of base (Collidine) to prevent racemization, which is higher for O-alkylated tyrosines.
Q: Can I use PyBOP instead of COMU? A: PyBOP is a Phosphonium salt and is excellent (often better than HBTU), but for extreme steric hindrance, Uronium salts like HATU or COMU generally show faster kinetics. PyBOP is a valid backup if HATU/COMU are unavailable.
Q: My yield is low, and I see a byproduct with Mass -32 compared to expected. What is it? A: This is likely the Methyl Ester Hydrolysis (conversion of -OMe to -OH). This happens if your DIPEA contains secondary amines or if the reaction is left too long in basic conditions. Ensure your DIPEA is fresh and distilled, or switch to a non-nucleophilic base like Collidine.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[5][6][7][8] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational work on DKP mechanism). Link
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews, 45, 631-654. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flash Chromatography Purification of Fmoc-Tyr-OMe
Welcome to the Advanced Chromatography Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr-OMe).
Fmoc-Tyr-OMe is a critical building block synthesized via the esterification of Fmoc-Tyr-OH or the Fmoc-protection of H-Tyr-OMe[1]. Because the molecule contains a highly lipophilic Fmoc group, a neutral methyl ester, and a polar, weakly acidic phenolic hydroxyl group, it exhibits unique chromatographic behaviors that significantly alter its local hydrophobicity[2]. Removing trace impurities from this building block is critical, as even minor contamination can lead to significant chain termination during downstream Solid-Phase Peptide Synthesis (SPPS).
Purification Workflow Visualization
Figure 1: Decision-tree workflow for the flash chromatographic purification of Fmoc-Tyr-OMe.
Quantitative Chromatographic Parameters
To establish a self-validating purification system, target an
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Stationary Phase | Silica Gel (40-63 µm, 60 Å) | Standard normal-phase support for moderate polarity compounds. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar bulk solvent to control the retention factor ( |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier to disrupt dipole-dipole interactions. |
| Acidic Modifier | 0.1% Acetic Acid (v/v) | Suppresses phenol-silanol hydrogen bonding, preventing tailing. |
| Target | 0.30 - 0.40 (in 30% EtOAc/Hex) | Optimal zone for maximizing theoretical plates and resolution[3]. |
| Detection UV | 254 nm (Trace), 301 nm (Primary) | 301 nm prevents detector saturation from the intensely absorbing Fmoc chromophore. |
Step-by-Step Methodology: Self-Validating Protocol
This protocol is designed to ensure that every step verifies the integrity of the previous one, eliminating guesswork from the purification process.
Step 1: TLC Method Development & Validation
-
Dissolve a small aliquot of the crude mixture in dichloromethane (DCM).
-
Spot the sample onto a silica gel TLC plate and develop in 30% EtOAc in Hexanes with 0.1% Acetic Acid .
-
Self-Validation Checkpoint: Calculate the
of the major UV-active spot. If the is between 0.25 and 0.40, this solvent system is validated as the midpoint of your gradient. If the spot streaks, increase the Acetic Acid to 0.2%.
Step 2: Sample Preparation via Dry Loading
-
Dissolve the crude Fmoc-Tyr-OMe in a minimal volume of a highly volatile, strong solvent (e.g., DCM or Acetone).
-
Add dry silica gel to the flask in a 1:3 (crude mass : silica mass) ratio.
-
Evaporate the solvent completely in vacuo until a free-flowing powder is obtained.
-
Mechanistic Rationale: Liquid loading in a strong solvent causes the sample band to travel rapidly down the column before the solvent diffuses, destroying theoretical plates. Dry loading ensures the sample elutes strictly based on the gradient's thermodynamic properties.
Step 3: Column Equilibration and Gradient Execution
-
Pack the column and equilibrate with 3 Column Volumes (CV) of 10% EtOAc in Hexanes (0.1% AcOH) .
-
Load the dry silica-sample powder onto the top frit.
-
Elute with a gradient:
-
10% EtOAc (2 CV) to wash out non-polar impurities.
-
10% to 40% EtOAc over 10 CV to elute Fmoc-Tyr-OMe.
-
40% to 80% EtOAc over 3 CV to flush polar byproducts (e.g., Fmoc-OH).
-
Step 4: Fraction Analysis and 2D TLC Validation
-
Pool fractions corresponding to the peak detected at 301 nm.
-
Self-Validation Checkpoint (2D TLC): To ensure the compound is not degrading on the acidic silica, spot a middle fraction on a square TLC plate. Develop it in the standard solvent, dry it, rotate the plate 90 degrees, and develop it again. If the resulting spot lies perfectly on the diagonal, the compound is stable. Any spots off the diagonal indicate on-column degradation.
-
Concentrate validated fractions in vacuo to yield pure Fmoc-Tyr-OMe.
Troubleshooting & FAQs
Q1: Why is my Fmoc-Tyr-OMe band streaking on the silica column, resulting in poor resolution and overlapping fractions? Causality: The free phenolic hydroxyl group (-OH) of the tyrosine side chain acts as a strong hydrogen-bond donor. It interacts heterogeneously with the acidic silanol groups on the surface of normal-phase silica gel, causing the molecules to travel at different velocities. Solution: Add a volatile acidic modifier (0.1% to 0.5% glacial acetic acid) to your mobile phase. The acid suppresses the ionization of the phenol and outcompetes the hydrogen bonding sites on the silica, forcing the Fmoc-Tyr-OMe to elute as a tight, symmetrical band.
Q2: My UV detector is flatlining (saturating) at 254 nm, making it impossible to distinguish closely eluting peaks. How can I track the elution accurately? Causality: The fluorenylmethoxycarbonyl (Fmoc) protecting group possesses an extremely high molar extinction coefficient at 254 nm due to its extended conjugated aromatic system. At typical preparative concentrations, this saturates the detector's photodiode array, causing a "flat-top" peak that masks co-eluting impurities. Solution: Switch your primary monitoring wavelength to 301 nm . The Fmoc group has a secondary, weaker absorption maximum at 301 nm, which provides a proportional signal that remains well within the linear dynamic range of the detector.
Q3: How do I separate Fmoc-Tyr-OMe from the Fmoc-OH byproduct? Causality: Fmoc-OH is a carboxylic acid, which is significantly more polar and acidic than the methyl ester and phenol of Fmoc-Tyr-OMe. Solution: In a standard Hexane/EtOAc gradient, Fmoc-Tyr-OMe will elute first. If Fmoc-OH streaks into your product fractions, it indicates insufficient buffering of the silica. Ensure your gradient starts low (e.g., 10% EtOAc) and incorporates 0.1% AcOH to keep Fmoc-OH tightly banded, allowing it to elute much later (typically >50% EtOAc).
Q4: The crude mixture has poor solubility in the starting gradient (10% EtOAc in Hexane). If I load it in pure DCM, the resolution is ruined. What is the best approach? Causality: Fmoc-Tyr-OMe exhibits moderate lipophilicity but can aggregate or crystallize in non-polar alkane solvents. Loading the sample in a strong solvent like DCM causes "solvent breakthrough," where the sample is carried down the column without interacting with the stationary phase. Solution: Utilize the Dry Loading technique described in Step 2 of the SOP. This completely bypasses the solubility issue during injection and allows the gradient to dictate the mass transfer kinetics.
References
-
[1] Title: 1 Protection Reactions - Wiley-VCH Source: wiley-vch.de URL:
-
[2] Title: Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC Source: nih.gov URL:
-
[3] Title: Bismuth-Catalyzed Stereoselective 2- Deoxyglycosylation of Disarmed/Armed Glycal Donors - DOI Source: doi.org URL:
-
Title: Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: Fmoc-Tyr-OMe Qualification in Peptide Synthesis
[1][2]
Executive Summary
In the high-stakes environment of Solid-Phase Peptide Synthesis (SPPS), the purity of building blocks dictates the success of the final therapeutic candidate.[1] Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe) is a critical intermediate, often used when C-terminal modification or specific side-chain protection strategies are required.[1][2]
This guide moves beyond simple spectral assignment. It compares Fmoc-Tyr-OMe against its precursor (Fmoc-Tyr-OH) and evaluates solvent performance (DMSO-d6 vs. CDCl3), providing a self-validating protocol for confirming esterification completeness and structural integrity.
Part 1: The Diagnostic Landscape
To validate Fmoc-Tyr-OMe, one must confirm three structural moieties simultaneously:
-
The Fmoc Group: Verifies N-terminal protection.
-
The Tyrosine Side Chain: Confirms identity and oxidation state (phenol integrity).[2]
-
The Methyl Ester: The critical differentiator from the starting material.
Comparative Workflow: From Synthesis to Spectrum
The following workflow illustrates the critical decision points in preparing and analyzing the sample to ensure data integrity.
Figure 1: Logical workflow for the qualification of Fmoc-Tyr-OMe, emphasizing the critical checkpoints for ester verification.
Part 2: Experimental Protocol (DMSO-d6)
Why DMSO-d6? While CDCl3 is standard for many organics, it is suboptimal for Fmoc-amino acids.[1][2]
-
Solubility: Fmoc derivatives often aggregate or precipitate in CDCl3.[2]
-
Exchangeable Protons: In CDCl3, the phenolic -OH and amide -NH protons often broaden or disappear due to rapid exchange.[1][2] DMSO-d6, being a hydrogen-bond acceptor, "locks" these protons, resulting in sharp, diagnostic signals essential for confirming the tyrosine side chain.
Step-by-Step Methodology:
-
Sample Mass: Weigh 5–10 mg of Fmoc-Tyr-OMe.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D) .
-
Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Acquisition:
Part 3: Spectral Analysis & Assignments
The following data represents the standard 1H NMR profile of Fmoc-Tyr-OMe in DMSO-d6 at 400 MHz.
Table 1: Chemical Shift Assignments
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 9.25 | Singlet (s) | 1H | Phenolic -OH | Critical: Confirms Tyr side chain integrity. Absence suggests deprotonation or exchange.[2] |
| 7.89 | Doublet (d) | 2H | Fmoc Aromatics | Characteristic Fmoc pattern (C4, C5). |
| 7.75 | Doublet (d) | 1H | Amide -NH | Couples with |
| 7.65 | Doublet (d) | 2H | Fmoc Aromatics | Characteristic Fmoc pattern (C1, C8). |
| 7.25 - 7.45 | Multiplet (m) | 4H | Fmoc Aromatics | Overlapping signals from Fmoc (C2, C3, C6, C7). |
| 7.03 | Doublet (d) | 2H | Tyr Aromatic (AA'BB') | Meta to OH group.[2] |
| 6.65 | Doublet (d) | 2H | Tyr Aromatic (AA'BB') | Ortho to OH group (shielded by electron-donating OH).[1][2] |
| 4.20 - 4.35 | Multiplet (m) | 4H | Complex Region: The Tyr | |
| 3.62 | Singlet (s) | 3H | Methyl Ester (-OCH | Diagnostic: Confirms esterification.[1][2] |
| 2.80 - 3.00 | Multiplet (m) | 2H | Diastereotopic protons (ABX system with |
Part 4: Comparative Analysis (The "Why" and "What If")
This section objectively compares the target product against its most common impurities and alternative analysis conditions.
Scenario A: Fmoc-Tyr-OMe vs. Fmoc-Tyr-OH (Precursor)
The most common failure mode in synthesis is incomplete esterification or accidental hydrolysis.[1][2]
| Feature | Fmoc-Tyr-OMe (Product) | Fmoc-Tyr-OH (Impurity) | Analysis |
| -OCH | Sharp Singlet @ 3.62 ppm | Absent | Primary Pass/Fail criteria. |
| -COOH Signal | Absent | Broad hump > 12.0 ppm | Often invisible; do not rely on this for negative confirmation.[1][2] |
| Solubility | High in organic solvents | Moderate; may require base | Acidic protons in the precursor can shift equilibria. |
Expert Insight: If you observe a small singlet at 3.62 ppm and a larger set of aromatic signals, quantify the ratio.
Scenario B: DMSO-d6 vs. CDCl3 (Solvent Selection)
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Impact on Interpretation |
| Phenolic -OH | Sharp Singlet (~9.2 ppm) | Broad / Invisible | DMSO is required to verify the tyrosine side chain is not alkylated (e.g., Tyr(tBu)).[1][2] |
| Amide -NH | Sharp Doublet | Broad Singlet | DMSO allows measurement of |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO can obscure the |
| Fmoc Region | Well-resolved | Often broad | Rotamers are more stabilized in DMSO, simplifying the spectrum.[1] |
Visualizing the AA'BB' System
The Tyrosine aromatic ring creates a distinct "roofing effect" pattern. In DMSO, the chemical shift difference between the ortho (6.65 ppm) and meta (7.03 ppm) protons is distinct. In non-polar solvents, these can shift and overlap, complicating the assignment.
Figure 2: Interpretation logic for confirming the three key structural components of Fmoc-Tyr-OMe.
Part 5: Troubleshooting & Anomalies
-
Missing Phenolic OH: If the signal at 9.2 ppm is missing in DMSO, your solvent might be "wet" (facilitating exchange) or basic. Ensure the DMSO-d6 is fresh.[1][2]
-
Extra Singlet at 3.17 ppm: This is likely Methanol .[2] If you synthesized the methyl ester using MeOH/SOCl
, residual methanol is a common impurity.-
Correction: Dry the sample under high vacuum; MeOH is volatile.
-
-
Doublet Splitting of OMe: In rare cases (steric hindrance or rotamers), the OMe singlet may appear split or broadened. Warming the NMR tube to 40°C usually coalesces this into a sharp singlet.
References
-
Royal Society of Chemistry (RSC). (2012).[2] 1H NMR (DMSO-d6) Standard Spectra Data. Retrieved from [Link][1][2]
-
SpectraBase. (2024).[2] D,L-Tyrosine Methyl Ester Hydrochloride 1H NMR. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. (Referenced for solvent impurity data in DMSO).[2][4][5][6][7]
Sources
- 1. CAS 77128-72-4: Fmoc-Tyr(Me)-OH | CymitQuimica [cymitquimica.com]
- 2. ALPHA-METHYL-DL-TYROSINE METHYL ESTER HYDROCHLORIDE(7361-31-1) 1H NMR [m.chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. modgraph.co.uk [modgraph.co.uk]
Mass spectrometry fragmentation pattern of Fmoc-Tyr-OMe
Technical Deep Dive: Comparative Fragmentation Dynamics of Fmoc-Tyr-OMe in ESI-MS/MS
Executive Summary
In peptide synthesis and metabolomics, Fmoc-Tyr-OMe (Fmoc-L-Tyrosine methyl ester) serves as a critical C-terminal building block and a reference standard for solution-phase synthesis. However, its structural similarity to common impurities—specifically the free acid Fmoc-Tyr-OH and the side-chain protected Fmoc-Tyr(tBu)-OH —necessitates a rigorous mass spectrometric differentiation strategy.
This guide provides an in-depth technical analysis of the Electrospray Ionization (ESI) fragmentation patterns of Fmoc-Tyr-OMe. Unlike generic datasheets, we focus on the causality of fragmentation , comparing its behavior against key alternatives to establish a self-validating identification protocol.
The Fragmentation Fingerprint: Mechanistic Analysis
The ESI-MS/MS spectrum of Fmoc-Tyr-OMe is dominated by three distinct cleavage pathways driven by the stability of the resulting carbocations.
Structural Basis of Fragmentation
-
Parent Ion:
(Monoisotopic). -
Protonation Site: The carbonyl oxygen of the Fmoc carbamate or the amide nitrogen are the primary sites of protonation.
Primary Fragmentation Channels
-
Channel A: The Fmoc Reporter (m/z 179)
-
Mechanism: Inductive cleavage of the
bond. -
Observation: The formation of the highly stable dibenzofulvenyl cation at m/z 179.08 is the most abundant pathway. This is the diagnostic "flag" for any Fmoc-protected species.
-
Significance: High collision energy (CE > 30 eV) maximizes this ion.
-
-
Channel B: The Tyrosine Immonium Ion (m/z 136)
-
Channel C: Methyl Ester Neutral Loss (m/z 386)
-
Mechanism: Loss of methanol (
, 32 Da) via a 1,2-elimination or McLafferty-type rearrangement involving the methyl ester. -
Observation: A transition from
. -
Significance: This is the critical differentiator from the free acid (Fmoc-Tyr-OH), which loses water (18 Da) or
(44 Da) but cannot lose methanol.
-
Comparative Performance: Fmoc-Tyr-OMe vs. Alternatives
In a QC setting, you are often confirming identity against potential contaminants.[3] The table below contrasts Fmoc-Tyr-OMe with its most common "imposters."
Table 1: Diagnostic Ion Comparison
| Feature | Fmoc-Tyr-OMe (Target) | Fmoc-Tyr-OH (Hydrolysis Impurity) | Fmoc-Tyr(tBu)-OH (SPPS Material) |
| Precursor | 418.16 | 404.15 | 460.21 |
| Primary Fragment | 179.08 (Fmoc) | 179.08 (Fmoc) | 404.15 (Loss of tBu) |
| Secondary Fragment | 136.07 (Tyr Immonium) | 136.07 (Tyr Immonium) | 179.08 (Fmoc) |
| Diagnostic Loss | -32 Da (MeOH) | -18 Da ( | -56 Da (Isobutylene) |
| Risk Factor | N/A | Result of ester hydrolysis during storage.[4] | Common cross-contamination in SPPS labs. |
Critical Insight: The fragmentation of Fmoc-Tyr(tBu)-OH (m/z 460) typically begins with the loss of the tert-butyl group (-56 Da), resulting in an ion at m/z 404 . This fragment is isobaric with the parent ion of Fmoc-Tyr-OH . Therefore, relying solely on MS1 data can lead to false positives. MS/MS of the 404 ion is required to distinguish the origin.
Visualization of Signaling Pathways
Diagram 1: Fragmentation Logic Flow
This diagram illustrates the specific bond cleavages occurring within the Collision Cell (Q2).
Caption: CID fragmentation pathways of Fmoc-Tyr-OMe. Red nodes indicate high-abundance diagnostic ions.
Diagram 2: QC Decision Workflow
A self-validating workflow to distinguish the ester from the free acid.
Caption: Decision tree for validating Fmoc-Tyr-OMe purity against hydrolysis products.
Experimental Protocol (Self-Validating System)
To replicate these results, use the following standardized protocol. This method is designed to be "self-validating" by ensuring the observation of both the parent and the specific daughter ions.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of Fmoc-Tyr-OMe in 1 mL of LC-MS grade Methanol . (Concentration: ~2.4 mM).
-
Working Solution: Dilute 10
L of Stock into 990 L of 50:50 MeOH:H2O + 0.1% Formic Acid . (Final Concentration: ~24 M).-
Why Formic Acid? It ensures protonation (
) without suppressing ionization, which TFA might do.
-
LC-MS/MS Parameters (Direct Infusion)
-
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or Sciex TripleTOF).
-
Ionization: ESI Positive Mode.
-
Flow Rate: 10
L/min. -
Capillary Voltage: 3500 V.
-
Fragmentor/Declustering Potential: 135 V (Optimized to prevent in-source fragmentation of the labile Fmoc group).
-
Collision Energy (CE): Ramp from 10 eV to 50 eV.
-
10-20 eV: Preserves Parent (418) and Loss of MeOH (386).
-
30-50 eV: Generates Fmoc cation (179) and Immonium ion (136).
-
Acceptance Criteria
For a positive ID, the spectrum must exhibit:
-
Parent ion at 418.2 ± 0.5 m/z .
-
Base peak at 179.1 m/z (at high CE).
-
Presence of 136.1 m/z (>5% relative abundance).
-
Absence of m/z 404 (unless <1% impurity allowed).
References
-
National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Tyrosine and Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Matrix Science. "Peptide Fragmentation Nomenclature and Immonium Ions." Mascot Help. Available at: [Link]
-
Ramesh, M., et al. "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry."[5] Rapid Communications in Mass Spectrometry, 2011. [DOI: 10.1002/rcm.5076][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of Fmoc-Tyr-OMe: A Comparative Guide to TLC Methodologies
Executive Summary: The Criticality of Ester Stability
In the landscape of peptide synthesis and medicinal chemistry, Fmoc-Tyr-OMe (Fmoc-L-Tyrosine methyl ester) serves as a crucial intermediate, particularly in solution-phase synthesis where C-terminal protection is required before fragment condensation. Unlike the standard SPPS building block (Fmoc-Tyr(tBu)-OH), the methyl ester moiety introduces a specific stability profile: it is susceptible to hydrolysis (generating the free acid) and Fmoc cleavage (generating the free amine) under improper storage.
This guide provides an objective technical comparison of Thin Layer Chromatography (TLC) methodologies for validating Fmoc-Tyr-OMe purity. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, optimized TLC systems offer a rapid, cost-effective "first line of defense" that can detect specific impurities—such as the hydrolyzed free acid—that might co-elute in generic HPLC gradients.
Comparative Analysis: TLC Systems vs. HPLC
To validate the purity of Fmoc-Tyr-OMe, one must select a method that resolves the three primary contaminants:
-
Fmoc-Tyr-OH: Hydrolysis product (Acidic).
-
H-Tyr-OMe: Fmoc cleavage product (Basic).
-
Dibenzofulvene (DBF): Degradation byproduct (Highly Non-polar).
The following table compares the performance of two distinct TLC solvent systems against the HPLC benchmark.
Table 1: Performance Comparison of Purity Validation Methods
| Feature | Method A: Non-Polar TLC | Method B: Polar/Acidic TLC | Benchmark: RP-HPLC |
| System Composition | Ethyl Acetate / Hexane (1:1) | CHCl₃ / MeOH / AcOH (90:9:1) | C18 Column / ACN:H₂O Gradient |
| Primary Utility | Detecting non-polar impurities (DBF, Bis-Fmoc) | Critical: Separating Free Acid (Hydrolysis) from Ester | Quantitative Purity % |
| Fmoc-Tyr-OMe Rf | ~0.4 – 0.6 (High Mobility) | ~0.7 – 0.8 (High Mobility) | Retention Time: ~12-15 min |
| Fmoc-Tyr-OH Detection | Poor: Stays at baseline or streaks | Excellent: Distinct spot (Rf ~0.[1][2][3]3) | Good (Distinct Peak) |
| H-Tyr-OMe Detection | Poor: Stays at baseline | Good: Distinct lower spot (Rf ~0.1-0.2) | Good (Distinct Peak) |
| Time to Result | 10–15 Minutes | 15–20 Minutes | 30–45 Minutes |
| Cost Per Run | < $1.00 | < $2.00 | > $20.00 (Column wear + Solvents) |
| Limit of Detection | ~0.5% (Visual) | ~0.5% (Visual) | < 0.1% (UV Integration) |
Expert Insight: Method A is standard for reaction monitoring, but Method B is superior for purity validation of stored Fmoc-Tyr-OMe. The addition of Acetic Acid (AcOH) prevents the ionization of the free acid impurity (Fmoc-Tyr-OH), sharpening its spot and ensuring it separates clearly from the methyl ester product.
Technical Protocol: Optimized TLC Validation System
This protocol utilizes a self-validating dual-visualization system . We rely on the distinct chemical properties of the impurities: the Fmoc group is UV-active, while the free amine (H-Tyr-OMe) reacts with Ninhydrin.
Materials Required[2][6][7][8][9][10][11][12][13]
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.
-
Mobile Phase (Method B): Chloroform (
), Methanol ( ), Acetic Acid ( ). -
Visualization: UV Lamp (254 nm) and Ninhydrin Stain.[4]
Step-by-Step Methodology
Phase 1: Plate Preparation & Elution[5]
-
Mobile Phase Creation: Mix
in a 90 : 9 : 1 ratio.-
Why: The chloroform provides the base non-polarity. Methanol adds polarity to move the amino acid. Acetic acid protonates any free carboxyl groups (
), preventing "streaking" of the hydrolysis impurity.
-
-
Chamber Saturation: Pour solvent into the chamber. Add a filter paper wick and let it equilibrate for 10 minutes.
-
Integrity Check: Unsaturated chambers lead to "smiling" solvent fronts and inconsistent Rf values.
-
-
Sample Spotting: Dissolve 5 mg of Fmoc-Tyr-OMe in 1 mL of
(1:1). Spot 2 µL onto the baseline (1 cm from bottom). -
Elution: Run the plate until the solvent front reaches 1 cm from the top.
Phase 2: Dual Visualization (The Validation Step)
This is where the specific impurities are identified.
-
UV Visualization (254 nm):
-
Ninhydrin Stain (Chemical Validation):
-
Dip the plate in Ninhydrin solution and heat at 100°C for 2 minutes.
-
Interpretation:
-
Fmoc-Tyr-OMe: No immediate color (Amine is protected).
-
H-Tyr-OMe (Impurity): Turns Red/Purple . This confirms Fmoc cleavage.
-
Fmoc-Tyr-OH (Impurity): No color (Amine is protected).
-
-
Diagnostic Workflow & Data Interpretation
The following diagram illustrates the logic flow for determining the purity status of your Fmoc-Tyr-OMe sample based on TLC evidence.
Figure 1: Decision matrix for identifying impurities in Fmoc-Tyr-OMe using dual-visualization TLC.
Representative Experimental Data
While exact Rf values vary by humidity and temperature, the following data represents a typical validated run on Silica Gel 60.
| Compound | Rf Value (System B) | UV (254nm) | Ninhydrin Reaction | Diagnosis |
| Dibenzofulvene | 0.95 | Strong (+) | Negative (-) | Old sample / Light exposure |
| Fmoc-Tyr-OMe | 0.75 | Strong (+) | Negative (-) | Target Product |
| Fmoc-Tyr-OH | 0.35 | Strong (+) | Negative (-) | Moisture contamination (Hydrolysis) |
| H-Tyr-OMe | 0.10 | Negative (-) | Positive (Purple) | Base contamination / Instability |
Mechanistic Explanation of Separation
-
Fmoc-Tyr-OMe vs. Fmoc-Tyr-OH: The methyl ester masks the carboxylic acid, making the molecule significantly less polar. In the acidic mobile phase (Method B), the free acid impurity remains protonated and interacts strongly with the silica stationary phase (via hydrogen bonding), resulting in a much lower Rf (0.35) compared to the ester (0.75).
-
Fmoc vs. Free Amine: The Fmoc group is bulky and aromatic (hydrophobic). Loss of this group to form H-Tyr-OMe exposes the polar primary amine, which binds tightly to silica, often staying near the baseline (Rf 0.10) unless a high percentage of Methanol is used.
Conclusion
For the routine validation of Fmoc-Tyr-OMe , HPLC remains the quantitative authority. However, a Polar/Acidic TLC system (CHCl₃/MeOH/AcOH) provides a superior qualitative assessment compared to standard Hexane/Ethyl Acetate systems. By utilizing the specific retardation of the hydrolyzed acid (Fmoc-Tyr-OH) and the Ninhydrin reactivity of the cleaved amine (H-Tyr-OMe), researchers can validate the integrity of their starting material in under 20 minutes, preventing costly failures in subsequent synthesis steps.
References
-
Biotage. (2023).[7] Using TLC to Scout Flash Chromatography Solvents: Selectivity Group Comparison. Retrieved from [Link]
-
PubChem. (2021).[1][8] Fmoc-Tyr-OMe Compound Summary and Chemical Properties. National Library of Medicine. Retrieved from [Link]
-
Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from [Link]
Sources
- 1. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. biotage.com [biotage.com]
- 8. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Optical Rotation of Fmoc-Tyrosine Derivatives: A Comparative Analysis of L- and D-Isomers
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of amino acid building blocks is paramount. In solid-phase peptide synthesis (SPPS), the use of enantiomerically pure reagents is critical to ensure the synthesis of a single, well-defined final peptide product with the intended biological activity. Optical rotation is a fundamental property used to characterize chiral molecules, such as the N-α-Fmoc protected tyrosine derivatives, and to confirm their enantiomeric identity.
This guide provides an in-depth comparison of the optical rotation values for the L- and D-isomers of Fmoc-tyrosine derivatives. We will delve into the theoretical underpinnings of this phenomenon, present experimental data for commonly used derivatives, provide a detailed protocol for measurement, and discuss the implications of stereochemistry in peptide synthesis and drug discovery.
The Principle of Optical Rotation: A Brief Primer
Chiral molecules, like the L- and D-enantiomers of amino acids, have the unique ability to rotate the plane of polarized light. This phenomenon, known as optical activity, is a consequence of the molecule's three-dimensional structure. Enantiomers are non-superimposable mirror images of each other, and they will rotate the plane of polarized light by an equal magnitude but in opposite directions.
-
Dextrorotatory (+): The enantiomer rotates the plane of polarized light to the right (clockwise).
-
Levorotatory (-): The enantiomer rotates the plane of polarized light to the left (counter-clockwise).
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the following equation:
[α]Tλ = (100 * α) / (l * c)
Where:
-
α is the observed rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
l is the path length of the sample tube in decimeters.
-
c is the concentration of the sample in g/100 mL.
It is crucial to note that the solvent, temperature, and wavelength can significantly influence the measured optical rotation. Therefore, it is essential to report these conditions alongside the specific rotation value.
Comparative Analysis of Specific Rotation Values
| Compound | Specific Rotation [α]20D | Conditions | Reference(s) |
| Fmoc-L-Tyr(tBu)-OH | -29 ± 2° | c = 1% in DMF | [1][2][3] |
| -28.5 ± 2.5° | c = 1 in DMF | ||
| -18.9° | Not specified | [4] | |
| Fmoc-D-Tyr(tBu)-OH | +28.5 ± 2.5° | c = 1 in DMF | |
| Fmoc-L-Tyr(Me)-OH | +8 ± 2° | c = 1 in EtOAc | [5] |
| -26.3° | c = 0.01 g/mL in DMF | [6] | |
| Fmoc-D-Tyr(Me)-OH | -7 ± 2° | c = 1 in EtOAc | [7] |
| Fmoc-L-Tyr-OH | -22 ± 2° | c = 1 in DMF | [8][9] |
Key Observations and Insights:
-
Enantiomeric Relationship: As expected, the L- and D-isomers of a given derivative exhibit specific rotations of nearly identical magnitude but opposite signs (e.g., Fmoc-L-Tyr(tBu)-OH vs. Fmoc-D-Tyr(tBu)-OH). This is a hallmark of enantiomeric pairs.
-
Influence of Protecting Groups: The nature of the side-chain protecting group (tert-butyl vs. methyl) influences the magnitude of the optical rotation. This is due to changes in the electronic environment and conformational flexibility of the molecule.
-
Solvent Effects: The dramatic difference in the specific rotation of Fmoc-L-Tyr(Me)-OH in ethyl acetate (+8°) versus DMF (-26.3°) underscores the critical role of the solvent.[5][6] The solvent can interact with the solute, altering its conformation and thus its interaction with polarized light. This highlights the necessity of using the same solvent for comparing optical rotation values.
Experimental Protocol for Optical Rotation Measurement
The following is a detailed, step-by-step methodology for determining the specific rotation of an Fmoc-amino acid derivative using a polarimeter.
Materials and Equipment:
-
Polarimeter (with sodium D-line lamp or equivalent)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Spatula and weighing paper
-
High-purity solvent (e.g., DMF, Ethyl Acetate)
-
Fmoc-amino acid sample
Methodology:
-
Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions. A blank reading with the solvent-filled cell should be taken to zero the instrument.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Fmoc-amino acid derivative.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the sample.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly to ensure homogeneity. This creates a 1 g/100 mL (or 1%) solution.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter.
-
Record the observed rotation (α) at the specified temperature (typically 20°C).
-
-
Calculation:
-
Calculate the specific rotation using the formula provided earlier.
-
Caption: Experimental workflow for the determination of specific optical rotation.
Interpreting the Data: Beyond the Numbers
The sign of the optical rotation is a direct indicator of the enantiomeric form of the amino acid derivative. A negative sign for an Fmoc-tyrosine derivative typically corresponds to the L-isomer (levorotatory), while a positive sign indicates the D-isomer (dextrorotatory), although as seen with Fmoc-L-Tyr(Me)-OH in ethyl acetate, this is not a universal rule and is solvent-dependent.
The magnitude of the specific rotation is a measure of the enantiomeric purity. A lower than expected magnitude may suggest the presence of the other enantiomer (racemization) or impurities.
Caption: Differential interaction of enantiomers with plane-polarized light.
The Critical Role of Stereochemistry in Drug Development
The three-dimensional arrangement of atoms in a molecule is fundamental to its biological function. Enzymes and receptors in the body are themselves chiral, and as a result, they often interact differently with the two enantiomers of a drug molecule. One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects.
The classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. In the context of peptide therapeutics, the incorporation of a D-amino acid in place of an L-amino acid can have profound effects:
-
Altered Biological Activity: The peptide may no longer bind to its target receptor with the same affinity or efficacy.
-
Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can increase their in vivo half-life. This is a common strategy in peptide drug design.
-
Modified Conformation: The substitution can induce a different secondary structure in the peptide, leading to altered biological properties.
Therefore, the use of enantiomerically pure Fmoc-amino acid derivatives is not merely a matter of chemical purity; it is a critical determinant of the safety and efficacy of the final peptide therapeutic.
Conclusion
The measurement of optical rotation is an indispensable tool for the characterization of chiral Fmoc-amino acid derivatives used in peptide synthesis. As we have demonstrated, the specific rotation is sensitive to the stereochemistry (L- vs. D-), the nature of protecting groups, and the solvent used for the measurement. A thorough understanding of these factors, coupled with rigorous experimental technique, is essential for ensuring the quality and stereochemical integrity of the building blocks used in the synthesis of peptide-based therapeutics. This, in turn, is fundamental to the successful development of safe and effective drugs.
References
- [Reference not found in search results]
-
Matrix Innovation. Fmoc-D-Tyr(tBu)-OH. [Link]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
- [Reference not found in search results]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hou.usra.edu [hou.usra.edu]
- 3. isotope.com [isotope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-Tyr(Me)-OH | 77128-72-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Precision in Peptide Analysis: Comparative Guide to C13 NMR Chemical Shifts of Fmoc-Tyr-OMe Carbonyls
The following guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for Fmoc-Tyr-OMe , focusing specifically on the carbonyl carbons. It addresses the critical challenge of signal overlap between the carbamate and the tyrosine side chain, offering a self-validating assignment protocol.
Executive Summary
For researchers in peptide synthesis and drug development, Fmoc-Tyr-OMe (Fmoc-L-Tyrosine methyl ester) represents a standard yet spectroscopically deceptive building block.[1] While the methyl ester carbonyl signal is distinct, the Fmoc carbamate carbonyl often overlaps with the Tyrosine phenolic carbon (
This guide compares the spectral performance of Fmoc-Tyr-OMe across different solvent systems and validates the assignment using 2D NMR techniques.[1] It establishes a robust protocol to distinguish the backbone carbonyls from aromatic side-chain signals.[1]
Part 1: Technical Deep Dive & Chemical Shift Data
The Carbonyl Landscape
In a standard 13C NMR spectrum (100 MHz+), Fmoc-Tyr-OMe presents two distinct carbonyl environments and one "pseudo-carbonyl" aromatic carbon that mimics the carbamate shift.
Table 1: Comparative Chemical Shifts (ppm)
Data represents typical ranges observed in calibrated experiments referenced to TMS (0 ppm) or solvent residual peaks.
| Carbon Type | Functional Group | Signal Characteristics | ||
| Ester C=O | Methyl Ester (Backbone) | 172.0 – 172.8 | 172.5 – 173.5 | Sharp, distinct, most downfield signal.[1] |
| Fmoc C=O | Carbamate (Urethane) | 155.8 – 156.5 | 156.0 – 156.8 | Often broad due to N-H coupling/rotamers.[1] |
| Tyr | Phenolic C-OH (Aromatic) | 155.0 – 155.8 | 156.0 – 156.5 | Sharp, quaternary aromatic signal.[1] Major Overlap Risk. |
The "Overlap Trap": Fmoc C=O vs. Tyr
The most critical insight for this compound is the proximity of the Fmoc carbonyl and the Tyrosine phenolic carbon.
-
Mechanism: The Fmoc carbonyl is shielded relative to ketones/aldehydes due to the donation of the nitrogen lone pair, placing it at ~156 ppm. Simultaneously, the electronegative oxygen on the Tyrosine ring desheilds the
position, pushing it to ~155-156 ppm. -
Consequence: In 1D 13C NMR, these two peaks can merge into a single broad resonance or appear as a tight doublet, leading to incorrect integration or identification.
Part 2: Comparative Analysis of Alternatives
Solvent Comparison: CDCl vs. DMSO-
The choice of solvent acts as a "contrast agent" for resolving these signals.
-
Chloroform-d (CDCl
): -
Dimethyl Sulfoxide-d6 (DMSO-
):-
Pros: Excellent solubility; separates exchangeable protons (NH/OH) in 1H NMR.[1]
-
Performance Shift: DMSO is a strong H-bond acceptor.[1][2] It typically shifts the Fmoc C=O downfield (higher ppm) due to H-bonding with the carbamate NH, potentially separating it from the aromatic signal.
-
Recommendation: Use DMSO-
if resolution of the ~156 ppm region is ambiguous in chloroform.
-
Structural Analogues (Control Compounds)
Comparing Fmoc-Tyr-OMe with analogues validates the assignment logic.[1]
-
Fmoc-Phe-OMe (Phenylalanine analogue):
-
Fmoc-Tyr-OH (Free Acid):
-
Observation: The ester C=O (~172 ppm) shifts to ~174-176 ppm (Acid C=O).[1]
-
Insight: The ~172 ppm peak is diagnostic of the methyl ester protection.
-
Part 3: Experimental Protocol & Visualization
Protocol: Resolving the Carbonyls (HMBC Method)
To definitively assign the carbonyls without relying solely on chemical shift tables, use the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This protocol is self-validating.
Prerequisites:
-
Sample Concentration: ~20-30 mg in 0.6 mL solvent (High concentration required for quaternary carbons).
-
Relaxation Delay (
): Set to >2.0 seconds to ensure quaternary carbons (C=O) relax sufficiently.
Step-by-Step Workflow:
-
Acquire 1H NMR: Identify the Fmoc CH
doublet (~4.2-4.5 ppm) and the Tyr aromatic AA'BB' system.[1] -
Acquire 1D 13C NMR: Locate the carbonyl region (150-180 ppm).[1]
-
Run HMBC (Long-range C-H coupling):
-
Target 1 (Fmoc C=O): Look for a correlation spot between the Carbon at ~156 ppm and the Fmoc CH
protons (~4.4 ppm). Only the carbamate C=O will show this. -
Target 2 (Tyr
): Look for a correlation between the Carbon at ~155 ppm and the Tyrosine aromatic protons (~6.7-7.0 ppm).[1] -
Target 3 (Ester C=O): Look for a correlation between the Carbon at ~172 ppm and the Methyl ester protons (~3.6-3.7 ppm) or the
-proton .[1]
-
Visualization: Assignment Logic Flow
The following diagram illustrates the decision matrix for assigning these signals.
Caption: Logic flow for distinguishing overlapping carbonyl and aromatic signals using HMBC correlations.
References
-
National Center for Biotechnology Information (PubChem). Fmoc-Tyr-OMe Compound Summary. Retrieved from [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Retrieved from [Link][1]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from [Link][1]
Sources
A Comparative Guide to the Quantification of Fmoc-Tyr-OMe: UV-Vis Spectrophotometry and a Look at Chromatographic Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate quantification of Fmoc-protected amino acids is a cornerstone of process control and quality assurance. Among these building blocks, Fmoc-Tyr-OMe (N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine methyl ester) presents a common analytical challenge. This guide provides an in-depth technical comparison of the principal methodologies for its quantification, focusing on UV-Vis spectrophotometry while also evaluating the capabilities of High-Performance Liquid Chromatography (HPLC).
The Foundational Technique: Indirect UV-Vis Spectrophotometry via Fmoc Cleavage
The most established and widely adopted method for quantifying Fmoc-amino acids, including Fmoc-Tyr-OMe, is not a direct measurement of the intact molecule. Instead, it relies on the chemical cleavage of the Fmoc protecting group and the subsequent quantification of a resulting chromophore.[1][2]
The Underlying Chemistry: A Deliberate Transformation for Accurate Measurement
The Fmoc group is prized in SPPS for its base-lability.[3] Treatment with a secondary amine base, typically a 20% solution of piperidine in dimethylformamide (DMF), quantitatively cleaves the Fmoc group from the amino acid. This reaction generates a dibenzofulvene (DBF) molecule, which is then trapped by the piperidine to form a stable dibenzofulvene-piperidine adduct.[4][5] It is this adduct, not the original Fmoc-Tyr-OMe, that possesses a strong and distinct UV absorbance, making it an excellent proxy for quantification.
The causality behind this indirect approach is rooted in the need for sensitivity and specificity. The dibenzofulvene-piperidine adduct has a high molar extinction coefficient (ε) at its absorption maximum (λmax), leading to a more sensitive assay compared to the direct measurement of the parent molecule.[6]
Absorption Characteristics of the Dibenzofulvene-Piperidine Adduct
The dibenzofulvene-piperidine adduct exhibits a strong and characteristic UV absorption profile with two key maxima:
The peak at approximately 301 nm is the most intense and is almost universally used for quantification.[6] The molar extinction coefficient (ε) for this adduct at 301 nm is consistently reported in the range of 7800 to 8100 L·mol⁻¹·cm⁻¹ .[5][6]
Experimental Protocol: Quantification of Fmoc-Tyr-OMe via Fmoc Group Cleavage
This protocol describes a self-validating system for the accurate determination of Fmoc-Tyr-OMe concentration in a sample.
Materials:
-
Fmoc-Tyr-OMe sample of unknown concentration
-
Dimethylformamide (DMF), spectroscopic grade
-
Piperidine, reagent grade
-
10 mL volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Cleavage Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Sample Preparation: Dissolve a precisely weighed amount of the Fmoc-Tyr-OMe sample in a known volume of DMF. Perform serial dilutions as necessary to ensure the final absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Cleavage Reaction:
-
In a 10 mL volumetric flask, add a known aliquot (e.g., 100 µL) of the diluted Fmoc-Tyr-OMe sample.
-
Add 2 mL of the 20% piperidine/DMF cleavage reagent.
-
Allow the reaction to proceed for at least 5 minutes at room temperature to ensure complete cleavage of the Fmoc group.[7]
-
Dilute to the 10 mL mark with DMF.
-
-
Spectrophotometric Measurement:
-
Use a solution of 20% piperidine in DMF (diluted to the same extent as the sample) as the blank to zero the spectrophotometer.[6]
-
Measure the absorbance of the sample solution at 301 nm.
-
-
Calculation of Concentration: The concentration of the original Fmoc-Tyr-OMe sample can be calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the measured absorbance at 301 nm
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)
-
c is the molar concentration (mol/L) in the cuvette
-
l is the path length of the cuvette (typically 1 cm)
Remember to account for all dilution factors to determine the concentration of the original, undiluted sample.
-
Workflow for Indirect UV-Vis Quantification
Caption: Workflow for the indirect quantification of Fmoc-Tyr-OMe by UV-Vis spectrophotometry.
Alternative Methodologies: A Comparative Overview
While the indirect UV-Vis method is robust and widely used, other techniques offer different advantages, particularly in the context of purity analysis and complex mixtures.
Direct UV-Vis Spectrophotometry: A Theoretical Consideration
One might question why direct measurement of the intact Fmoc-Tyr-OMe is not the standard. The molecule contains two primary chromophores: the fluorenyl group of the Fmoc moiety and the phenol group of tyrosine.[3] The Fmoc group itself has a strong absorbance around 265 nm.[8][9] The tyrosine residue absorbs maximally at approximately 274-280 nm.[3][10]
Direct measurement is hampered by several factors:
-
Lower Molar Absorptivity: The molar extinction coefficient of the intact Fmoc group is generally lower than that of the dibenzofulvene-piperidine adduct, leading to lower sensitivity.
-
Spectral Overlap: The absorbance peaks of the Fmoc group and the tyrosine side chain can overlap, complicating accurate quantification without deconvolution methods.
-
Solvent Effects: The absorbance of both chromophores can be influenced by the solvent environment.[10]
Due to these limitations and the lack of a standardized, validated protocol in the literature, direct UV-Vis spectrophotometry is not recommended for precise quantification of Fmoc-Tyr-OMe.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC with UV detection stands as a superior alternative for both the quantification and purity assessment of Fmoc-Tyr-OMe.[8]
Key Advantages of HPLC:
-
Specificity: HPLC physically separates Fmoc-Tyr-OMe from impurities, degradation products (like free tyrosine or the Fmoc group), and other components in a mixture.[8]
-
Simultaneous Quantification and Purity Analysis: A single HPLC run can provide the concentration of the target compound (when calibrated with a standard) and the percentage of impurities.
-
Versatility in Detection: A UV detector can monitor multiple wavelengths simultaneously (e.g., 265 nm for the Fmoc group and 280 nm for tyrosine), or a diode array detector (DAD) can capture the entire UV spectrum for each peak, aiding in peak identification.[8]
Typical HPLC-UV Conditions for Fmoc-Amino Acids:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[8]
-
Detection Wavelengths: 265 nm and/or 301 nm are commonly used for the Fmoc group.[8]
Fluorescence Spectroscopy: A Niche Application
Both the fluorenyl group of Fmoc and the tyrosine residue are fluorescent.[10][11] Tyrosine has a characteristic emission maximum around 303-305 nm when excited at ~275 nm.[12][13] While fluorescence spectroscopy is an incredibly sensitive technique, its application for the routine quantification of Fmoc-Tyr-OMe is not widespread. This is due to potential complexities such as inner filter effects at high concentrations and quenching phenomena.[3] However, it can be a powerful tool for studying molecular interactions and conformational changes.[11]
Head-to-Head Comparison of Quantification Methods
| Feature | Indirect UV-Vis (Post-Cleavage) | Direct UV-Vis (Intact Molecule) | HPLC-UV | Fluorescence Spectroscopy |
| Principle | Absorbance of dibenzofulvene-piperidine adduct | Absorbance of Fmoc and Tyrosine chromophores | Chromatographic separation followed by UV absorbance | Intrinsic fluorescence of Fmoc and Tyrosine |
| Primary Application | Routine quantification | Not recommended for quantification | Purity analysis and quantification | Specialized biophysical studies |
| λmax (nm) | ~301 | ~265 and ~280 (overlapping) | ~265, ~301 | Ex: ~275, Em: ~305 |
| Specificity | Moderate (quantifies total Fmoc) | Low (interference from other UV-absorbing species) | High (separates components) | Moderate (potential for quenching) |
| Sensitivity | High | Moderate | Very High | Extremely High |
| Equipment | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | HPLC system with UV/DAD detector | Spectrofluorometer |
| Sample Throughput | High | High | Lower | Moderate |
| Cost per Sample | Low | Low | High | Moderate |
| Provides Purity Info? | No | No | Yes | No |
Conclusion and Recommendations
For routine, high-throughput quantification of Fmoc-Tyr-OMe where the sample is known to be of high purity, the indirect UV-Vis spectrophotometry method based on Fmoc cleavage is the most practical, cost-effective, and widely validated approach . Its simplicity and the strong absorbance of the dibenzofulvene-piperidine adduct at 301 nm provide a reliable means of concentration determination.
However, for applications where purity is a concern, or when analyzing complex mixtures, HPLC-UV is unequivocally the superior method . It provides not only accurate quantification but also a comprehensive purity profile, which is critical in drug development and GMP-regulated environments.
Direct UV-Vis spectrophotometry of the intact Fmoc-Tyr-OMe molecule is not recommended for accurate quantification due to a lack of established protocols and inherent limitations in specificity and sensitivity. Fluorescence spectroscopy remains a powerful but specialized tool, best suited for research applications beyond simple concentration measurement.
The choice of analytical method should therefore be guided by the specific requirements of the experiment, balancing the need for accuracy, purity information, throughput, and cost.
References
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment. BenchChem Technical Support Team.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem Technical Support Team.
- Gude, M., Ryf, J., & White, P. D. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(10), 757–762.
- Houben, J., & Weihenstephan, F. (n.d.). 4.3.6.5.2 UV Monitoring.
-
Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved March 7, 2026, from [Link]
- D'Andrea, L. D., & Leli, A. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
-
ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different.... Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: The Use of Fmoc-Tyr(Me)
- Nowick, J. S. (n.d.).
-
Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved March 7, 2026, from [Link]
- G-Biosciences. (2016, February 17).
- Ilisz, I., Pataj, Z., & Aranyi, A. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(11), 1469.
-
ResearchGate. (n.d.). The ultraviolet absorption spectrum of: (a) 50 mg L-1 FMOC-Cl in acetonitrile. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of tyrosine derived fluorescent amino acids a. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Characteristic UV spectrophotometric trace of one cycle of (a).... Retrieved March 7, 2026, from [Link]
- Agilent. (n.d.).
- Adhikary, R., & Yu, Y. B. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Applied Spectroscopy Reviews, 51(7), 543–563.
- JASCO Global. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System.
-
PubChem. (n.d.). Fmoc-Tyr-OMe. Retrieved March 7, 2026, from [Link]
- Hirakawa, H., & Nagai, H. (1993). Fluorescence properties of the three tyrosine residues in the ribose-binding protein. Journal of Biochemistry, 114(5), 634–637.
-
ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Retrieved March 7, 2026, from [Link]
- Dittmann, J., Heinz, C., & Bar-Yehuda, S. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. International Journal of Analytical Chemistry, 2016, 1–8.
- JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- ResearchGate. (2010, November 19).
- Al-Lawati, H., & Al-Busaidi, I. (2023). Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence properties of the three tyrosine residues in the ribose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Guide: Elemental Analysis vs. Orthogonal Techniques for Fmoc-Tyr-OMe Purity
Executive Summary
In solid-phase peptide synthesis (SPPS) and drug development, the purity of building blocks directly dictates the yield and safety profile of the final active pharmaceutical ingredient (API). Fmoc-Tyr-OMe (Fmoc-O-methyl-L-tyrosine, CAS 82911-79-3) is a critical amino acid derivative 1. While many laboratories rely exclusively on High-Performance Liquid Chromatography (HPLC) for purity assessment, this approach creates an "illusion of purity" by failing to detect non-chromophoric impurities like moisture and inorganic salts [[2]]().
This guide objectively compares Elemental Analysis (EA) , HPLC-UV , and Quantitative NMR (qNMR) , providing researchers with the theoretical calculations, experimental causality, and self-validating workflows required to determine the true absolute purity of Fmoc-Tyr-OMe.
The Anatomy of Fmoc-Tyr-OMe: Theoretical Baseline
To utilize Elemental Analysis, we must first establish the exact theoretical mass distribution of the molecule. Fmoc-Tyr-OMe has the chemical formula C₂₅H₂₃NO₅ 3 and a molar mass of 417.46 g/mol 4.
The theoretical mass percentages (CHNO) are calculated as follows:
-
Carbon (C): (25 × 12.011) / 417.461 = 71.93%
-
Hydrogen (H): (23 × 1.008) / 417.461 = 5.55%
-
Nitrogen (N): (1 × 14.007) / 417.461 = 3.36%
-
Oxygen (O): (5 × 15.999) / 417.461 = 19.16%
Calculating Net Peptide Content (NPC) via Elemental Analysis
Elemental analysis (combustion analysis) measures the bulk composition of a sample 5. When evaluating Fmoc-Tyr-OMe, the Nitrogen (%N) value is the most critical metric.
Causality of the Nitrogen Metric: Carbon and Hydrogen percentages are easily skewed by residual moisture (H₂O) or common organic solvents (e.g., Ethyl Acetate, DCM) trapped in the crystal lattice during synthesis. Because Nitrogen is exclusively localized to the amino acid backbone (assuming no ammonium salts are present), it serves as the most reliable proxy for the true active mass 6.
Equation for Net Content: Net Content (%) = (Experimental %N / Theoretical %N) × 100
Analytical Orthogonality: EA vs. HPLC vs. qNMR
Relying on a single analytical method introduces severe blind spots. The following diagram illustrates how an orthogonal workflow captures the complete purity profile of a batch.
Caption: Orthogonal analytical workflow for Fmoc-Tyr-OMe purity assessment.
Comparative Performance Data
The table below simulates a realistic scenario where a batch of Fmoc-Tyr-OMe contains 3.5% moisture and 1.0% residual ethyl acetate —impurities that frequently escape standard QC checks [[7]]().
| Analytical Technique | Primary Metric | Result for Contaminated Batch | Blind Spots | Cost / Throughput |
| HPLC-UV | Relative Area % | 99.6% (False High) | Misses water, inorganic salts, and non-UV solvents 8. | Low / High |
| Elemental Analysis | Net Content (%N) | 95.5% (Accurate Bulk) | Cannot differentiate between Fmoc-Tyr-OMe and structural isomers. | Medium / Medium |
| qNMR (1H) | Absolute Molar % | 95.5% (Accurate Absolute) | Requires highly pure internal standards; complex integration 9. | High / Low |
Data Interpretation: While HPLC suggests a highly pure product (>99%), the EA Nitrogen drop (from 3.36% theoretical to 3.21% experimental) reveals the true net content is only 95.5%. Using this batch based solely on HPLC data would result in a ~4.5% stoichiometric error during peptide coupling.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, each protocol below is designed as a self-validating system , incorporating internal checks to prevent false readouts.
Protocol 1: Elemental Analysis (CHN Combustion)
Purpose: Determine bulk purity and net peptide content.
-
Calibration (Self-Validation): Calibrate the CHN analyzer using a high-purity standard (e.g., Sulfanilamide). The standard must yield results within ±0.3% of its theoretical values before proceeding.
-
Sample Preparation: Accurately weigh 1.5 to 2.0 mg of Fmoc-Tyr-OMe into a combustible tin capsule using a microbalance (resolution of 0.001 mg).
-
Combustion: Drop the capsule into the combustion reactor at ~1000°C in an oxygen-rich environment. The sample is entirely converted to CO₂, H₂O, and NOₓ.
-
Reduction & Separation: Pass the gas mixture through a copper reduction column to convert NOₓ to N₂, followed by separation on a GC column.
-
Detection & Calculation: Detect gases via a Thermal Conductivity Detector (TCD). Calculate the Net Content using the Nitrogen formula: (Experimental %N / 3.36) × 100.
Protocol 2: HPLC-UV Chromatographic Purity
Purpose: Identify organic impurities, degradants, and truncated sequences 10.
-
Sample Preparation: Dissolve Fmoc-Tyr-OMe in Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
-
Dual-Wavelength Detection (Causality): Monitor at 214 nm and 254 nm .
-
Why 214 nm? It detects the amide/peptide backbone, providing a universal view of all peptide-related species.
-
Why 254 nm? It specifically tracks the highly conjugated Fmoc protecting group, allowing you to easily differentiate between Fmoc-intact species and deprotected impurities.
-
-
Integration: Calculate relative purity by dividing the main Fmoc-Tyr-OMe peak area by the total integrated area of all peaks.
Protocol 3: 1H qNMR Absolute Purity
Purpose: Direct molar quantification of the analyte against a certified reference material 11.
-
Standard Selection: Select an internal standard (IS) like DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) or Maleic acid. The IS must have a known purity (≥99.9%) and non-overlapping chemical shifts with Fmoc-Tyr-OMe.
-
Co-Dissolution: Accurately weigh ~10.0 mg of Fmoc-Tyr-OMe and ~5.0 mg of the IS into the same vial. Dissolve thoroughly in 600 µL of DMSO-d₆.
-
Acquisition Parameters (Causality): Set the relaxation delay (D1) to at least 30 to 60 seconds (D1 ≥ 5 × T1).
-
Why a long delay? This ensures complete longitudinal relaxation of all protons. Without this, the integral areas will not be strictly proportional to the molar concentration, destroying the quantitative nature of the assay.
-
-
Calculation: Integrate a distinct analyte peak (e.g., the methoxy protons at ~3.6 ppm) against the IS peak. Use the mass balance equation to determine absolute purity.
Conclusion
For researchers and drug development professionals, accepting "HPLC Purity" as the sole metric for Fmoc-Tyr-OMe quality is a critical systemic risk. While HPLC is excellent for mapping organic impurity profiles, it is fundamentally blind to bulk contaminants like moisture and salts. Elemental Analysis provides a highly reliable, cost-effective method for determining the true Net Peptide Content via Nitrogen calculation, while qNMR serves as the ultimate absolute molar check. An orthogonal approach utilizing all three ensures reproducible synthesis and regulatory compliance.
References
-
1Tyrosine Archives - Page 3 of 5 - Advanced ChemTech.
-
3Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem - NIH.
-
[[7]]() Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications.
-
4CAS RN 82911-79-3 - Fisher Scientific.
-
11Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass.
-
6Quality Control of Amino Acids & Peptides: A Guide - Bachem.
-
9Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem.
-
[[10]]() How to Test Peptide Purity: Methods and Analysis Guide - Praxpeptides.
-
5Comparison of Elemental Analysis Techniques - Measurlabs.
-
2Peptide Calculator - Bachem.
-
8Peptide analysis - ProteoGenix.
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. bachem.com [bachem.com]
- 3. Fmoc-Tyr-OMe | C25H23NO5 | CID 14844146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 82911-79-3 | Fisher Scientific [fishersci.com]
- 5. measurlabs.com [measurlabs.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide analysis - ProteoGenix [proteogenix.science]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. praxpeptides.com [praxpeptides.com]
- 11. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Pre-Disposal Safety and Hazard Assessment
As a Senior Application Scientist, it is my responsibility to ensure that our partners in research and development not only achieve their scientific goals but do so in a manner that is safe, compliant, and environmentally responsible. The proper management of chemical waste is a cornerstone of laboratory safety and operational excellence.
This guide provides comprehensive, step-by-step procedures for the proper disposal of Fmoc-Tyr-OMe (Fmoc-Tyrosine Methyl Ester), a key building block in peptide synthesis.[1][2][3] While this compound is not classified as a hazardous substance under most regulations, it necessitates careful handling and adherence to established chemical waste protocols to ensure a safe laboratory environment and regulatory compliance.[4][5]
Before handling Fmoc-Tyr-OMe for any purpose, including disposal, a thorough understanding of its properties and potential hazards is essential.
Hazard Profile
Fmoc-Tyr-OMe, like many Fmoc-protected amino acids, is a stable solid under recommended storage conditions.[4][6][7] However, it is crucial to be aware of the following:
-
Potential Health Effects: May be harmful if inhaled or swallowed and may cause respiratory tract, skin, or eye irritation.[6][8][9][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7][10]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic fumes, including oxides of carbon (CO, CO2) and nitrogen (NOx).[4][6][8][9]
Required Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling Fmoc-Tyr-OMe.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from airborne dust particles and accidental splashes.[11] |
| Hand Protection | Chemical-resistant nitrile or latex gloves. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[4] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask or respirator may be necessary if there is a risk of generating significant dust.[11] | Prevents inhalation of airborne powder. |
Strategic Disposal Workflow
The correct disposal route for Fmoc-Tyr-OMe depends on its physical state and whether it is mixed with other substances. This workflow provides a clear decision-making process for proper segregation and disposal.
Caption: Decision workflow for segregating Fmoc-Tyr-OMe waste streams.
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. Under no circumstances should this chemical or its solutions be poured down the drain or mixed with general refuse .[4][12]
Unused or Waste Solid Fmoc-Tyr-OMe
This protocol applies to expired product, surplus chemical, or solid material from a spill cleanup.
-
Container Selection: Select a designated, leak-proof container with a secure lid, explicitly labeled for solid chemical waste.
-
Transfer: Carefully transfer the solid Fmoc-Tyr-OMe into the waste container using a dedicated spatula or scoop. Minimize the generation of dust by performing the transfer in a well-ventilated area or a chemical fume hood.[4]
-
Labeling: The waste container must be clearly labeled with the following information:
-
The full chemical name: "Fmoc-Tyr-OMe (Fmoc-Tyrosine Methyl Ester)"
-
The words "Hazardous Waste" or "Chemical Waste for Incineration"
-
Accumulation Start Date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[12]
-
Final Disposal: Arrange for pickup by your institution's licensed environmental health and safety (EHS) department for final disposal via incineration.[12]
Contaminated Laboratory Materials
Any item that comes into direct contact with Fmoc-Tyr-OMe is considered contaminated and must be disposed of as chemical waste.
| Material Type | Disposal Protocol |
| Non-Sharp Solids | (e.g., gloves, weighing paper, contaminated paper towels, empty product vials) Place these items directly into the designated solid chemical waste container alongside the solid Fmoc-Tyr-OMe waste.[12] |
| Contaminated Glassware | (e.g., beakers, flasks) If practical, rinse the glassware with a suitable solvent (e.g., methanol, acetone). The resulting rinsate must be collected and disposed of as liquid chemical waste (see Section 3.3). The rinsed glassware can then be washed according to standard lab procedures. If rinsing is not feasible, the glassware must be disposed of in a designated "Contaminated Lab Glass" waste box. |
| Contaminated Sharps | (e.g., needles, razor blades) Place all contaminated sharps into a designated, puncture-resistant sharps container for chemical waste. Do not place these in the standard solid waste container. |
Liquid Waste Containing Fmoc-Tyr-OMe
Liquid waste streams are common in peptide synthesis, particularly during deprotection steps. The disposal of these solutions is governed by the solvent and other reagents present, not just the Fmoc-Tyr-OMe.
-
Segregation is Key: Never mix different types of liquid waste. Waste streams must be segregated based on their chemical composition.
-
Container and Labeling: Use a designated, sealed, and properly vented solvent waste container. The label must list all chemical components and their approximate percentages.
-
Common Liquid Waste Scenarios:
| Waste Stream Composition | Primary Hazard | Recommended Disposal Route |
| Fmoc-Tyr-OMe in DMF or NMP with Piperidine (from Fmoc deprotection)[13][14] | Organic, Basic | Collect in a "Non-Halogenated Organic Waste" container. |
| Fmoc-Tyr-OMe in Dichloromethane (DCM) | Organic, Halogenated | Collect in a "Halogenated Organic Waste" container. |
| Fmoc-Tyr-OMe in Trifluoroacetic Acid (TFA) (from peptide cleavage)[15] | Organic, Acidic, Corrosive | Collect in a dedicated "Acidic/Corrosive Organic Waste" container. Crucially, do not mix acidic waste with basic or cyanide-containing waste. |
| Fmoc-Tyr-OMe in aqueous buffers | Aqueous | Collect in an "Aqueous Chemical Waste" container. |
-
Final Disposal: Store sealed liquid waste containers in a designated satellite accumulation area within secondary containment. Arrange for pickup via your institution's EHS department.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Assess and Don PPE: Evaluate the extent of the spill and don the appropriate PPE as listed in Section 1.2.
-
Containment and Cleanup:
-
For Solid Spills: Gently sweep or vacuum the material into a designated waste container.[16] Avoid actions that create dust.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
-
Decontamination: Once the bulk material is collected, decontaminate the spill area with soap and water or an appropriate solvent. All cleaning materials must be disposed of as contaminated solid waste.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after the cleanup is complete.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your critical research.
References
- Vertex AI Search, Safety Data Sheet, N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine.
- CDH Fine Chemical, FMOC-L-TYROSINE CAS No 92954-90-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MedchemExpress.com, Safety Data Sheet.
- Fisher Scientific, SAFETY DATA SHEET - L-Tyrosine methyl ester.
- Thermo Fisher Scientific, SAFETY DATA SHEET.
- AAPPTec, MSDS - Safety Data Sheet, Boc-Ser[Fmoc-Tyr(tBu)]-OH.
- Benchchem, Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
- Chem-Impex, Fmoc-O-methyl-L-tyrosine.
- Anaspec, Safety Data Sheet (SDS), Fmoc - Tyr - OH.
- Sigma-Aldrich, SAFETY DATA SHEET.
- ChemicalBook, Fmoc-Tyr(Me)-OH | 77128-72-4.
- Carl ROTH, Safety Data Sheet: Fmoc-L-Tyrosine-(tBu).
- CymitQuimica, CAS 77128-72-4: Fmoc-Tyr(Me)-OH.
- Advanced ChemTech, Fmoc-Tyr-OMe.
- GenScript, Terminology of Antibody Drug for Fmoc Deprotection.
- Cole-Parmer, Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%.
- The Royal Society of Chemistry, Green Chemistry - In situ Fmoc removal.
- Sigma-Aldrich, Fmoc Resin Cleavage and Deprotection.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Tyr(Me)-OH | 77128-72-4 [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. anaspec.com [anaspec.com]
- 6. peptide.com [peptide.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Fmoc-Tyr-OMe
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling Fmoc-Tyr-OMe (Fmoc-L-Tyrosine methyl ester, CAS 82911-79-3).
This guide is structured for immediate laboratory application , moving beyond generic safety advice to address the specific physical handling characteristics of Fmoc-protected amino acid esters and the solvents (DMF, DCM) invariably used with them.
PART 1: IMMEDIATE ACTION CARD (Executive Summary)
For the bench scientist requiring immediate parameters before opening the bottle.
| Category | Requirement | Critical Specification |
| Respiratory | Engineering Control First | Handle exclusively in a certified Chemical Fume Hood . |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil). Do NOT use Latex. |
| Ocular | Safety Glasses | ANSI Z87.1 / EN 166 compliant with side shields. |
| Body | Lab Coat | 100% Cotton or Nomex (Avoid synthetic blends that melt). Closed front. |
| Spill Agent | Adsorbent | Vermiculite or chemically inert pads. Do NOT wash solids down the drain. |
PART 2: HAZARD ARCHITECTURE & RISK ASSESSMENT
To select the correct PPE, we must understand the "Why." Fmoc-Tyr-OMe presents a dual-hazard profile: the compound itself (particulate hazard) and the solvent matrix (permeation hazard).
1. The Compound: Fmoc-Tyr-OMe[1][2]
-
Physical State: Fine white to off-white powder.
-
GHS Classification: While often classified as "Not Hazardous" or "Irritant" (Skin Irrit. 2, Eye Irrit. 2A) depending on the vendor, all Fmoc-esters should be treated as potential sensitizers.
-
The Hidden Risk (Hydrolysis): In the presence of moisture or metabolic enzymes, the methyl ester can hydrolyze to Fmoc-Tyrosine and Methanol (toxic). While the quantity is small, this metabolic pathway necessitates strict ingestion control.
2. The Solvent Matrix (The Real Danger)
Fmoc-Tyr-OMe is rarely handled dry for long. It is dissolved in organic solvents for synthesis. Your PPE must protect against the solvent , which acts as a vehicle carrying the Fmoc-derivative through the skin.
-
DMF (Dimethylformamide): Potent liver toxin; readily penetrates skin.
-
DCM (Dichloromethane): Neurotoxin; penetrates standard nitrile gloves in <4 minutes.
PART 3: COMPREHENSIVE PPE MATRIX
This matrix synthesizes barrier protection data specifically for peptide synthesis workflows.
Table 1: PPE Specifications & Breakthrough Times
| Equipment | Material / Type | Specification | Rationale |
| Primary Gloves | Nitrile Rubber | Thickness: 0.11 mm (4-5 mil)Standard: EN 374 / ASTM D6319 | Protects against incidental contact with the solid powder. |
| Secondary Gloves (For Solution Phase) | Laminate / Viton | Breakthrough: >480 min (DMF/DCM)Use Case: Solution transfer | Standard nitrile degrades rapidly in DCM. If dissolving Fmoc-Tyr-OMe in DCM, use laminate gloves (e.g., Silver Shield). |
| Eye Protection | Polycarbonate | Impact: High Impact (ANSI Z87+)Coatings: Anti-fog | Powder drift is the primary ocular risk during weighing. |
| Respiratory | N95 / P100 | NIOSH / EN 143 | Only required if weighing outside a fume hood (Not Recommended). |
| Body Shielding | Cotton/Nomex | Weave: Tight weaveLength: Knee-length | Synthetic fibers (polyester) can melt into skin if a flammable solvent fire occurs. |
PART 4: OPERATIONAL WORKFLOW & ENGINEERING CONTROLS
Safety is not just what you wear; it is how you move. The following workflow integrates PPE changes with experimental steps.
Step 1: Weighing (Solid Handling)
-
Hazard: Airborne dust inhalation.
-
Protocol:
-
Place the balance inside the fume hood or a powder containment enclosure.
-
If the balance is on an open bench, use a static-free spatula to minimize particle repulsion.
-
PPE Check: Standard Nitrile gloves are sufficient here. Ensure cuffs go over the lab coat sleeves.
-
Step 2: Solubilization (The Critical Transition)
-
Hazard: Splash and permeation (DMF/DCM).
-
Protocol:
-
Transfer the solid to the reaction vessel before adding solvent.
-
Glove Change: If using DCM, double glove or switch to laminate gloves.
-
Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Step 3: Reaction & Transfer
-
Hazard: Aerosolization of solution.
-
Protocol:
-
Keep the sash of the fume hood at the lowest operational height (typically 18 inches).
-
Use Luer-lock syringes for transfers to prevent needle pop-off and spraying.
-
Visualization: Safe Handling Decision Logic
The following diagram illustrates the decision process for selecting PPE based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on the physical state of Fmoc-Tyr-OMe.
PART 5: EMERGENCY RESPONSE & DISPOSAL
Accidental Release Measures
-
Solid Spill (Powder):
-
Solution Spill (DMF/DCM):
-
Evacuate the immediate area if the spill is outside the hood (>50 mL).
-
Cover with chemically inert absorbent pads or vermiculite.
-
PPE Upgrade: Wear a full-face respirator with organic vapor cartridges (OV) if cleaning a spill outside a ventilated area.
-
Disposal Strategy
Fmoc-Tyr-OMe must never be flushed down the drain. It poses a risk to aquatic life and can persist in water systems.
-
Solid Waste: Label as "Hazardous Chemical Waste: Solid - Fmoc-Tyr-OMe."
-
Liquid Waste: Combine with compatible organic solvent waste (e.g., Halogenated if DCM is used; Non-Halogenated if DMF/MeOH is used).
-
Destruction: The standard method is high-temperature incineration equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16218765, Fmoc-Tyr-OMe. Retrieved March 7, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved March 7, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
